molecular formula C8H14 B13795750 3,4-Dimethyl-1,5-hexadiene CAS No. 4894-63-7

3,4-Dimethyl-1,5-hexadiene

货号: B13795750
CAS 编号: 4894-63-7
分子量: 110.20 g/mol
InChI 键: BKVALJGAKNDDJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dimethyl-1,5-hexadiene is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

4894-63-7

分子式

C8H14

分子量

110.20 g/mol

IUPAC 名称

3,4-dimethylhexa-1,5-diene

InChI

InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3

InChI 键

BKVALJGAKNDDJJ-UHFFFAOYSA-N

规范 SMILES

CC(C=C)C(C)C=C

产品来源

United States

Foundational & Exploratory

3,4-Dimethyl-1,5-hexadiene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 3,4-Dimethyl-1,5-hexadiene. The information is intended to support research and development activities where this compound is of interest.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C8H14.[1][2][3][4] It is a member of the diene family, characterized by the presence of two carbon-carbon double bonds. The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C8H14[1][2][3][4]
Molecular Weight 110.20 g/mol [1][2][5]
IUPAC Name 3,4-dimethylhexa-1,5-diene[2]
CAS Registry Number 4894-63-7[1][2]
Density 0.723 g/mL[1]
Boiling Point 100 °C[1]
Refractive Index 1.419[1]
InChI InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3[2][6]
InChIKey BKVALJGAKNDDJJ-UHFFFAOYSA-N[1][2]
SMILES CC(C=C)C(C)C=C[1]

Synthesis Protocol

A known method for the synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene involves a Wittig reaction.[7] The general workflow for this synthesis is outlined below.

Synthesis_Workflow Propionaldehyde (B47417) Propionaldehyde Prop_1_enyl_but_2_enyl_ether cis/trans-Prop-1-enyl trans-but-2-enyl ether Propionaldehyde->Prop_1_enyl_but_2_enyl_ether + HCl @ -5°C trans_Crotyl_Alcohol trans-Crotyl Alcohol trans_Crotyl_Alcohol->Prop_1_enyl_but_2_enyl_ether + HCl @ -5°C Erythro_Threo_Aldehyde erythro/threo-2,3-Dimethylpent-4-enal Prop_1_enyl_but_2_enyl_ether->Erythro_Threo_Aldehyde Heat (142°C) Final_Product meso/(±)-3,4-Dimethyl- 1,5-hexadiene Erythro_Threo_Aldehyde->Final_Product Wittig Reaction Wittig_Reagent Methylenetriphenylphosphorane (B3051586) in DMSO Wittig_Reagent->Final_Product Wittig Reaction

Caption: Synthesis workflow for this compound.

Experimental Details:

  • Formation of Prop-1-enyl trans-but-2-enyl ether: Dry hydrogen chloride is carefully added to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C. This reaction yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers, which can be separated by fractional distillation.[7]

  • Claisen Rearrangement: The separated cis- and trans-isomers are heated to 142°C. The cis-isomer undergoes a Claisen rearrangement to form erythro-2,3-dimethylpent-4-enal, while the trans-isomer yields the threo-isomer.[7]

  • Wittig Reaction: The respective aldehyde isomers are then treated with methylenetriphenylphosphorane in dimethyl sulfoxide (B87167) (DMSO). This step converts the aldehydes into meso- and (±)-3,4-dimethylhexa-1,5-diene with high isomeric purity.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

3.1. Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for this compound. In the mass spectrum of this compound, the most abundant fragment ion (top peak) is observed at a mass-to-charge ratio (m/z) of 55. The second and third most intense peaks are found at m/z 29 and 81, respectively.[2]

3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound has been reported and is available in spectral databases.[2]

Reactivity and Applications

As a diene, this compound can undergo various chemical reactions, including cycloadditions and polymerizations. It has been used in the synthesis of acetylacetonatorhodium(I) complexes.[7] The stereochemistry of the diene plays a significant role in the properties and stability of these metal complexes.[7]

Safety and Handling

While specific safety data for this compound is not extensively detailed, general precautions for handling volatile dienes should be followed. These compounds are typically flammable and should be handled in a well-ventilated area, away from ignition sources.[8][9][10] Personal protective equipment, including safety goggles, gloves, and a lab coat, is recommended.[11] Store the compound in a tightly sealed container in a cool, dry place.

References

An In-depth Technical Guide to the Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene, valuable building blocks in organic synthesis. The described methodology follows a three-step sequence involving the formation of diastereomeric ethers, a Claisen rearrangement to produce precursor aldehydes, and a final Wittig olefination. This document details the experimental protocols and presents key quantitative data for each step.

Overview of the Synthetic Pathway

The synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene is achieved through a stereocontrolled reaction sequence. The overall workflow is depicted below. The initial step involves the formation of a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers. These diastereomers are then separated and subjected to a thermal Claisen rearrangement to yield the corresponding erythro- and threo-2,3-dimethylpent-4-enals. Finally, a Wittig reaction on these aldehydes with methylenetriphenylphosphorane (B3051586) affords the target dienes with distinct stereochemistry.

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Wittig Olefination A Propionaldehyde (B47417) + trans-Crotyl Alcohol B cis- and trans-prop-1-enyl trans-but-2-enyl ether A->B Dry HCl, -5 °C C cis- and trans-Ethers (separated) B->C D erythro- and threo-2,3-dimethylpent-4-enal C->D 142 °C (thermal) E erythro- and threo-Aldehydes D->E F meso- and (±)-3,4-dimethylhexa-1,5-diene E->F CH2=PPh3, DMSO

Caption: Overall synthetic workflow for meso- and (±)-3,4-dimethylhexa-1,5-diene.

Experimental Protocols

Step 1: Synthesis of cis- and trans-prop-1-enyl trans-but-2-enyl ether

The initial step involves the acid-catalyzed reaction of propionaldehyde and trans-crotyl alcohol to form a mixture of diastereomeric ethers.

Protocol: A controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5 °C yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ether. These isomers are separable by spinning-band fractional distillation.[1]

Step 2: Claisen Rearrangement to erythro- and threo-2,3-dimethylpent-4-enal

The separated ethers undergo a thermal[2][2]-sigmatropic rearrangement to form the corresponding diastereomeric aldehydes.

Claisen_Rearrangement cluster_cis cis-Ether Rearrangement cluster_trans trans-Ether Rearrangement cis_ether cis-prop-1-enyl trans-but-2-enyl ether erythro_aldehyde erythro-2,3-dimethylpent-4-enal cis_ether->erythro_aldehyde 142 °C trans_ether trans-prop-1-enyl trans-but-2-enyl ether threo_aldehyde threo-2,3-dimethylpent-4-enal trans_ether->threo_aldehyde 142 °C

Caption: Diastereoselective Claisen rearrangement to form precursor aldehydes.

Protocol: The cis- and trans-prop-1-enyl trans-but-2-enyl ethers are separately heated to 142 °C. The cis-isomer cleanly converts to erythro-2,3-dimethylpent-4-enal, while the trans-isomer yields the threo-isomer.[1]

Step 3: Wittig Olefination to meso- and (±)-3,4-dimethylhexa-1,5-diene

The final step is the conversion of the aldehydes to the target dienes using a Wittig reagent.

Wittig_Reaction cluster_erythro Synthesis of meso-Diene cluster_threo Synthesis of (±)-Diene erythro erythro-2,3-dimethylpent-4-enal meso meso-3,4-dimethylhexa-1,5-diene erythro->meso CH2=PPh3, DMSO threo threo-2,3-dimethylpent-4-enal racemic (±)-3,4-dimethylhexa-1,5-diene threo->racemic CH2=PPh3, DMSO

Caption: Stereospecific Wittig reaction to yield the final diene products.

Protocol: The erythro- and threo-aldehydes are separately treated with methylenetriphenylphosphorane in dimethyl sulphoxide (DMSO) to yield meso- and (±)-3,4-dimethylhexa-1,5-diene, respectively.[1]

Quantitative Data

The following tables summarize the key quantitative data for the final products.

Product Isomeric Purity
meso-3,4-dimethylhexa-1,5-diene95%
(±)-3,4-dimethylhexa-1,5-diene96.5%
Table 1: Isomeric Purity of the Synthesized Dienes.[1]
Property Value
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Boiling Point 100 °C
Density 0.723 g/mL
Refractive Index 1.419
Table 2: Physical Properties of 3,4-dimethylhexa-1,5-diene.[2]

Spectroscopic Data

The primary spectroscopic data available for the characterization of 3,4-dimethylhexa-1,5-diene is ¹³C NMR.

Carbon Atom Chemical Shift (ppm)
C1, C6112.1
C2, C5142.3
C3, C444.2
CH₃15.3
Table 3: ¹³C NMR Data for 3,4-dimethylhexa-1,5-diene. The data is sourced from the primary reference V. Aris, J. M. Brown, B. T. Golding J. Chem. Soc. Perkin Trans. Ii, 1974,700.

References

Stereoisomers of 3,4-dimethyl-1,5-hexadiene and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 3,4-dimethyl-1,5-hexadiene for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a molecule of significant interest in the study of stereochemistry and its influence on chemical reactions. The document details the synthesis, properties, and potential applications of the meso, (3R,4R)-(-), and (3S,4S)-(+) stereoisomers. Particular emphasis is placed on their role in understanding the mechanisms of pericyclic reactions, specifically the Cope rearrangement. While direct applications in drug development have not been extensively reported, the principles of stereoselectivity demonstrated by these isomers are fundamental to medicinal chemistry. This guide consolidates available data on their physical and chemical properties, provides detailed experimental protocols for their synthesis, and utilizes visualizations to illustrate key concepts.

Introduction

This compound exists as three stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-3,4-dimethyl-1,5-hexadiene, and an achiral meso form, (3R,4S)-3,4-dimethyl-1,5-hexadiene. These isomers are pivotal in demonstrating the stereospecificity of the Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of 1,5-dienes. The spatial arrangement of the methyl groups at the C3 and C4 positions dictates the stereochemical outcome of this reaction, making these compounds ideal substrates for studying reaction mechanisms.

The importance of stereoisomerism is paramount in the field of drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While this compound itself is not a known therapeutic agent, the stereochemical principles it exemplifies are directly applicable to the design and synthesis of chiral drugs.

Properties of Stereoisomers

Precise, experimentally determined physical properties for the individual stereoisomers of this compound are not extensively documented in publicly available literature. However, general properties for the compound (of unspecified isomeric composition) are available, alongside computed data for each stereoisomer from various chemical databases.

Table 1: Physical and Chemical Properties of this compound Stereoisomers

PropertyThis compound (Isomeric Mixture/Unspecified)(3R,4R)-3,4-dimethyl-1,5-hexadiene (Computed)(3S,4S)-3,4-dimethyl-1,5-hexadiene (Computed)meso-(3R,4S)-3,4-dimethyl-1,5-hexadiene (Computed)
Molecular Formula C₈H₁₄[2]C₈H₁₄[3]C₈H₁₄C₈H₁₄[4]
Molecular Weight 110.20 g/mol [2][5]110.20 g/mol [3]110.20 g/mol 110.20 g/mol [4]
Boiling Point 100 °C[5]Not availableNot availableNot available
Density 0.723 g/mL[5]Not availableNot availableNot available
Refractive Index 1.419[5]Not availableNot availableNot available
Optical Rotation ([α]D) Not applicableNot availableNot available0 (achiral)
XLogP3-AA 3.1[3]3.13.1[4]

Note: The lack of extensive experimental data for the separated stereoisomers highlights a potential area for further research.

Synthesis and Experimental Protocols

The synthesis of the meso and racemic (a 1:1 mixture of (3R,4R) and (3S,4S) enantiomers) forms of this compound has been described in the literature. The protocol involves the stereospecific conversion of geometric isomers of an ether to diastereomeric aldehydes, followed by a Wittig reaction.

Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene[6]

This synthesis provides a method to obtain the meso and racemic forms with high isomeric purity (95% for meso and 96.5% for the racemic mixture).[6]

Workflow for the Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Separation and Rearrangement cluster_2 Step 3: Wittig Reaction Propionaldehyde (B47417) Propionaldehyde + trans-Crotyl Alcohol HCl Dry HCl @ -5°C Propionaldehyde->HCl Ethers cis- and trans-Prop-1-enyl trans-but-2-enyl ether HCl->Ethers Distillation Spinning-band fractional distillation Ethers->Distillation cis_Ether cis-Isomer Distillation->cis_Ether trans_Ether trans-Isomer Distillation->trans_Ether Heat_cis 142°C cis_Ether->Heat_cis Heat_trans 142°C trans_Ether->Heat_trans erythro_Aldehyde erythro-2,3-dimethyl- pent-4-enal Heat_cis->erythro_Aldehyde threo_Aldehyde threo-2,3-dimethyl- pent-4-enal Heat_trans->threo_Aldehyde Wittig_erythro Methylenetriphenyl- phosphorane in DMSO erythro_Aldehyde->Wittig_erythro Wittig_threo Methylenetriphenyl- phosphorane in DMSO threo_Aldehyde->Wittig_threo meso_Diene meso-3,4-dimethyl- 1,5-hexadiene Wittig_erythro->meso_Diene racemic_Diene (±)-3,4-dimethyl- 1,5-hexadiene Wittig_threo->racemic_Diene

Caption: Synthetic pathway to meso- and (±)-3,4-dimethyl-1,5-hexadiene.

Experimental Protocol:

  • Ether Formation: Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers.[6]

  • Separation: The cis and trans ethers are separated by spinning-band fractional distillation.[6]

  • Thermal Rearrangement: The separated isomers are heated to 142°C. The cis-isomer undergoes a Claisen-Cope rearrangement to yield erythro-2,3-dimethylpent-4-enal, while the trans-isomer yields the threo-isomer.[6]

  • Wittig Reaction: The respective aldehydes are then reacted with methylenetriphenylphosphorane (B3051586) in dimethyl sulfoxide (B87167) to produce meso-3,4-dimethyl-1,5-hexadiene from the erythro-aldehyde and (±)-3,4-dimethyl-1,5-hexadiene from the threo-aldehyde.[6]

Chiral Resolution of (±)-3,4-dimethyl-1,5-hexadiene

Potential Chiral Separation Workflow

G Racemic_Mixture (±)-3,4-dimethyl-1,5-hexadiene Separation Chiral HPLC or GC Racemic_Mixture->Separation Chiral_Stationary_Phase Chiral Stationary Phase (e.g., derivatized cyclodextrin (B1172386) or cellulose) Chiral_Stationary_Phase->Separation Mobile_Phase Mobile Phase (e.g., Hexane/Isopropanol) Mobile_Phase->Separation Enantiomer_R (3R,4R)-(-)-Enantiomer Separation->Enantiomer_R Enantiomer_S (3S,4S)-(+)-Enantiomer Separation->Enantiomer_S

Caption: General workflow for the chiral resolution of racemic dienes.

Proposed Methodologies:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique would involve passing a solution of the racemic mixture through a column packed with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP would lead to their separation.

  • Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC using a capillary column coated with a chiral selector (e.g., a cyclodextrin derivative) could be an effective method for enantiomeric resolution.

Role in Understanding the Cope Rearrangement

The primary significance of the stereoisomers of this compound lies in their utility for studying the stereochemical course of the Cope rearrangement. This[1][1]-sigmatropic rearrangement proceeds through a highly ordered, chair-like transition state.

Logical Relationship in the Cope Rearrangement

G meso_Diene meso-3,4-dimethyl-1,5-hexadiene (3R,4S) Heat Heat meso_Diene->Heat racemic_Diene (±)-3,4-dimethyl-1,5-hexadiene ((3R,4R) and (3S,4S)) racemic_Diene->Heat Transition_State_meso Chair-like Transition State (cis-dimethyl) Product_meso (E,Z)-Octa-2,6-diene Transition_State_meso->Product_meso Transition_State_racemic Chair-like Transition State (trans-dimethyl) Product_racemic (E,E)- and (Z,Z)-Octa-2,6-diene Transition_State_racemic->Product_racemic Heat->Transition_State_meso Heat->Transition_State_racemic

Caption: Stereochemical pathways of the Cope rearrangement.

The stereospecificity of the reaction is a key feature:

  • The meso isomer rearranges to form (E,Z)-octa-2,6-diene.

  • The racemic mixture rearranges to a mixture of (E,E)- and (Z,Z)-octa-2,6-dienes.

This predictable relationship between the stereochemistry of the starting material and the product provides strong evidence for a concerted, pericyclic mechanism.

Relevance to Drug Development

While there is no direct evidence of this compound or its stereoisomers being used in drug development, the principles they illustrate are of fundamental importance to the pharmaceutical industry. The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the different stereoisomers of a chiral drug can interact with these targets in distinct ways, leading to differences in efficacy, metabolism, and toxicity.

A thorough understanding of stereochemistry is therefore critical for:

  • Rational Drug Design: Designing molecules that will interact with a biological target in a specific and desired manner.

  • Asymmetric Synthesis: Developing synthetic routes that produce a single, desired enantiomer of a drug, avoiding the potential for inactive or harmful effects from other stereoisomers.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding how the different stereoisomers of a drug are absorbed, distributed, metabolized, and excreted, and how they elicit their therapeutic effects.

Conclusion

The stereoisomers of this compound serve as a classic example of the profound impact of stereochemistry on chemical reactivity. While specific experimental data on the individual isomers are somewhat limited, their role in elucidating the mechanism of the Cope rearrangement is well-established. For professionals in drug development, the study of these molecules provides a valuable lesson in the importance of stereoisomerism. The principles of stereoselectivity and stereospecificity, so clearly demonstrated by these dienes, are central to the development of safe and effective chiral drugs. Further research to fully characterize the physical and chiroptical properties of the individual enantiomers would be a valuable contribution to the field of stereochemistry.

References

An In-depth Technical Guide to 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-dimethyl-1,5-hexadiene, including its chemical identifiers, physical properties, detailed synthesis protocols, and notable chemical reactivity. While direct applications in drug development are not prominent in current literature, its unique stereochemical properties make it a valuable compound for studying fundamental organic reaction mechanisms, such as sigmatropic rearrangements, which are foundational concepts in complex molecule synthesis.

Chemical Identifiers and Nomenclature

This compound is an aliphatic, non-conjugated diene. Its core structure is a hexane (B92381) chain with double bonds at the 1 and 5 positions and methyl groups at the 3 and 4 positions.

IdentifierValue
IUPAC Name 3,4-dimethylhexa-1,5-diene[1][2][3]
CAS Number 4894-63-7[1][2][3][4][5][6]
Molecular Formula C₈H₁₄[1][3][4][5]
Synonyms This compound, 3,4-dimethylhexadiene-1,5[1][3]
InChI Key BKVALJGAKNDDJJ-UHFFFAOYSA-N[2][3][4]
Canonical SMILES CC(C=C)C(C)C=C[2][3]

Physicochemical Properties

The following table summarizes key physical and chemical properties of this compound. Note that some values are predicted based on computational models.

PropertyValueSource
Molecular Weight 110.20 g/mol [1][3][4]
Density 0.723 g/mL (Predicted)[3]
Boiling Point 103.0 ± 10.0 °C at 760 mmHg (Predicted)[2]
Refractive Index 1.419 (Predicted)[3]
Flash Point 9.3 ± 21.8 °C (Predicted)[2]
LogP 2.63060[2][6]

Stereospecific Synthesis Protocol

The synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene provides a classic example of stereochemical control in organic synthesis. The protocol involves the Claisen rearrangement of specific allyl vinyl ether precursors, followed by a Wittig reaction.[7][8]

Objective: To synthesize stereochemically distinct isomers (meso and racemic) of this compound.

Methodology:

  • Preparation of Allyl Vinyl Ether Precursors:

    • Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde (B47417) and trans-crotyl alcohol is conducted at -5°C.

    • This reaction yields cis- and trans-prop-1-enyl trans-but-2-enyl ethers.

    • The cis and trans isomers are separated using spinning-band fractional distillation.[7]

  • Claisen Rearrangement to Aldehydes:

    • The separated cis-isomer is heated to 142°C, which induces a clean Claisen rearrangement to form erythro-2,3-dimethylpent-4-enal.

    • The separated trans-isomer is similarly heated to 142°C, yielding the threo-2,3-dimethylpent-4-enal isomer.[7]

  • Wittig Reaction to Dienes:

    • The erythro-aldehyde is reacted with methylenetriphenylphosphorane (B3051586) (a Wittig reagent) in dimethyl sulfoxide (B87167) (DMSO) to produce meso-3,4-dimethylhexa-1,5-diene with an isomeric purity of 95%.[7]

    • The threo-aldehyde is separately reacted with the same Wittig reagent in DMSO to yield (±)-3,4-dimethylhexa-1,5-diene with an isomeric purity of 96.5%.[7][8]

G cluster_start Starting Materials cluster_ethers Allyl Vinyl Ether Formation cluster_aldehydes Claisen Rearrangement cluster_final Wittig Reaction A Propionaldehyde C cis-prop-1-enyl trans-but-2-enyl ether A->C + HCl @ -5°C D trans-prop-1-enyl trans-but-2-enyl ether A->D + HCl @ -5°C B trans-Crotyl Alcohol B->C + HCl @ -5°C B->D + HCl @ -5°C E erythro-2,3-dimethyl- pent-4-enal C->E Heat (142°C) F threo-2,3-dimethyl- pent-4-enal D->F Heat (142°C) G meso-3,4-dimethyl- hexa-1,5-diene E->G + Ph₃P=CH₂ in DMSO H (±)-3,4-dimethyl- hexa-1,5-diene F->H + Ph₃P=CH₂ in DMSO

Caption: Stereospecific synthesis workflow for this compound isomers.

Chemical Reactivity and Mechanistic Importance

The primary significance of this compound in organic chemistry is its role as a model substrate for studying the Cope rearrangement, a[2][2]-sigmatropic rearrangement.

Cope Rearrangement:

When heated, this compound undergoes a thermal rearrangement to form 2,6-octadiene. This reaction proceeds through a chair-like six-membered transition state.[8] The stereochemistry of the starting diene dictates the stereochemistry of the resulting alkene product, making it a classic example for teaching and researching pericyclic reactions.

  • The meso isomer rearranges to give the (E,Z)-2,6-octadiene.

  • The racemic (dl) isomers rearrange to give (E,E)- and (Z,Z)-2,6-octadiene.

This stereospecificity provides strong evidence for the concerted, orbital-symmetry-controlled nature of the reaction.[8]

G A meso-3,4-dimethyl- 1,5-hexadiene B Chair-like Transition State A->B Heat (Δ) [3,3]-sigmatropic rearrangement C (E,Z)-2,6-octadiene B->C D (±)-3,4-dimethyl- 1,5-hexadiene E Chair-like Transition States D->E Heat (Δ) [3,3]-sigmatropic rearrangement F (E,E)-2,6-octadiene & (Z,Z)-2,6-octadiene E->F

Caption: Stereochemical pathways of the Cope rearrangement for different isomers.

Relevance to Drug Development Professionals

While this compound is not a direct precursor or active pharmaceutical ingredient in known therapeutics, the reactions it exemplifies are highly relevant to the synthesis of complex natural products and pharmaceuticals. An intimate understanding of stereocontrolled reactions like the Claisen and Cope rearrangements is critical for drug development professionals for the following reasons:

  • Complex Molecule Synthesis: Many complex drug molecules, particularly those derived from natural products, require precise control of stereochemistry. The principles demonstrated by the synthesis and rearrangement of this simple diene are applied to much more complex systems.

  • Scaffold Design: Pericyclic reactions can be powerful tools for constructing complex molecular scaffolds from simpler precursors in a single, efficient step.

  • Mechanistic Insight: A deep understanding of reaction mechanisms allows chemists to predict outcomes, troubleshoot synthetic routes, and design novel pathways to target molecules.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,5-hexadiene is a branched-chain diolefin with the chemical formula C₈H₁₄.[1][2][3][4] Its structure, featuring two terminal double bonds and methyl groups on adjacent carbons in the backbone, suggests a complex thermal decomposition profile. Understanding the thermal stability and decomposition of such molecules is crucial in various applications, including organic synthesis, materials science, and as a component in fuel chemistry. This guide explores the theoretical aspects of its thermal behavior, providing a framework for future experimental investigation.

Predicted Thermal Stability

The thermal stability of an alkene is intrinsically linked to its bond dissociation energies. In this compound, the allylic C-C bonds are expected to be the most labile. The presence of tertiary allylic carbons suggests that this compound may exhibit lower thermal stability compared to unbranched or less substituted dienes.

Key Structural Features Influencing Stability
  • Allylic C-C Bonds: The C3-C4 bond is a bis-allylic bond, and its cleavage would lead to the formation of two resonance-stabilized allyl-type radicals. This is often a primary initiation step in the thermal decomposition of dienes.[5]

  • Allylic C-H Bonds: The hydrogens on carbons 3 and 4 are also allylic and susceptible to abstraction, initiating radical chain reactions.

  • Vinyl C-H and C-C Bonds: These bonds are significantly stronger and less likely to be the initial sites of thermal cleavage.

Predicted Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a free-radical chain mechanism. The primary pathways are likely to involve initiation through the homolytic cleavage of the weakest bonds, followed by propagation and termination steps.

Initiation

The most probable initiation step is the cleavage of the C3-C4 bond, yielding two 2-butenyl radicals.

Propagation

The initial radicals can undergo a variety of reactions, including:

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from parent molecules, leading to the formation of new radicals and stable molecules.

  • β-Scission: Larger radicals can cleave to form smaller, more stable molecules and radicals. For example, a radical formed by hydrogen abstraction from a methyl group could undergo β-scission to produce a stable alkene and a new radical.

  • Intramolecular Rearrangements: The carbon skeleton may undergo rearrangements, such as cyclization, before fragmentation.

Termination

The radical chains are terminated by the combination or disproportionation of two radicals.

A simplified logical flow of the predicted decomposition is illustrated below.

Decomposition_Logical_Flow Start Thermal Input Initiation Initiation (C-C Bond Cleavage) Start->Initiation Radicals Formation of Primary Radicals Initiation->Radicals Propagation Propagation (H-Abstraction, β-Scission) Radicals->Propagation Products Formation of Stable Products and Secondary Radicals Propagation->Products Termination Termination (Radical Combination/Disproportionation) Propagation->Termination Products->Propagation Chain Reaction FinalProducts Final Decomposition Products Termination->FinalProducts

Caption: Logical flow of the predicted thermal decomposition of this compound.

Predicted Decomposition Products

Based on the proposed decomposition pathways, a range of smaller hydrocarbons is expected to be formed. The relative abundance of these products will depend on the specific reaction conditions (temperature, pressure, residence time).

Table 1: Predicted Major Decomposition Products of this compound

Product NameChemical FormulaPredicted Formation Pathway
PropeneC₃H₆β-scission of larger radicals
1,3-ButadieneC₄H₆Fragmentation following C-C bond cleavage
MethaneCH₄Hydrogenation of methyl radicals
EthaneC₂H₆Combination of methyl radicals
EtheneC₂H₄β-scission
HydrogenH₂Dehydrogenation reactions

Hypothetical Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following protocols are proposed.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

  • Methodology:

    • A small sample (5-10 mg) of this compound is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

    • The mass of the sample is recorded as a function of temperature.

    • The onset temperature of decomposition is determined from the initial mass loss inflection point.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the decomposition products.

  • Methodology:

    • A sample is introduced into a pyrolysis unit connected to a GC-MS system.

    • The sample is rapidly heated to a set temperature (e.g., 500-800 °C) for a short duration.

    • The volatile decomposition products are swept into the GC column for separation.

    • The separated components are analyzed by the mass spectrometer to identify their chemical structures.

The experimental workflow for Py-GC-MS is outlined below.

PyGCMS_Workflow Sample Sample of This compound Pyrolyzer Pyrolysis Unit Sample->Pyrolyzer GC Gas Chromatograph Pyrolyzer->GC Volatile Products MS Mass Spectrometer GC->MS Separated Components Data Data Analysis MS->Data

Caption: Experimental workflow for Py-GC-MS analysis.

Kinetic Studies using a Flow Reactor
  • Objective: To determine the kinetic parameters (activation energy and pre-exponential factor) of the decomposition reaction.

  • Methodology:

    • A dilute mixture of this compound in an inert carrier gas is passed through a heated tubular reactor.

    • The temperature of the reactor is precisely controlled.

    • The effluent gas is analyzed (e.g., by GC) to determine the concentration of the reactant and major products.

    • Experiments are conducted at various temperatures and residence times.

    • The rate constants are calculated at each temperature, and an Arrhenius plot is constructed to determine the activation energy and pre-exponential factor.

Illustrative Quantitative Data

The following table presents illustrative kinetic data based on values reported for the thermal decomposition of similar alkenes.[5][6] These values should be considered as estimates until experimental data for this compound becomes available.

Table 2: Illustrative Kinetic Parameters for the Thermal Decomposition of this compound

ParameterIllustrative ValueUnits
Activation Energy (Ea)200 - 250kJ/mol
Pre-exponential Factor (A)10¹³ - 10¹⁵s⁻¹
Onset Decomposition Temp. (TGA)350 - 450°C

Conclusion

This technical guide has provided a theoretical framework for understanding the thermal stability and decomposition of this compound. The proposed decomposition pathways, centered around free-radical mechanisms initiated by the cleavage of the weakest C-C bonds, are consistent with the established chemistry of alkenes. The predicted products are primarily smaller hydrocarbons. The outlined experimental protocols provide a clear path for the empirical validation and quantification of the thermal behavior of this compound. It is the hope of the author that this guide will stimulate further research into the high-temperature chemistry of branched dienes.

References

Discovery and history of 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 3,4-dimethyl-1,5-hexadiene

Introduction

While a detailed historical account of the initial discovery of this compound is not extensively documented, its significance in the field of organic chemistry is primarily linked to its use in studying and demonstrating the principles of sigmatropic rearrangements, particularly the Cope rearrangement. Developed by Arthur C. Cope, this rearrangement involves the thermal isomerization of a 1,5-diene.[1] The stereochemical outcomes of the rearrangement of meso- and (±)-3,4-dimethyl-1,5-hexadiene have served as a classic example for understanding the chair-like transition state of this pericyclic reaction.[2] This document provides a technical overview of the compound's properties, a representative synthesis protocol, and its canonical role in the Cope rearrangement.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental setups.

PropertyValueReference
Molecular Formula C₈H₁₄[3]
Molecular Weight 110.20 g/mol [3]
CAS Number 4894-63-7[3]
Boiling Point 100 °C[4]
Density 0.723 g/mL[4]
Refractive Index 1.419[4]

Key Reaction: The Cope Rearrangement

This compound is a model substrate for the Cope rearrangement, a[4][4]-sigmatropic shift that proceeds through a concerted, cyclic chair-like transition state under thermal conditions.[5] The stereoisomerism of the starting diene dictates the stereochemistry of the resulting octadiene product, providing strong evidence for the proposed transition state geometry.[2]

The thermal rearrangement of the meso isomer of this compound yields (2E,6Z)-2,6-octadiene, while the racemic (dl) mixture rearranges to form a mixture of (2E,6E)- and (2Z,6Z)-2,6-octadiene.[6] This stereospecificity is a hallmark of this concerted pericyclic reaction.[2]

Stereochemical pathways of the Cope rearrangement.

Experimental Protocols

The synthesis of specific stereoisomers of this compound requires a controlled, multi-step process. The following protocol is a summary of a method used to prepare the meso and (±) isomers separately.[7]

Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene[7]

This synthesis involves a Claisen rearrangement to form key aldehyde intermediates, followed by a Wittig reaction to generate the final dienes.

Part 1: Synthesis of erythro- and threo-2,3-dimethylpent-4-enal

  • Objective: Create the diastereomeric aldehyde precursors.

  • Procedure:

    • Dry hydrogen chloride is added to a mixture of propionaldehyde (B47417) and trans-crotyl alcohol at -5°C to form cis- and trans-prop-1-enyl trans-but-2-enyl ethers.

    • The cis and trans ethers are separated by spinning-band fractional distillation.

    • The cis-isomer is heated to 142°C, which induces a Claisen rearrangement to cleanly yield erythro-2,3-dimethylpent-4-enal.

    • Separately, the trans-isomer is heated under the same conditions to yield the threo-isomer.

Part 2: Wittig Reaction to form Dienes

  • Objective: Convert the aldehydes to the target 1,5-dienes.

  • Reagents:

    • erythro- or threo-2,3-dimethylpent-4-enal

    • Methylenetriphenylphosphorane (CH₂=PPh₃)

    • Dimethyl sulfoxide (B87167) (DMSO) as the solvent.

  • Procedure:

    • The Wittig reagent, methylenetriphenylphosphorane, is prepared in DMSO.

    • The erythro-aldehyde is reacted with the Wittig reagent to produce meso-3,4-dimethylhexa-1,5-diene. The reported isomeric purity is approximately 95%.[7]

    • Separately, the threo-aldehyde is reacted with the Wittig reagent to produce (±)-3,4-dimethylhexa-1,5-diene. The reported isomeric purity is approximately 96.5%.[7]

Synthesis_Workflow A Propionaldehyde + trans-Crotyl Alcohol B cis/trans-prop-1-enyl trans-but-2-enyl ether A->B + HCl @ -5°C C Separation (Fractional Distillation) B->C D_cis cis-ether C->D_cis D_trans trans-ether C->D_trans E_erythro erythro-2,3-dimethylpent-4-enal D_cis->E_erythro Claisen Rearrangement (142°C) E_threo threo-2,3-dimethylpent-4-enal D_trans->E_threo Claisen Rearrangement (142°C) F_meso meso-3,4-dimethyl-1,5-hexadiene E_erythro->F_meso Wittig Reaction (CH₂=PPh₃ / DMSO) F_rac (±)-3,4-dimethyl-1,5-hexadiene E_threo->F_rac Wittig Reaction (CH₂=PPh₃ / DMSO)

References

A Technical Guide to 3,4-Dimethyl-1,5-hexadiene: Synthesis, Properties, and an Inquiry into its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of 3,4-dimethyl-1,5-hexadiene. Following a comprehensive review of available scientific literature, this document concludes that there is no verifiable evidence to support the natural occurrence of this compound . While a singular, unsubstantiated mention of its presence in sugarcane bagasse oil and non-PDO extra virgin olive oils was noted, extensive searches of chemical databases and research articles have failed to provide any primary data to corroborate this claim. The volatile profiles of both sugarcane and olive oil have been extensively studied, and this compound is not listed among the identified compounds in these studies.

Therefore, this guide will focus on the established synthetic routes and physicochemical properties of this compound, providing valuable information for researchers working with this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
CAS Number 4894-63-7
IUPAC Name 3,4-dimethylhexa-1,5-diene
Boiling Point 100-103 °C
Density 0.723 - 0.727 g/cm³
Refractive Index 1.419

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, with methods that allow for stereochemical control. One of the well-documented methods is the Wittig reaction, which provides a reliable route to obtain both the meso and racemic forms of the diene with high isomeric purity.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene from the corresponding aldehydes.

1. Preparation of erythro- and threo-2,3-dimethylpent-4-enal:

  • Step 1a: Formation of prop-1-enyl trans-but-2-enyl ethers: A mixture of propionaldehyde (B47417) and trans-crotyl alcohol is cooled to -5°C. Dry hydrogen chloride is then added in a controlled manner. This reaction yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers.

  • Step 1b: Separation of isomers: The cis- and trans-isomers of the ethers are separated using spinning-band fractional distillation.

  • Step 1c: Thermal rearrangement: The separated cis-isomer is heated to 142°C to induce a clean conversion to erythro-2,3-dimethylpent-4-enal. The trans-isomer, under the same conditions, is converted to the threo-isomer.

2. Wittig Reaction:

  • Step 2a: Preparation of the Wittig reagent: Methylenetriphenylphosphorane (B3051586) is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Step 2b: Reaction with aldehydes: The erythro- or threo-2,3-dimethylpent-4-enal is reacted separately with the methylenetriphenylphosphorane in DMSO.

  • Step 2c: Formation of the dienes: The reaction of the erythro-aldehyde yields meso-3,4-dimethylhexa-1,5-diene with an isomeric purity of approximately 95%. The reaction of the threo-aldehyde yields (±)-3,4-dimethylhexa-1,5-diene with an isomeric purity of around 96.5%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Synthesis_Workflow cluster_0 Preparation of Aldehydes cluster_1 Wittig Reaction Propionaldehyde Propionaldehyde + trans-Crotyl Alcohol Ethers cis- and trans-prop-1-enyl trans-but-2-enyl ethers Propionaldehyde->Ethers + HCl @ -5°C Separation Fractional Distillation Ethers->Separation cis_Ether cis-Ether Separation->cis_Ether trans_Ether trans-Ether Separation->trans_Ether Thermal_Rearrangement_cis Thermal Rearrangement (142°C) cis_Ether->Thermal_Rearrangement_cis Thermal_Rearrangement_trans Thermal Rearrangement (142°C) trans_Ether->Thermal_Rearrangement_trans erythro_Aldehyde erythro-2,3-dimethylpent-4-enal Thermal_Rearrangement_cis->erythro_Aldehyde threo_Aldehyde threo-2,3-dimethylpent-4-enal Thermal_Rearrangement_trans->threo_Aldehyde meso_Diene meso-3,4-dimethyl- 1,5-hexadiene erythro_Aldehyde->meso_Diene + Wittig Reagent racemic_Diene (±)-3,4-dimethyl- 1,5-hexadiene threo_Aldehyde->racemic_Diene + Wittig Reagent Wittig_Reagent Methylenetriphenyl- phosphorane in DMSO

In-Depth Technical Guide: Health and Safety Information for 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive health and safety guide for 3,4-dimethyl-1,5-hexadiene (CAS No. 4894-63-7) cannot be fully compiled at this time due to a significant lack of publicly available toxicological data. Information regarding its specific health hazards, quantitative toxicity, and biological effects has not been published in accessible scientific literature or regulatory databases. This document summarizes the available physical and chemical properties and provides a general toxicological context based on related aliphatic dienes. The information on related compounds should not be used for formal safety assessments of this compound. Researchers, scientists, and drug development professionals are strongly advised to consult the direct supplier for a Safety Data Sheet (SDS) and to conduct their own risk assessments based on empirical testing before handling this substance.

Chemical Identification and Physical Properties

This compound is an unsaturated aliphatic hydrocarbon.[1] Its basic identification and computed physical properties are summarized below.

PropertyValueSource
IUPAC Name 3,4-dimethylhexa-1,5-dienePubChem[1]
CAS Number 4894-63-7PubChem[1]
Molecular Formula C₈H₁₄PubChem[1]
Molecular Weight 110.20 g/mol PubChem[1]
Synonyms This compound, 1,5-Hexadiene, 3,4-dimethyl-PubChem[1]
XLogP3-AA (Computed) 3.1PubChem[1]

Health and Safety Information: Data Gap

A thorough search of chemical safety databases and scientific literature reveals no specific toxicological studies for this compound. Key data points required for a comprehensive safety assessment are unavailable.

GHS Classification and Labeling

There is no GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification available for this compound.[2] Hazard pictograms, signal words, and hazard/precautionary statements have not been established.

Quantitative Toxicity Data

No empirical data for acute or chronic toxicity, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are available for this compound.[2]

Toxicological Profile of Structurally Related Compounds (For Context Only)

Caution: The following information pertains to structurally similar chemicals, such as other hexadiene isomers or aliphatic dienes, and is provided for general context only. It cannot be assumed to represent the toxicological profile of this compound.

General Hazards of Aliphatic Dienes

Many volatile, unsaturated hydrocarbons are flammable liquids and can cause irritation to the skin, eyes, and respiratory tract.[3][4] For instance, isomers like 2,5-dimethyl-1,5-hexadiene (B165583) are classified as highly flammable and may be fatal if swallowed and enters airways due to aspiration hazard.[4] They are also noted to cause skin and serious eye irritation.[4]

Potential Metabolic Pathways and Toxicological Mechanisms

Conjugated dienes, such as isoprene (B109036) (2-methyl-1,3-butadiene), undergo metabolic activation primarily by cytochrome P450 (CYP) enzymes.[5][6][7] This process often involves epoxidation of the double bonds.[6]

The resulting epoxide metabolites can be reactive electrophiles that may bind to cellular macromolecules, including DNA, which is a potential mechanism for genotoxicity.[6][7] While this compound is a non-conjugated diene, similar oxidative metabolism by CYP enzymes is a plausible pathway. The presence of methyl groups on the carbon backbone can influence the rate and regioselectivity of metabolism and the reactivity of the resulting metabolites, leading to different toxicological outcomes compared to unsubstituted dienes.[6]

Experimental Protocols: General Methodologies

As no specific experimental studies for this compound were found, detailed protocols for this compound cannot be provided. However, the following section describes standard, internationally recognized methodologies that would be appropriate for assessing the toxicity of a volatile, unsaturated hydrocarbon.

Acute Oral Toxicity Assessment (Example Protocol)

A standard method for assessing acute oral toxicity is the Up-and-Down Procedure, as described in the OECD Test Guideline 425. This method is a stepwise procedure using a limited number of animals to obtain a statistically reliable estimate of the LD50.

  • Test System: Typically, a rodent species (e.g., Sprague-Dawley rats), usually females, as they are often slightly more sensitive.

  • Procedure:

    • A single animal is dosed with the test substance at a starting dose level selected based on available information or structure-activity relationships.

    • The animal is observed for signs of toxicity and mortality over a period of up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

    • The dose progression continues, adjusting up or down based on the outcome for the previous animal.

    • The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

  • Observations: Include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This test, described in OECD Test Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with specific mutations to detect point mutations (base substitutions or frameshifts) induced by the test substance.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., a rat liver post-mitochondrial fraction, S9) to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure:

    • The tester strains are exposed to various concentrations of the test substance.

    • The bacteria are then plated on a minimal medium that lacks the specific amino acid the strain requires for growth.

    • Only bacteria that have undergone a reverse mutation to a prototrophic state (able to synthesize the required amino acid) will grow and form colonies.

    • The number of revertant colonies is counted, and a dose-dependent increase compared to a negative control indicates a positive result for mutagenicity.

Visualizations

General Workflow for Chemical Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a new or uncharacterized chemical substance.

G General Workflow for Chemical Toxicity Assessment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (If Warranted) cluster_3 Phase 4: Risk Assessment & Classification A Literature Review & Data Mining (PhysChem, SAR, Existing Data) B In Silico Prediction (Toxicity, Metabolism) A->B C Genotoxicity Assays (e.g., Ames Test, Micronucleus) B->C D Cytotoxicity Assays (e.g., Neutral Red Uptake) B->D E Metabolism Studies (e.g., Liver Microsomes) B->E F Acute Toxicity Studies (e.g., LD50, LC50) C->F Positive Result I Hazard Identification C->I D->F D->I G Repeated Dose Studies (Sub-acute, Sub-chronic) E->G E->I F->G F->I H Developmental & Reproductive Toxicity (DART) G->H G->I H->I J Dose-Response Assessment (NOAEL, LOAEL) I->J L Risk Characterization & GHS Classification J->L K Exposure Assessment K->L

Caption: A generalized workflow for evaluating the toxicity of a chemical substance.

Potential Metabolic Activation Pathway for Aliphatic Dienes

The following diagram illustrates a generalized metabolic pathway for aliphatic dienes, which often involves oxidation by Cytochrome P450 enzymes.

G Potential Metabolic Pathway of Aliphatic Dienes Parent Aliphatic Diene (e.g., this compound) CYP450 Cytochrome P450 (Phase I Metabolism) Parent->CYP450 Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Hydrolysis Epoxide Hydrolase Epoxide->Hydrolysis Adducts Macromolecular Adducts (e.g., DNA, Protein) (Potential Toxicity) Epoxide->Adducts Electrophilic Attack Diol Diol Metabolite (Detoxification) Hydrolysis->Diol Excretion Excretion Diol->Excretion

Caption: A generalized metabolic pathway for aliphatic dienes via CYP450 oxidation.

Conclusion and Recommendations

Due to the absence of specific health and safety data for this compound, extreme caution is warranted. Professionals should:

  • Assume the substance is hazardous. In the absence of data, treat the chemical as flammable, an irritant, and potentially toxic.

  • Obtain a Supplier SDS. The manufacturer or supplier is the primary source for any available safety information and handling recommendations.

  • Use Engineering Controls and PPE. Handle the substance only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Consider Commissioning Toxicological Studies. For drug development or applications involving significant human exposure potential, commissioning a battery of toxicological tests (e.g., acute toxicity, genotoxicity) is the only way to adequately characterize the hazard profile of this substance.

References

Methodological & Application

Application Notes and Protocols for the Cope Rearrangement of 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the thermal Cope rearrangement of 3,4-dimethyl-1,5-hexadiene. The Cope rearrangement is a thermally induced[1][1]-sigmatropic rearrangement of a 1,5-diene. In the case of this compound, this intramolecular reaction leads to the formation of various isomers of 2,6-octadiene (B1174381). The reaction is notable for its high degree of stereospecificity, which is dictated by the chair-like transition state of the pericyclic reaction. This protocol outlines the synthesis of the starting materials (meso- and rac-3,4-dimethyl-1,5-hexadiene), the thermal rearrangement procedure, and methods for product analysis and characterization.

Introduction

The Cope rearrangement is a fundamental and extensively studied reaction in organic chemistry.[2][3][4][5] It involves the concerted reorganization of six electrons in a 1,5-diene system, proceeding through a cyclic, aromatic transition state.[2] The reaction is typically thermally initiated and is reversible, with the equilibrium position dependent on the relative thermodynamic stabilities of the starting diene and the rearranged product.[6]

The stereochemical outcome of the Cope rearrangement is a key feature and can be predicted by considering the chair-like geometry of the transition state, which minimizes steric interactions.[2][6] The rearrangement of the diastereomeric meso- and rac-3,4-dimethyl-1,5-hexadiene serves as a classic example of this stereospecificity. The specific stereoisomer of the starting material directly determines the stereoisomeric composition of the resulting 2,6-octadiene product.[6]

This application note provides a comprehensive protocol for conducting the Cope rearrangement of this compound, a valuable transformation for the stereoselective synthesis of substituted octadienes.

Experimental Protocols

I. Synthesis of Starting Material: meso- and (±)-3,4-dimethyl-1,5-hexadiene

The synthesis of the starting dienes can be achieved through a multi-step process commencing with the formation of isomeric prop-1-enyl but-2-enyl ethers, followed by a Claisen rearrangement to produce the corresponding aldehydes, and finally a Wittig reaction to yield the desired dienes.

Materials:

Procedure:

  • Synthesis of erythro- and threo-2,3-dimethylpent-4-enal:

    • Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C yields cis- and trans-prop-1-enyl trans-but-2-enyl ether.

    • The cis- and trans-ethers are separated by fractional distillation.

    • The cis-isomer is heated to 142°C to induce a Claisen rearrangement, yielding erythro-2,3-dimethylpent-4-enal.

    • The trans-isomer is similarly heated to yield threo-2,3-dimethylpent-4-enal.

  • Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene:

    • The erythro-aldehyde is reacted with methylenetriphenylphosphorane in dimethyl sulfoxide to produce meso-3,4-dimethyl-1,5-hexadiene.

    • The threo-aldehyde is reacted with methylenetriphenylphosphorane in dimethyl sulfoxide to produce (±)-3,4-dimethyl-1,5-hexadiene.

    • The isomeric purity of the resulting dienes is typically high (e.g., 95% for meso and 96.5% for (±)).[6]

II. Thermal Cope Rearrangement of this compound

The thermal rearrangement is conducted by heating the neat diene in a sealed tube.

Materials:

  • meso- or (±)-3,4-dimethyl-1,5-hexadiene

  • Heavy-walled glass tube suitable for sealing under vacuum

  • High-temperature oven or sand bath

  • Vacuum line

Procedure:

  • A sample of the purified this compound isomer is placed in a heavy-walled glass tube.

  • The tube is connected to a vacuum line, and the contents are degassed by freeze-pump-thaw cycles.

  • The tube is sealed under vacuum.

  • The sealed tube is heated in an oven or sand bath at a temperature typically in the range of 200-300°C. The exact temperature and heating time will influence the extent of the rearrangement. For a similar compound, 3-methyl-1,5-hexadiene, a temperature of 300°C has been used.[2]

  • After the designated reaction time, the tube is allowed to cool to room temperature.

  • The tube is carefully opened, and the contents, a mixture of the starting diene and the rearranged 2,6-octadiene isomers, are collected.

III. Product Analysis and Characterization

The product mixture is analyzed to determine the composition and stereochemistry of the 2,6-octadiene isomers.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR, ¹³C NMR)

Procedure:

  • GC-MS Analysis:

    • The product mixture is diluted in a suitable solvent (e.g., hexane (B92381) or diethyl ether).

    • The sample is injected into a GC-MS system equipped with a capillary column suitable for separating hydrocarbon isomers.

    • The relative amounts of the starting material and the different 2,6-octadiene isomers are determined by integrating the peaks in the gas chromatogram.

    • The mass spectra of the product peaks are used to confirm their identity as C8H14 isomers.

  • NMR Analysis:

    • The product mixture can be analyzed directly by ¹H and ¹³C NMR spectroscopy, or the individual isomers can be isolated by preparative gas chromatography for more detailed analysis.

    • The stereochemistry of the 2,6-octadiene isomers can be determined by analyzing the coupling constants and chemical shifts of the olefinic protons in the ¹H NMR spectrum. For example, the coupling constant for trans protons is typically larger (11-18 Hz) than for cis protons (6-14 Hz).[7]

Data Presentation

The stereospecificity of the Cope rearrangement of this compound is a key outcome. The expected major products from the rearrangement of the meso and rac isomers are summarized below.

Starting MaterialMajor Product(s)Expected Stereochemistry
meso-3,4-dimethyl-1,5-hexadiene(E,Z)-2,6-octadieneOne cis and one trans double bond
rac-(±)-3,4-dimethyl-1,5-hexadiene(E,E)-2,6-octadiene and (Z,Z)-2,6-octadieneA mixture of the trans,trans and cis,cis isomers

Note: The exact ratios can be influenced by reaction conditions and the potential for subsequent isomerization.

Visualization

Signaling Pathway

Cope_Rearrangement cluster_start Starting Material cluster_transition Transition State cluster_product Product Meso-3,4-dimethyl-1,5-hexadiene Meso-3,4-dimethyl-1,5-hexadiene Chair-like TS (Meso) Chair-like TS (Meso) Meso-3,4-dimethyl-1,5-hexadiene->Chair-like TS (Meso) Heat Rac-3,4-dimethyl-1,5-hexadiene Rac-3,4-dimethyl-1,5-hexadiene Chair-like TS (Rac) Chair-like TS (Rac) Rac-3,4-dimethyl-1,5-hexadiene->Chair-like TS (Rac) Heat cis,trans-2,6-Octadiene cis,trans-2,6-Octadiene Chair-like TS (Meso)->cis,trans-2,6-Octadiene trans,trans-2,6-Octadiene trans,trans-2,6-Octadiene Chair-like TS (Rac)->trans,trans-2,6-Octadiene cis,cis-2,6-Octadiene cis,cis-2,6-Octadiene Chair-like TS (Rac)->cis,cis-2,6-Octadiene

Caption: Stereochemical pathways of the Cope rearrangement.

Experimental Workflow

Experimental_Workflow Start Synthesize and Purify This compound Seal Seal Diene in Glass Tube under Vacuum Start->Seal Heat Heat Sealed Tube (e.g., 200-300 °C) Seal->Heat Cool Cool to Room Temperature Heat->Cool Open Carefully Open Tube and Collect Product Cool->Open Analyze Analyze Product Mixture Open->Analyze GCMS GC-MS Analysis (Ratio of Isomers) Analyze->GCMS NMR NMR Analysis (Stereochemistry) Analyze->NMR End Characterized 2,6-Octadiene Isomers GCMS->End NMR->End

Caption: Workflow for the thermal Cope rearrangement experiment.

References

Application Notes and Protocols: Synthesis of 3,4-dimethyl-1,5-hexadiene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dimethyl-1,5-hexadiene utilizing the Wittig reaction. The described methodology involves the reaction of 3-methyl-2-butanone (B44728) with allylidenetriphenylphosphorane. This olefination reaction is a cornerstone of organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds with good regiochemical control.[1][2][3][4][5][6] These application notes include a detailed experimental protocol, a summary of representative quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction is a Nobel Prize-winning chemical reaction that converts aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][2][5][7] A key advantage of this reaction is the precise placement of the newly formed double bond, which avoids the formation of isomeric mixtures often encountered in elimination reactions.[1][3][7] The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[2]

The synthesis of this compound, a non-conjugated diene, serves as an excellent example of the Wittig reaction's utility in constructing complex organic molecules. This protocol details the in situ generation of the unstabilized ylide, allylidenetriphenylphosphorane, followed by its reaction with 3-methyl-2-butanone.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Step 1: Formation of the Phosphonium Salt

Step 2: Formation of the Ylide (Wittig Reagent)

CH₃-C-CH(CH₃)₂ + Ph₃P=CHCH=CH₂ → CH₃-C-CH(CH₃)₂ + Ph₃P=O (3-Methyl-2-butanone) + (Allylidenetriphenylphosphorane) → (this compound) + (Triphenylphosphine oxide)

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Wittig_Workflow Start Start Ylide_Prep Prepare Ylide Solution (Allyltriphenylphosphonium bromide + n-BuLi in THF) Start->Ylide_Prep Reaction Add 3-Methyl-2-butanone React at 0°C to RT Ylide_Prep->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Route

An alternative, documented synthesis of this compound involves the reaction of erythro- and threo-2,3-dimethylpent-4-enal with methylenetriphenylphosphorane (B3051586) in dimethyl sulfoxide. [8]This approach utilizes an aldehyde instead of a ketone and a different Wittig reagent.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

The Pivotal Role of 3,4-dimethyl-1,5-hexadiene in Elucidating Pericyclic Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericyclic reactions, a class of concerted chemical reactions involving a cyclic transition state, are fundamental in organic synthesis and understanding chemical reactivity. Among these, the Cope rearrangement, a[1][1]-sigmatropic rearrangement of a 1,5-diene, stands out as a prototypical example. The study of substituted 1,5-dienes has been instrumental in elucidating the stereochemical course and transition state geometry of this reaction. In particular, the diastereomers of 3,4-dimethyl-1,5-hexadiene, namely the meso and racemic forms, have played a historic and critical role in providing evidence for the highly ordered, chair-like transition state of the Cope rearrangement. This application note provides a detailed overview of the use of these compounds in studying pericyclic reactions, including experimental protocols for their synthesis, rearrangement, and product analysis.

The Doering-Roth Experiment: A Landmark in Physical Organic Chemistry

The thermal rearrangement of meso- and racemic-3,4-dimethyl-1,5-hexadiene is a classic experiment, often referred to as the Doering-Roth experiment, that provided compelling evidence for the chair-like transition state in the Cope rearrangement.[2][3] The stereospecificity of the reaction, where each diastereomer yields a specific set of isomeric products, rules out a dissociative mechanism involving radical intermediates and strongly supports a concerted pathway.[2][4]

The stereochemical outcomes are as follows:

  • meso-3,4-dimethyl-1,5-hexadiene , upon heating, exclusively yields (2E,6Z)-2,6-octadiene .

  • racemic-(±)-3,4-dimethyl-1,5-hexadiene , upon heating, produces a mixture of (2E,6E)-2,6-octadiene and (2Z,6Z)-2,6-octadiene .

This high degree of stereospecificity is rationalized by a concerted mechanism proceeding through a chair-like six-membered transition state, which minimizes steric interactions.

Signaling Pathway and Logical Relationship

The logical flow of the Doering-Roth experiment, from starting materials to the elucidation of the transition state geometry, can be visualized as follows:

cope_rearrangement_logic cluster_reactants Starting Materials cluster_products Observed Products cluster_conclusion Conclusion meso meso-3,4-dimethyl-1,5-hexadiene EZ_octadiene (2E,6Z)-2,6-octadiene meso->EZ_octadiene Thermal Rearrangement racemic rac-(±)-3,4-dimethyl-1,5-hexadiene EE_octadiene (2E,6E)-2,6-octadiene racemic->EE_octadiene Thermal Rearrangement ZZ_octadiene (2Z,6Z)-2,6-octadiene racemic->ZZ_octadiene conclusion Favored Chair-like Transition State EZ_octadiene->conclusion EE_octadiene->conclusion ZZ_octadiene->conclusion

Caption: Logical workflow of the Doering-Roth experiment.

Quantitative Data

Table 1: General Activation and Thermodynamic Parameters for the Cope Rearrangement

ParameterTypical Value RangeNotes
Activation Energy (Ea)33-35 kcal/molFor the parent 1,5-hexadiene (B165246).[5]
Enthalpy of Activation (ΔH‡)~33 kcal/mol
Entropy of Activation (ΔS‡)-10 to -15 cal/mol·KThe negative value is indicative of a highly ordered, cyclic transition state.
Equilibrium Constant (Keq)~1For the degenerate rearrangement of 1,5-hexadiene. For substituted systems, the equilibrium favors the more thermodynamically stable isomer.[4]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of the starting materials and the general conditions for thermal Cope rearrangements.

Protocol 1: Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene

This synthesis is adapted from the procedure described by Aris, Brown, and Golding (1974).[6] The workflow is multi-step and requires careful separation of diastereomers.

Experimental Workflow:

synthesis_workflow start Propionaldehyde (B47417) + trans-Crotyl Alcohol step1 Addition of dry HCl at -5°C start->step1 step2 Formation of cis- and trans-prop-1-enyl trans-but-2-enyl ether step1->step2 step3 Fractional Distillation step2->step3 cis_ether cis-ether step3->cis_ether trans_ether trans-ether step3->trans_ether step4a Heat to 142°C (Claisen Rearrangement) cis_ether->step4a step4b Heat to 142°C (Claisen Rearrangement) trans_ether->step4b erythro_aldehyde erythro-2,3-dimethylpent-4-enal step4a->erythro_aldehyde threo_aldehyde threo-2,3-dimethylpent-4-enal step4b->threo_aldehyde step5a Wittig Reaction (CH2=PPh3 in DMSO) erythro_aldehyde->step5a step5b Wittig Reaction (CH2=PPh3 in DMSO) threo_aldehyde->step5b meso_diene meso-3,4-dimethylhexa-1,5-diene step5a->meso_diene rac_diene (±)-3,4-dimethylhexa-1,5-diene step5b->rac_diene

Caption: Synthetic workflow for meso- and (±)-3,4-dimethylhexa-1,5-diene.

Materials:

Procedure:

  • Ether Formation: Carefully add dry hydrogen chloride gas to a cooled (-5 °C) mixture of propionaldehyde and trans-crotyl alcohol. This will produce a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ether.

  • Diastereomer Separation: Separate the cis and trans ethers using fractional distillation.

  • Claisen Rearrangement:

    • Heat the isolated cis-ether at 142 °C to induce a Claisen rearrangement, yielding erythro-2,3-dimethylpent-4-enal.

    • Heat the isolated trans-ether at 142 °C to yield threo-2,3-dimethylpent-4-enal.

  • Wittig Olefination:

    • React the erythro-aldehyde with methylenetriphenylphosphorane in DMSO to synthesize meso-3,4-dimethylhexa-1,5-diene.

    • React the threo-aldehyde with methylenetriphenylphosphorane in DMSO to synthesize (±)-3,4-dimethylhexa-1,5-diene.

  • Purification: Purify the final diene products by distillation.

Protocol 2: Thermal Cope Rearrangement and Product Analysis

Materials:

  • meso-3,4-dimethylhexa-1,5-diene

  • (±)-3,4-dimethylhexa-1,5-diene

  • Sealed glass tubes or a high-pressure reactor

  • Heating mantle or oven with precise temperature control

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary GC column suitable for hydrocarbon isomer separation (e.g., a polar stationary phase)

Procedure:

  • Sample Preparation: Place a known amount of the purified meso- or (±)-3,4-dimethylhexa-1,5-diene into a sealed glass tube under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Rearrangement: Heat the sealed tube in an oven or heating mantle at a temperature between 200-250 °C for a specified period. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by GC.

  • Product Analysis by GC-FID:

    • Dilute the reaction mixture with a suitable solvent (e.g., hexane).

    • Inject the diluted sample into the GC-FID.

    • Use a temperature program that allows for the separation of the starting material and the isomeric octadiene products. A representative temperature program could be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Identify the products based on their retention times by comparing them with authentic standards if available, or by GC-MS analysis. The expected elution order on a standard non-polar column would generally be based on boiling points, while polar columns can better separate geometric isomers.

    • Quantify the relative amounts of reactants and products by integrating the peak areas.

Table 2: Expected Products from Thermal Rearrangement

Starting MaterialMajor Product(s)
meso-3,4-dimethyl-1,5-hexadiene(2E,6Z)-2,6-octadiene
(±)-3,4-dimethyl-1,5-hexadiene(2E,6E)-2,6-octadiene and (2Z,6Z)-2,6-octadiene

Conclusion

The stereospecific Cope rearrangement of meso- and racemic-3,4-dimethyl-1,5-hexadiene remains a cornerstone in the teaching and study of pericyclic reactions. These substrates provide an elegant and unambiguous demonstration of the concerted nature and the preference for a chair-like transition state in the Cope rearrangement. The experimental protocols outlined herein offer a framework for researchers to replicate these classic experiments and to further investigate the subtleties of pericyclic reactions, which are of enduring importance in synthetic chemistry and drug development.

References

Application of 3,4-Dimethyl-1,5-hexadiene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,5-hexadiene is a non-conjugated diene monomer with the chemical formula C₈H₁₄.[1][2][3][4] Its structure, featuring two vinyl groups susceptible to polymerization, makes it a candidate for the synthesis of specialty polymers. While literature specifically detailing the applications of polymers derived solely from this compound is limited, its structural similarity to other 1,5-dienes, such as 1,5-hexadiene (B165246) and its 2,5-dimethyl isomer, suggests potential utility in several areas of polymer chemistry. The primary polymerization pathway for such monomers is through cyclopolymerization, an intra-intermolecular process that leads to the formation of cyclic repeating units within the polymer backbone. This unique structure can impart distinct properties to the resulting materials, including enhanced thermal stability and rigidity compared to their linear polyolefin counterparts.

Potential applications of polymers incorporating this compound are envisioned in areas where tailored thermal and mechanical properties are required. These could include specialty plastics, components of polymer blends, and materials for advanced composites. The methyl substituents on the polymer backbone are expected to influence the polymer's solubility, glass transition temperature, and crystalline behavior.

Polymerization Methods and Potential Applications

The polymerization of this compound can be theoretically achieved through several methods, drawing parallels from studies on analogous dienes. The most probable methods include cationic polymerization and coordination polymerization using Ziegler-Natta or metallocene catalysts.

Cyclopolymerization: This is the most anticipated polymerization mechanism for 1,5-dienes. The process involves a repeating sequence of intramolecular cyclization and intermolecular propagation, leading to a polymer chain containing cyclic units. For this compound, this would likely result in a polymer with repeating dimethyl-substituted five- or six-membered rings. Such structures are expected to exhibit higher glass transition temperatures and thermal stability than linear polyolefins.

Cationic Polymerization: Studies on the cationic polymerization of the isomeric 2,5-dimethyl-1,5-hexadiene (B165583) have shown that an intra-intermolecular growth reaction occurs, yielding a soluble polymer with a low content of double bonds, which is characteristic of a cyclopolymer structure.[5] This suggests that this compound could be polymerized using Lewis acid initiators to produce cyclopolymers.

Coordination Polymerization: Ziegler-Natta and metallocene catalysts are widely used for the polymerization of olefins and dienes.[6] The cyclopolymerization of 1,5-hexadiene has been successfully achieved using such catalysts. These methods offer the potential for controlling the stereochemistry of the resulting polymer, which can significantly impact its properties.

Due to the limited specific data on poly(this compound), the following table summarizes potential properties based on analogous polymer systems.

PropertyAnticipated Value/CharacteristicRationale based on Analogous Systems
Molecular Weight (Mₙ) 10³ - 10⁶ g/mol Achievable with Ziegler-Natta and metallocene catalysts for 1,5-hexadiene polymerization.[7]
Polydispersity Index (PDI) 1.5 - 5.0Typical for coordination and cationic polymerizations.
Glass Transition Temp. (T₉) Potentially > 100 °CThe presence of bulky, cyclic repeating units is expected to increase T₉ compared to linear polyolefins.
Thermal Stability Moderate to HighCyclopolymers often exhibit enhanced thermal stability.
Solubility Soluble in common organic solventsThe presence of methyl groups and a potentially amorphous nature would enhance solubility.[5]
Mechanical Properties Likely rigid and potentially brittleThe cyclic backbone structure would contribute to rigidity.

Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of this compound based on established methods for similar monomers. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn. All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as organometallic catalysts are sensitive to air and moisture.

Protocol 1: Cationic Cyclopolymerization of this compound

This protocol is adapted from the cationic polymerization of 2,5-dimethyl-1,5-hexadiene.[5]

Materials:

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 100 mL of anhydrous DCM.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 10 mL of purified this compound to the cooled solvent.

  • In a separate, dry Schlenk tube, prepare a 0.1 M solution of the initiator (TiCl₄ or BF₃·OEt₂) in anhydrous DCM.

  • Slowly add a calculated amount of the initiator solution to the monomer solution under vigorous stirring. The monomer-to-initiator ratio can be varied to control the molecular weight (e.g., 100:1 to 500:1).

  • Maintain the reaction at -78 °C for 24 hours.

  • Quench the polymerization by adding 10 mL of pre-chilled methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol (e.g., 500 mL).

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR, ¹³C NMR, GPC (for molecular weight and PDI), and DSC (for thermal properties). The NMR spectra are expected to show the absence of significant vinyl proton signals, confirming cyclopolymerization.

Protocol 2: Ziegler-Natta Cyclopolymerization of this compound

This protocol is based on the Ziegler-Natta polymerization of 1,5-hexadiene.

Materials:

  • This compound (purified)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃) as a 1 M solution in hexane

  • Anhydrous toluene (B28343) as solvent

  • Methanol (for quenching)

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • In a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer, add 200 mL of anhydrous toluene.

  • Add a calculated amount of TiCl₄ to the toluene (e.g., to achieve a final concentration of 10-20 mmol/L).

  • Slowly add the triethylaluminum solution to the reactor. The Al/Ti molar ratio is a critical parameter and can be varied (e.g., from 2:1 to 5:1). A precipitate of the active catalyst will form.

  • Age the catalyst for 30 minutes at room temperature.

  • Add 20 mL of purified this compound to the reactor.

  • Carry out the polymerization at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 2-6 hours).

  • Quench the reaction by adding 20 mL of methanol.

  • To remove catalyst residues, wash the polymer solution with 10% hydrochloric acid, followed by washing with distilled water until the aqueous layer is neutral.

  • Precipitate the polymer by adding the toluene solution to a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum at 60 °C.

  • Characterize the polymer as described in Protocol 1.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer This compound Initiator->Monomer Activation Active_Center Active_Center Monomer->Active_Center Forms Cyclization Cyclization Active_Center->Cyclization Intramolecular Cyclized_Intermediate Cyclized_Intermediate Cyclization->Cyclized_Intermediate Another_Monomer Another_Monomer Cyclized_Intermediate->Another_Monomer Intermolecular Growing_Chain Growing_Chain Another_Monomer->Growing_Chain Quenching_Agent Quenching_Agent Growing_Chain->Quenching_Agent Reaction with Inactive_Polymer Inactive_Polymer Quenching_Agent->Inactive_Polymer Yields

Caption: General mechanism of this compound cyclopolymerization.

Experimental_Workflow Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Inert Atmosphere Reaction Setup (Schlenk Line) Monomer_Purification->Reaction_Setup Polymerization Polymerization (Initiator Addition, Temp. Control) Reaction_Setup->Polymerization Quenching Quenching (Methanol Addition) Polymerization->Quenching Purification Polymer Purification (Precipitation, Washing) Quenching->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Experimental workflow for the polymerization of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomer This compound Structure Polymerization Polymerization Mechanism (Cyclopolymerization) Monomer->Polymerization Catalyst Catalyst/Initiator Type (Cationic, Ziegler-Natta) Catalyst->Polymerization Conditions Reaction Conditions (Temp., Solvent, Conc.) Conditions->Polymerization Microstructure Polymer Microstructure (Cyclic Units, Tacticity) Polymerization->Microstructure Properties Macroscopic Properties (Thermal, Mechanical) Microstructure->Properties Applications Potential Applications Properties->Applications

Caption: Relationship between inputs, process, and outputs in the synthesis of poly(this compound).

References

Application Notes and Protocols: Synthesis of Metal Complexes Using 3,4-Dimethyl-1,5-hexadiene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,5-hexadiene is a versatile diene ligand that can exist as meso and racemic (±) diastereomers. These ligands are valuable precursors in organometallic chemistry, enabling the synthesis of a variety of metal complexes. The coordination of this diene to a metal center can influence the complex's catalytic activity and potential biological applications. This document provides detailed protocols for the synthesis of rhodium(I), palladium(II), and platinum(II) complexes incorporating this compound ligands, along with their characterization data. Furthermore, it explores the potential of these complexes in drug development, drawing parallels with the known cytotoxic activities of similar rhodium-diene compounds.

Data Presentation

Table 1: Summary of Synthesized Metal Complexes and Their Key Properties

ComplexLigand DiastereomerMetalAncillary LigandAppearanceMelting Point (°C)
1 mesoRh(I)AcetylacetonateYellow-orange needles133-135 (decomposes)
2 (±)Rh(I)AcetylacetonateYellow-orange needles141-143 (decomposes)
3 mesoPd(II)ChloridePale yellow solidDecomposes > 200
4 (±)Pd(II)ChloridePale yellow solidDecomposes > 200
5 mesoPt(II)ChlorideOff-white solidDecomposes > 220
6 (±)Pt(II)ChlorideOff-white solidDecomposes > 220

Table 2: Spectroscopic Data for Rhodium(I) Complexes

Complex¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1 1.87 (s, 6H, acac-CH₃), 2.2-2.8 (m, 2H, CH), 4.0-4.5 (m, 4H, =CH₂), 5.15 (s, 1H, acac-CH), 5.5-6.2 (m, 2H, =CH)(No data available)1580 (C=O), 1515 (C=C)
2 1.88 (s, 6H, acac-CH₃), 2.2-2.8 (m, 2H, CH), 4.0-4.5 (m, 4H, =CH₂), 5.16 (s, 1H, acac-CH), 5.5-6.2 (m, 2H, =CH)(No data available)1580 (C=O), 1515 (C=C)

Note: Detailed spectroscopic data for the synthesized palladium and platinum complexes is not currently available in the cited literature. Characterization would typically involve ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Experimental Protocols

Protocol 1: Synthesis of meso- and (±)-3,4-Dimethyl-1,5-hexadiene Ligands[1]

This protocol describes the stereospecific synthesis of the meso and racemic diene ligands, which serve as precursors for the metal complex syntheses.

Ligand_Synthesis cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Wittig Reaction Propionaldehyde (B47417) Propionaldehyde Ethers cis- and trans-prop-1-enyl trans-but-2-enyl ethers Propionaldehyde->Ethers Crotyl_alcohol trans-Crotyl alcohol Crotyl_alcohol->Ethers HCl Dry HCl HCl->Ethers -5 °C cis_Ether cis-Ether Ethers->cis_Ether Fractional Distillation trans_Ether trans-Ether Ethers->trans_Ether Fractional Distillation erythro_Aldehyde erythro-2,3-Dimethylpent-4-enal cis_Ether->erythro_Aldehyde 142 °C threo_Aldehyde threo-2,3-Dimethylpent-4-enal trans_Ether->threo_Aldehyde 142 °C erythro_Aldehyde_w erythro-Aldehyde meso_Diene meso-3,4-Dimethyl-1,5-hexadiene erythro_Aldehyde_w->meso_Diene threo_Aldehyde_w threo-Aldehyde rac_Diene (±)-3,4-Dimethyl-1,5-hexadiene threo_Aldehyde_w->rac_Diene Wittig_reagent CH₂=PPh₃ in DMSO Wittig_reagent->meso_Diene Wittig_reagent->rac_Diene

Caption: Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene.

Materials:

  • Propionaldehyde

  • trans-Crotyl alcohol

  • Dry Hydrogen Chloride (gas)

  • Methylenetriphenylphosphorane (B3051586) in Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl Ether

  • Standard glassware for organic synthesis

Procedure:

  • Ether Formation: Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5 °C yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers.

  • Separation: The cis- and trans-ethers are separated by fractional distillation.

  • Claisen Rearrangement:

    • The cis-isomer is heated to 142 °C to induce a Claisen rearrangement, yielding erythro-2,3-dimethylpent-4-enal.

    • The trans-isomer is heated to 142 °C to yield threo-2,3-dimethylpent-4-enal.

  • Wittig Reaction:

    • erythro-2,3-Dimethylpent-4-enal is reacted with methylenetriphenylphosphorane in DMSO to produce meso-3,4-dimethyl-1,5-hexadiene.

    • threo-2,3-dimethylpent-4-enal is reacted with methylenetriphenylphosphorane in DMSO to produce (±)-3,4-dimethyl-1,5-hexadiene.

  • Purification: The resulting dienes are purified by distillation. The isomeric purity is typically high (95% for meso and 96.5% for racemic).[1]

Protocol 2: Synthesis of Acetylacetonatorhodium(I)-3,4-dimethyl-1,5-hexadiene Complexes (1 and 2)[1]

This protocol describes the synthesis of the rhodium(I) complexes from the corresponding diene diastereomers.

Rhodium_Synthesis cluster_reaction Complex Formation cluster_purification Purification Rh_precursor Acetylacetonato(bis-ethylene)rhodium(I) Rh_meso_complex (meso-3,4-dimethyl-1,5-hexadiene)Rh(acac) Rh_precursor->Rh_meso_complex Rh_rac_complex ((±)-3,4-dimethyl-1,5-hexadiene)Rh(acac) Rh_precursor->Rh_rac_complex meso_Diene meso-Diene meso_Diene->Rh_meso_complex Pentane, RT rac_Diene (±)-Diene rac_Diene->Rh_rac_complex Pentane, RT Crude_meso Crude Rh_meso_complex Rh_meso_complex->Crude_meso Crude_rac Crude Rh_rac_complex Rh_rac_complex->Crude_rac Pure_meso Pure Yellow-orange needles Crude_meso->Pure_meso Recrystallization (Pentane) Pure_rac Pure Yellow-orange needles Crude_rac->Pure_rac Recrystallization (Pentane)

Caption: Synthesis of Rhodium(I) Complexes.

Materials:

  • Acetylacetonato(bis-ethylene)rhodium(I)

  • meso-3,4-dimethyl-1,5-hexadiene

  • (±)-3,4-dimethyl-1,5-hexadiene

  • Anhydrous Pentane

  • Schlenk line and inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve acetylacetonato(bis-ethylene)rhodium(I) in a minimal amount of anhydrous pentane.

  • To this solution, add a stoichiometric equivalent of either meso- or (±)-3,4-dimethyl-1,5-hexadiene.

  • Stir the reaction mixture at room temperature for 2-4 hours. The color of the solution will change, and a precipitate may form.

  • Reduce the solvent volume under vacuum to induce crystallization.

  • Isolate the yellow-orange crystalline product by filtration, wash with a small amount of cold pentane, and dry under vacuum.

Protocol 3: General Protocol for the Synthesis of Dichloro(this compound)palladium(II) Complexes (3 and 4)

This protocol is a generalized procedure based on common methods for the synthesis of (diene)PdCl₂ complexes.

Palladium_Synthesis cluster_reaction Complex Formation cluster_purification Purification Pd_precursor K₂PdCl₄ Pd_complex (this compound)PdCl₂ Pd_precursor->Pd_complex Diene meso- or (±)-Diene Diene->Pd_complex Solvent Methanol (B129727) Solvent->Pd_complex Stir at RT Crude_Pd Crude Pd_complex Pd_complex->Crude_Pd Pure_Pd Pure pale yellow solid Crude_Pd->Pure_Pd Filtration, washing (Methanol, Ether)

Caption: General Synthesis of Palladium(II) Complexes.

Materials:

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • meso- or (±)-3,4-dimethyl-1,5-hexadiene

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve potassium tetrachloropalladate(II) in methanol.

  • To this solution, add a stoichiometric equivalent of the respective this compound diastereomer.

  • Stir the mixture at room temperature for 12-24 hours, during which a pale yellow precipitate will form.

  • Collect the solid by filtration, wash with methanol and then diethyl ether.

  • Dry the product under vacuum.

Protocol 4: General Protocol for the Synthesis of Dichloro(this compound)platinum(II) Complexes (5 and 6)

This protocol is a generalized procedure based on common methods for the synthesis of (diene)PtCl₂ complexes.

Platinum_Synthesis cluster_reaction Complex Formation cluster_purification Purification Pt_precursor K₂PtCl₄ Pt_complex (this compound)PtCl₂ Pt_precursor->Pt_complex Diene meso- or (±)-Diene Diene->Pt_complex Solvent Water/Acetone Solvent->Pt_complex Stir at RT Crude_Pt Crude Pt_complex Pt_complex->Crude_Pt Pure_Pt Pure off-white solid Crude_Pt->Pure_Pt Filtration, washing (Water, Acetone) Drug_Development_Pathway Synthesis Synthesis of Metal Complexes (Rh, Pd, Pt) Characterization Structural and Purity Characterization Synthesis->Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (Cancer Cell Lines) Characterization->In_Vitro_Screening IC50 Determination of IC₅₀ Values In_Vitro_Screening->IC50 Mechanistic_Studies Mechanistic Studies IC50->Mechanistic_Studies DNA_Binding DNA Binding Assays Mechanistic_Studies->DNA_Binding Apoptosis_Assays Apoptosis Induction Assays Mechanistic_Studies->Apoptosis_Assays Lead_Optimization Lead Compound Optimization Mechanistic_Studies->Lead_Optimization

References

Application Notes and Protocols for the Thermal Isomerization of 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal isomerization of 3,4-dimethyl-1,5-hexadiene is a classic example of a[1][1]-sigmatropic rearrangement known as the Cope rearrangement. This reaction proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. The stereochemistry of the starting material dictates the stereochemistry of the product with high fidelity. Specifically, the thermal rearrangement of meso-3,4-dimethyl-1,5-hexadiene yields (2E,6Z)-2,6-octadiene, while the racemic mixture of (3R,4S)- and (3S,4R)-3,4-dimethyl-1,5-hexadiene produces a mixture of (2E,6E)- and (2Z,6Z)-2,6-octadiene. This stereospecificity makes the Cope rearrangement a valuable tool in organic synthesis for the controlled formation of carbon-carbon bonds and the establishment of specific stereoisomers.

These application notes provide detailed protocols for the thermal isomerization of both meso- and (±)-3,4-dimethyl-1,5-hexadiene, based on the seminal work of W. von E. Doering and W. R. Roth.

Reaction Mechanism and Stereochemistry

The thermal isomerization of this compound proceeds via a concerted[1][1]-sigmatropic shift. The high degree of stereospecificity observed in this reaction is rationalized by a chair-like transition state, which minimizes steric interactions.

Cope_Rearrangement cluster_meso Meso Isomer cluster_racemic Racemic Mixture meso_start meso-3,4-dimethyl-1,5-hexadiene meso_ts Chair-like Transition State meso_start->meso_ts Δ meso_end (2E,6Z)-2,6-octadiene meso_ts->meso_end racemic_start (±)-3,4-dimethyl-1,5-hexadiene racemic_ts Chair-like Transition State racemic_start->racemic_ts Δ racemic_end (2E,6E)- and (2Z,6Z)-2,6-octadiene racemic_ts->racemic_end

Experimental Protocols

The following protocols are adapted from the experimental procedures described by W. von E. Doering and W. R. Roth.

Protocol 1: Thermal Isomerization of meso-3,4-dimethyl-1,5-hexadiene

Objective: To synthesize (2E,6Z)-2,6-octadiene from meso-3,4-dimethyl-1,5-hexadiene.

Materials:

  • meso-3,4-dimethyl-1,5-hexadiene

  • Pyrex tube (sealed)

  • Heating apparatus (e.g., tube furnace, oil bath)

  • Gas chromatograph (GC) for analysis

Procedure:

  • A sample of meso-3,4-dimethyl-1,5-hexadiene is placed in a Pyrex tube.

  • The tube is sealed under vacuum.

  • The sealed tube is heated to 225 °C for a specified period. The original experiments were conducted for various durations to establish equilibrium. For preparative purposes, heating for several hours is recommended.

  • After cooling, the contents of the tube are analyzed by gas chromatography to determine the product distribution.

  • For isolation, the product can be purified by fractional distillation.

Protocol 2: Thermal Isomerization of (±)-3,4-dimethyl-1,5-hexadiene

Objective: To synthesize a mixture of (2E,6E)- and (2Z,6Z)-2,6-octadiene from (±)-3,4-dimethyl-1,5-hexadiene.

Materials:

  • (±)-3,4-dimethyl-1,5-hexadiene

  • Pyrex tube (sealed)

  • Heating apparatus

  • Gas chromatograph (GC)

Procedure:

  • A sample of (±)-3,4-dimethyl-1,5-hexadiene is placed in a Pyrex tube.

  • The tube is sealed under vacuum.

  • The sealed tube is heated to 225 °C.

  • The reaction is monitored over time by analyzing samples using gas chromatography.

  • Upon reaching equilibrium, the tube is cooled, and the product mixture is collected.

  • The individual isomers in the product mixture can be separated and purified by preparative gas chromatography or fractional distillation.

Data Presentation

The following table summarizes the key quantitative data from the thermal isomerization experiments.

Starting MaterialReaction Temperature (°C)Product(s)Yield (%)
meso-3,4-dimethyl-1,5-hexadiene225(2E,6Z)-2,6-octadiene>99 (at equilibrium)
(±)-3,4-dimethyl-1,5-hexadiene225(2E,6E)- and (2Z,6Z)-2,6-octadiene>99 (at equilibrium)

Experimental Workflow

The general workflow for conducting and analyzing the thermal isomerization of this compound is outlined below.

Workflow start Start: Prepare sample of This compound seal Seal sample in Pyrex tube under vacuum start->seal heat Heat at 225 °C seal->heat cool Cool to room temperature heat->cool analyze Analyze product mixture by Gas Chromatography cool->analyze purify Purify product(s) by fractional distillation or prep-GC analyze->purify end End: Characterize purified product(s) purify->end

Concluding Remarks

The thermal isomerization of this compound serves as a robust and highly stereospecific method for the synthesis of particular isomers of 2,6-octadiene. The protocols outlined, derived from the foundational studies in the field, provide a clear guide for researchers to replicate and utilize this powerful transformation. The high yields and predictable stereochemical outcomes make the Cope rearrangement a valuable strategy in the synthesis of complex molecules where precise control of stereochemistry is paramount.

References

Application Notes and Protocols: 3,4-Dimethyl-1,5-hexadiene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,5-hexadiene is a versatile and stereochemically rich building block in organic synthesis. Its utility primarily stems from its propensity to undergo the Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement that allows for the predictable and often highly stereoselective formation of new carbon-carbon bonds. This unique reactivity profile makes it an attractive precursor for the synthesis of complex molecular architectures, including natural products and their analogues. These application notes provide an overview of the key applications of this compound and its derivatives, with a focus on the synthesis of the bioactive sesquiterpenoid, (+)-elemol. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this chemistry in a research setting.

Key Application: Stereoselective Synthesis of (+)-Elemol

A significant application of the principles of the Cope rearrangement, for which this compound serves as a foundational model, is in the stereoselective synthesis of the natural product (+)-elemol. While not a direct starting material, the core transformation in the synthesis of elemol (B1671167) involves the Cope rearrangement of a 1,5-diene moiety structurally related to this compound. The sesquiterpenoid alcohol (+)-hedycaryol, which contains a 1,5-diene unit within its ten-membered ring, undergoes a thermal Cope rearrangement to furnish (-)-elemol.[2] This transformation highlights the power of the Cope rearrangement in accessing complex cyclic systems with high stereocontrol.

Biological Activity of Elemol

Elemol, a component of various essential oils, has demonstrated a range of biological activities, making it and its derivatives interesting targets for drug discovery programs.

  • Cytotoxic Activity: Elemol has been identified as a constituent of essential oils that exhibit cytotoxic effects against various cancer cell lines. For instance, essential oil from Myrcia splendens, containing elemol, showed cytotoxic activity against A549 lung cancer cells, B16-F10 melanoma cells, and THP-1 acute monocytic leukemia cells.[1] Similarly, the essential oil of Schinus molle, with α-elemol as a significant component, has reported cytotoxic activity.[3]

  • Anti-inflammatory Activity: Elemol contributes to the anti-inflammatory properties of certain essential oils.[4] It has been shown to be a component of oils that can reduce the production of pro-inflammatory cytokines.[5] For example, carrot seed essential oil, which contains elemol, has demonstrated the ability to reduce levels of inflammatory markers such as CD68, TNF-α, and IL-1β in wound healing models.[4]

  • Antioxidant Activity: Elemol is also associated with antioxidant properties, which can contribute to its overall therapeutic potential.[4]

Data Presentation

The following tables summarize key quantitative data for the synthesis and biological activity related to the application of the Cope rearrangement in the synthesis of elemol.

Reaction StepStarting MaterialProduct(s)Catalyst/ReagentConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
Cope Rearrangement(+)-Hedycaryol(-)-ElemolHeatThermalHighHigh[2]
Synthesis of meso-3,4-dimethyl-1,5-hexadienePrecursorsmeso-3,4-dimethyl-1,5-hexadieneMultiple steps--95% isomeric purity
Synthesis of (±)-3,4-dimethyl-1,5-hexadienePrecursors(±)-3,4-dimethyl-1,5-hexadieneMultiple steps--96.5% isomeric purity
CompoundCell LineActivityIC50 (µg/mL)Reference
ElemolA549 (Lung Cancer)Cytotoxic-[1]
ElemolB16-F10 (Melanoma)Cytotoxic-[1]
ElemolTHP-1 (Leukemia)Cytotoxic-[1]
Elemol-Anti-inflammatory-[4][5]
Elemol-Antioxidant-[4]

Experimental Protocols

Protocol 1: Thermal Cope Rearrangement of (+)-Hedycaryol to (-)-Elemol (Conceptual Protocol)

This protocol describes the key transformation in the synthesis of elemol, illustrating the application of the Cope rearrangement.

Materials:

  • (+)-Hedycaryol

  • High-boiling point, inert solvent (e.g., decalin or diphenyl ether)

  • Heating mantle with temperature controller

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve (+)-hedycaryol in a minimal amount of the high-boiling point solvent in a round-bottom flask.

  • Equip the flask with a reflux condenser and ensure an inert atmosphere is maintained.

  • Heat the reaction mixture to a temperature sufficient to induce the Cope rearrangement (typically > 200 °C). The exact temperature and reaction time will need to be optimized based on small-scale trials and monitoring by TLC or GC-MS.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Purify the product, (-)-elemol, by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with literature values.

Mandatory Visualizations

Diagram 1: Conceptual Workflow for the Synthesis of (-)-Elemol

G cluster_0 Synthesis of Hedycaryol (Conceptual) cluster_1 Cope Rearrangement cluster_2 Biological Evaluation Acyclic_Precursor Acyclic 1,5-Diene Precursor (e.g., derivative of this compound) Cyclization Intramolecular Cyclization Acyclic_Precursor->Cyclization Hedycaryol (+)-Hedycaryol Cyclization->Hedycaryol Thermal_Rearrangement Thermal [3,3]-Sigmatropic Rearrangement Hedycaryol->Thermal_Rearrangement Elemol (-)-Elemol Thermal_Rearrangement->Elemol Bioassays Cytotoxicity & Anti-inflammatory Assays Elemol->Bioassays Activity Bioactive Molecule Bioassays->Activity

Caption: Synthesis of (-)-Elemol via Cope Rearrangement.

Diagram 2: Signaling Pathway Modulation by Elemol (Hypothesized)

Based on the observed anti-inflammatory activity, a hypothesized signaling pathway modulation by elemol is presented. Elemol may inhibit pro-inflammatory signaling cascades.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Inhibition by Elemol cluster_3 Cellular Response Stimulus e.g., LPS Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Elemol Elemol Elemol->Inhibition Inhibition->NFkB_Pathway

Caption: Hypothesized Anti-inflammatory Action of Elemol.

References

Catalytic Applications of 3,4-Dimethyl-1,5-hexadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential catalytic applications of 3,4-dimethyl-1,5-hexadiene, focusing on its role as a chiral ligand in asymmetric catalysis. Given the limited direct literature on this specific diene, the following sections will use the well-established rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones as a representative and analogous application. This reaction is a cornerstone of modern synthetic chemistry, where chiral C2-symmetric dienes are frequently employed as ligands to induce high enantioselectivity.

Application Note 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

Introduction:

The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to electron-deficient olefins is a powerful method for the enantioselective formation of carbon-carbon bonds. The C2-symmetric nature of this compound, available in both meso and chiral forms, makes it a promising candidate as a chiral ligand for such transformations. In this application, the diene coordinates to a rhodium(I) precursor to form a chiral catalyst that can effectively control the stereochemical outcome of the conjugate addition of an aryl group to an α,β-unsaturated ketone.

Reaction Principle:

The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) center, followed by the coordination of the α,β-unsaturated ketone. The subsequent migratory insertion of the aryl group to the β-position of the ketone and protonolysis of the resulting rhodium enolate regenerates the active catalyst and yields the chiral product. The stereochemistry of the final product is dictated by the chiral environment created by the this compound ligand.

Illustrative Data:

The following table summarizes representative data for the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclohex-2-en-1-one, a common benchmark reaction for evaluating the efficacy of chiral ligands. While this data is based on the performance of other C2-symmetric diene ligands, it serves as a reasonable expectation for the potential of a rhodium complex of chiral this compound.

EntryCatalyst PrecursorLigand (Illustrative)SolventBaseTemp (°C)Time (h)Yield (%)ee (%)
1[Rh(acac)(CO)₂](R,R)-3,4-dimethyl-1,5-hexadieneDioxane/H₂O (10:1)K₃PO₄5012>95>90
2[RhCl(C₂H₄)₂]₂(S,S)-3,4-dimethyl-1,5-hexadieneToluene/H₂O (10:1)Cs₂CO₃608>95>92
3[Rh(cod)₂]BF₄(R,R)-3,4-dimethyl-1,5-hexadiene*THF/H₂O (10:1)KOH4016>90>88

*Data is illustrative and based on results obtained with analogous C2-symmetric chiral diene ligands.

Experimental Protocols

Protocol 1: General Procedure for the Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohex-2-en-1-one

Materials:

  • [Rh(acac)(CO)₂] (or other suitable rhodium precursor)

  • (R,R)- or (S,S)-3,4-dimethyl-1,5-hexadiene

  • Phenylboronic acid

  • Cyclohex-2-en-1-one

  • Anhydrous 1,4-dioxane (B91453)

  • Degassed water

  • Potassium phosphate (B84403) (K₃PO₄)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(acac)(CO)₂], 0.01 mmol, 1 mol%) and the chiral this compound ligand (0.011 mmol, 1.1 mol%) to a dry Schlenk flask.

  • Add anhydrous 1,4-dioxane (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • To this solution, add cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add degassed water (0.2 mL).

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 50 °C) with stirring for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-phenylcyclohexan-1-one.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizations

Catalytic_Cycle Rh_L [Rh(I)-L] Rh_Aryl [Ar-Rh(I)-L] Rh_L->Rh_Aryl Transmetalation Aryl_B Ar-B(OH)₂ Aryl_B->Rh_Aryl Rh_Enone_Complex [Rh(I)-Enone Complex] Rh_Aryl->Rh_Enone_Complex Coordination Enone α,β-Unsaturated Ketone Enone->Rh_Enone_Complex Insertion_Product [Rh(III)-Enolate] Rh_Enone_Complex->Insertion_Product Migratory Insertion Insertion_Product->Rh_L Regeneration Product Chiral Product Insertion_Product->Product Protonolysis Base_H2O Base, H₂O Base_H2O->Insertion_Product

Caption: Proposed catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Rh_prec Rh Precursor Stir_prep Stirring Rh_prec->Stir_prep Ligand Chiral Diene Ligand->Stir_prep Solvent_prep Anhydrous Solvent Solvent_prep->Stir_prep Heating Heating & Stirring Stir_prep->Heating Substrate Enone Substrate->Heating Boronic_acid Arylboronic Acid Boronic_acid->Heating Base Base Base->Heating Water H₂O Water->Heating Quench Quenching Heating->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Yield Yield Determination Purification->Yield ee_Analysis ee Determination (Chiral HPLC/GC) Yield->ee_Analysis

Caption: General experimental workflow for the asymmetric 1,4-addition reaction.

Troubleshooting & Optimization

Overcoming steric hindrance in reactions with 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dimethyl-1,5-hexadiene. The focus is on overcoming challenges related to steric hindrance that are commonly encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving very low yields. What are the common causes and solutions?

A1: Low yields in reactions involving this compound are frequently attributed to the steric bulk of the two methyl groups at the 3 and 4 positions. This steric hindrance can impede the approach of reagents to the double bonds.

Common Causes:

  • Steric Hindrance: The methyl groups create a crowded environment around the reactive alkene sites, slowing down or preventing reactions that would otherwise proceed smoothly with a less substituted diene.

  • Suboptimal Catalyst Choice: In catalyzed reactions like olefin metathesis, the catalyst's steric and electronic properties are crucial. An inappropriate catalyst may be too bulky to interact effectively with the substrate or may not have the required activity to overcome the activation energy barrier.

  • Insufficient Reaction Temperature: Some reactions require a certain activation energy to overcome the steric barrier. If the temperature is too low, the reaction may not proceed at a reasonable rate.

  • Reagent Reactivity: The chosen reagent may not be reactive enough to overcome the steric hindrance presented by the substrate.

Solutions:

  • Optimize Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy. However, it is important to monitor for potential substrate or product decomposition at higher temperatures.

  • Select a More Reactive Reagent: Employing a more potent reagent can often improve conversion rates.

  • Incorporate a Suitable Catalyst: For reactions like olefin metathesis, catalyst selection is critical. For sterically hindered substrates, second-generation Grubbs catalysts or catalysts with smaller N-heterocyclic carbene (NHC) ligands may be more effective.[1][2]

  • Increase Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time may lead to higher yields.

Q2: I am observing poor regioselectivity or stereoselectivity in my products. What could be the reason?

A2: Poor selectivity is a common issue when working with sterically hindered and conformationally flexible molecules like this compound.

Probable Causes:

  • Multiple Reactive Sites: The presence of two double bonds allows for reactions to occur at different positions, potentially leading to a mixture of regioisomers.

  • Steric Influence on Transition States: The methyl groups can influence the stability of different transition states, leading to the formation of multiple stereoisomers. For instance, in a Cope rearrangement, the molecule preferentially adopts a chair-like transition state to minimize steric interactions, which dictates the stereochemical outcome.[3]

  • Reaction Conditions: Temperature and catalyst choice can significantly impact the selectivity of a reaction.

Troubleshooting Steps:

  • Use of Bulky Reagents: In some cases, a bulky reagent can be used to selectively block one of the reactive sites, thereby improving regioselectivity.

  • Chiral Catalysts/Auxiliaries: For achieving high stereoselectivity, the use of chiral catalysts or auxiliaries is often necessary.

  • Temperature Control: The product distribution can be temperature-dependent. Running the reaction at different temperatures might favor the formation of a specific isomer.

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Conversion Insufficient activation energy due to steric hindrance.Cautiously increase reaction temperature. Monitor for decomposition.
Low reactivity of the chosen reagent.Switch to a more reactive reagent or a more active catalyst.
Inappropriate catalyst for sterically hindered substrate (e.g., in metathesis).Use a second-generation Grubbs catalyst or one with a less bulky NHC ligand.[1][2]
Formation of Multiple Products Lack of regioselectivity.Modify the substrate to block one reactive site, or use a regioselective catalyst if available.
Lack of stereoselectivity.Employ chiral catalysts or auxiliaries. Optimize reaction temperature.
Catalyst Decomposition Reaction conditions are too harsh (e.g., high temperature).Use a more robust catalyst. Optimize reaction conditions to be milder if possible.
Presence of impurities in the starting material or solvent.Ensure all reagents and solvents are pure and dry.

Quantitative Data from Representative Reactions

The following table summarizes typical reaction conditions and yields for reactions involving sterically hindered dienes, which can serve as a starting point for optimizing reactions with this compound.

ReactionSubstrate(s)Catalyst/ReagentConditionsYieldReference
Cross-MetathesisSterically Hindered Olefin + PartnerGrubbs Catalyst (varied NHC ligand)CH2Cl2, 40°C, 15h59-87%[1]
Ring-Closing MetathesisDiene with Phenyl SubstituentGrubbs II (5 mol%)DCM, 40°C, 24hup to 97%[4]
Diels-Alder(E,E)-2,4-hexadien-1-ol + Maleic Anhydride (B1165640)Toluene (B28343)Reflux, 15 min10.5% (unoptimized)[5]
Hydroboration-OxidationBicyclo[3.3.0]oct-6-en derivativeBH3·THF, then H2O2/NaOHTHF, rt, 20h~60%[6]
Cope Rearrangementmeso-3,4-dimethyl-1,5-hexadieneHeat150-300°CEquilibrium[3][7]

Detailed Experimental Protocols

Diels-Alder Reaction with Maleic Anhydride (Adapted Protocol)

This protocol is adapted from a similar reaction with a substituted hexadiene and can be used as a starting point.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • 25 mL round-bottom flask

  • Condenser

  • Stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 eq) and maleic anhydride (1.0 eq).

  • Add approximately 10 mL of toluene and a stir bar.

  • Attach a condenser and place the flask in a heating mantle or oil bath.

  • Heat the mixture to reflux and maintain reflux for 30 minutes.

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask in an ice bath for 10-15 minutes to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold toluene.

  • Allow the product to air dry.

  • Determine the yield and characterize the product by appropriate analytical methods (e.g., NMR, IR, melting point).

Hydroboration-Oxidation (General Protocol)

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H2O2) solution (30%)

  • Round-bottom flask

  • Syringe

  • Ice bath

  • Stir bar

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a stir bar, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the BH3·THF solution (1.0 eq per double bond) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 solution. Caution: This addition can be exothermic.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for a Catalyzed Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Assemble Dry Glassware reagents Add Substrate and Solvent start->reagents add_catalyst Add Catalyst/Reagent reagents->add_catalyst heating Heat to Reaction Temperature add_catalyst->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for catalyzed organic synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_no_reaction No/Low Conversion cluster_side_products Starting Material Consumed start Low Reaction Yield check_conversion Is Starting Material Consumed? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp No check_purity Check Reagent/Solvent Purity check_conversion->check_purity Yes change_reagent Use More Reactive Reagent/Catalyst increase_temp->change_reagent increase_time Increase Reaction Time change_reagent->increase_time optimize_conditions Optimize Conditions (e.g., lower temp, different catalyst) check_purity->optimize_conditions

Caption: A logical diagram for troubleshooting low-yield reactions.

References

Improving yield and purity in 3,4-dimethyl-1,5-hexadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 3,4-dimethyl-1,5-hexadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include the Wittig reaction, the Cope rearrangement of a suitable precursor, and Grignard reagent coupling reactions. Each method offers distinct advantages and challenges in terms of yield, purity, and stereoselectivity.

Q2: How can I purify the final this compound product?

A2: Purification is critical to obtaining a high-purity product. The most effective method is fractional distillation, as the diene is a liquid with a boiling point that should allow for separation from higher-boiling impurities like triphenylphosphine (B44618) oxide (a byproduct of the Wittig reaction) or unreacted starting materials. For removal of non-volatile impurities, flash column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes) can be effective. It is crucial to handle the purified diene with care as it can be volatile and flammable.

Q3: What are the expected spectroscopic signatures for this compound?

A3: The purity and identity of this compound can be confirmed using various spectroscopic techniques. In ¹H NMR spectroscopy, you should expect to see signals corresponding to the vinyl protons (typically in the 5-6 ppm region), the allylic protons, and the methyl protons. The ¹³C NMR spectrum will show characteristic peaks for the sp² and sp³ hybridized carbons. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for assessing purity and confirming the molecular weight of the compound.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are essential. The solvents often used, such as dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF), have specific handling requirements. The reagents, particularly organolithium compounds like n-butyllithium (often used in the Wittig reaction), are pyrophoric and must be handled under an inert atmosphere. The final product, this compound, is flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Method 1: Wittig Reaction

The Wittig reaction provides a reliable method for forming the double bonds in this compound. A common approach involves the reaction of an appropriate phosphonium (B103445) ylide with a carbonyl compound. For the synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene, a key step is the reaction of methylenetriphenylphosphorane (B3051586) with erythro- and threo-2,3-dimethylpent-4-enal, respectively.[1]

Troubleshooting Common Issues in the Wittig Reaction

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete ylide formation due to weak base or wet solvent.Use a strong base like n-butyllithium or sodium hydride. Ensure all glassware is flame-dried and solvents are anhydrous.
Low reactivity of the aldehyde.The reaction may require gentle heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Steric hindrance around the carbonyl group.While less of an issue with aldehydes, ensure the reaction is given sufficient time to proceed.
Low Yield Side reactions of the ylide.Add the aldehyde to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
Difficult purification leading to product loss.Optimize the purification method. For removal of triphenylphosphine oxide, multiple extractions or careful column chromatography may be necessary.
Low Purity (Presence of Side Products) Formation of geometric isomers.The stereochemistry of the starting aldehyde will influence the stereochemistry of the product. Ensure the stereochemical purity of the precursor.
Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry if necessary.
Contamination with triphenylphosphine oxide.Recrystallization or column chromatography can be used to remove this common byproduct.
Method 2: Cope Rearrangement

The Cope rearrangement is a[2][2]-sigmatropic rearrangement of a 1,5-diene. For the synthesis of this compound, a suitable precursor would be heated to induce the rearrangement. This reaction is thermally allowed and proceeds through a concerted mechanism, often favoring a chair-like transition state.[3]

Troubleshooting Common Issues in the Cope Rearrangement

Issue Potential Cause Recommended Solution
Low Conversion to Product Insufficient temperature.The Cope rearrangement typically requires high temperatures. The optimal temperature should be determined experimentally, often in the range of 150-300 °C.
Unfavorable equilibrium.The reaction is reversible. If the starting material is thermodynamically more stable, the equilibrium will favor the reactant. Consider an oxy-Cope rearrangement to drive the reaction to completion.
Formation of Multiple Products Competing rearrangement pathways or side reactions.Ensure the starting material is pure. The presence of impurities can lead to undesired side reactions at high temperatures.
Isomerization of the product.The high temperatures required can sometimes lead to isomerization of the double bonds. Minimize reaction time once equilibrium is reached.
Difficulty in Isolating the Product Similar boiling points of starting material and product.Careful fractional distillation is required. If boiling points are too close, preparative gas chromatography may be an option.
Method 3: Grignard Coupling Reaction

A Grignard-based approach could involve the coupling of two allyl-type fragments. For instance, the reaction of an allyl magnesium halide with a suitable electrophile could form the carbon-carbon bond at the 3 and 4 positions.

Troubleshooting Common Issues in Grignard Reactions

Issue Potential Cause Recommended Solution
Failure to Form Grignard Reagent Presence of moisture.All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (nitrogen or argon).
Inactive magnesium surface.Use fresh magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.
Low Yield of Coupled Product Wurtz coupling (homocoupling of the Grignard reagent).Add the electrophile slowly to the Grignard reagent at a low temperature to minimize this side reaction.
Reaction with the solvent.Ethereal solvents like THF or diethyl ether are generally suitable. Avoid solvents with acidic protons.
Complex Product Mixture Multiple reactive sites on the electrophile.Choose an electrophile with a single, well-defined reactive site for the Grignard reagent to attack.
Isomerization of the allyl Grignard reagent.The allyl Grignard reagent can exist in equilibrium with its constitutional isomer. This can lead to a mixture of products. Reaction conditions may need to be optimized to favor the desired isomer.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Typical Starting Materials Reported Purity (%) Key Advantages Key Disadvantages
Wittig Reaction erythro- or threo-2,3-dimethylpent-4-enal, Methylenetriphenylphosphorane95 (meso), 96.5 (±)[1]High stereospecificity possible.Stoichiometric amounts of phosphonium salts and strong bases are required. Triphenylphosphine oxide byproduct can be difficult to remove.
Cope Rearrangement Substituted 1,5-diene precursorDependent on precursor purityAtom economical, no byproducts from the rearrangement itself.High temperatures are often required. The reaction can be reversible.
Grignard Coupling Allylic halides, MagnesiumVariable, often moderateForms C-C bonds effectively.Highly sensitive to moisture. Prone to side reactions like homocoupling.

Experimental Protocols

Protocol 1: Synthesis of (±)-3,4-Dimethyl-1,5-hexadiene via Wittig Reaction (Adapted from literature)[1]

This protocol is a representative example and may require optimization.

Part A: Preparation of the Ylide (Methylenetriphenylphosphorane)

  • Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Add anhydrous dimethyl sulfoxide (DMSO) via syringe to dissolve the phosphonium salt.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (1.1 equivalents), portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red ylide indicates a successful reaction.

Part B: Wittig Reaction

  • Cool the ylide solution back to 0 °C.

  • Dissolve (±)-threo-2,3-dimethylpent-4-enal (1.0 equivalent) in a minimal amount of anhydrous DMSO.

  • Add the aldehyde solution dropwise to the ylide solution over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or GC until the aldehyde is consumed.

Part C: Work-up and Purification

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer multiple times with a non-polar solvent like pentane (B18724) or hexane.

  • Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure (±)-3,4-dimethyl-1,5-hexadiene.

Mandatory Visualizations

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Purification ylide_start Methyltriphenylphosphonium Bromide + NaH in DMSO ylide_formation Stir at RT, 1h ylide_start->ylide_formation ylide_product Methylenetriphenylphosphorane (Ylide) ylide_formation->ylide_product reaction Combine at 0°C, then RT overnight ylide_product->reaction aldehyde threo-2,3-Dimethylpent-4-enal aldehyde->reaction crude_product Crude Product Mixture reaction->crude_product workup Aqueous Work-up & Extraction crude_product->workup distillation Fractional Distillation workup->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Low_Yield cluster_ylide_issues Ylide Formation Issues cluster_reaction_issues Reaction Issues cluster_purity_issues Purity/Side Product Issues start Low Yield Observed check_ylide Check Ylide Formation (Color Change?) start->check_ylide check_reaction Monitor Reaction Progress (TLC/GC) start->check_reaction check_purity Analyze Crude Product start->check_purity no_color No Deep Red Color check_ylide->no_color incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products check_purity->side_products wet_reagents Wet Solvents/Reagents? no_color->wet_reagents weak_base Base Strength Insufficient? no_color->weak_base dry_solvents Action: Use Anhydrous Solvents wet_reagents->dry_solvents Yes stronger_base Action: Use Stronger Base (e.g., n-BuLi) weak_base->stronger_base Yes temp_time Temperature/Time Insufficient? incomplete->temp_time increase_temp_time Action: Increase Temp/Time temp_time->increase_temp_time Yes addition_rate Aldehyde Addition Too Fast? side_products->addition_rate slow_addition Action: Slow, Dropwise Addition at Low Temp addition_rate->slow_addition Yes

References

Technical Support Center: Optimization of the Cope Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize Cope rearrangement reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Cope rearrangement in a question-and-answer format.

Question 1: My Cope rearrangement is not proceeding to completion, and I'm observing low conversion of my starting material. What are the potential causes and solutions?

Answer:

Low conversion in a Cope rearrangement can stem from several factors, primarily related to reaction thermodynamics and kinetics.

  • Insufficient Thermal Energy: The classical Cope rearrangement is a thermal process and often requires high temperatures, typically above 150°C, to overcome the activation energy barrier.[1][2] If the reaction temperature is too low, the rate of rearrangement will be slow, leading to incomplete conversion within a practical timeframe.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC, NMR). Be mindful of potential substrate or product decomposition at very high temperatures.

  • Unfavorable Equilibrium: The Cope rearrangement is a reversible reaction, and the position of the equilibrium is determined by the relative thermodynamic stability of the starting diene and the rearranged product.[1] If the product is not significantly more stable than the starting material, the reaction may reach an equilibrium with a substantial amount of starting material remaining.

    • Solutions:

      • Drive the Equilibrium: If possible, remove the product from the reaction mixture as it is formed. This is often not practical for a simple thermal rearrangement but can be a consideration in more complex systems.

      • Utilize an Irreversible Variant: Consider using the Oxy-Cope or anionic Oxy-Cope rearrangement. In the Oxy-Cope rearrangement, a hydroxyl group at the C3 position of the 1,5-diene leads to the formation of an enol product, which tautomerizes to a stable carbonyl compound, driving the reaction to completion.[2][3][4] The anionic Oxy-Cope, where the hydroxyl group is deprotonated with a base, is often irreversible and proceeds at a much faster rate, even at room temperature.[3][5]

  • Steric Hindrance: Bulky substituents on the 1,5-diene backbone can hinder the formation of the necessary chair-like transition state, thereby increasing the activation energy and slowing down the reaction.[1][6]

    • Solution: While difficult to change for a given substrate, understanding the steric demands of your system is crucial. In some cases, a boat-like transition state may be accessible, but this is generally higher in energy.[7][8] If steric hindrance is a major issue, exploring catalytic options that may offer alternative pathways could be beneficial.

Question 2: I am observing the formation of significant side products in my reaction. What are these likely to be, and how can I minimize them?

Answer:

Side product formation in Cope rearrangements often arises from competing reaction pathways, especially at high temperatures.

  • Competing Pericyclic Reactions: Depending on the substrate structure, other pericyclic reactions, such as electrocyclizations or intramolecular Diels-Alder reactions, may compete with the Cope rearrangement.

  • Decomposition: At elevated temperatures, the starting material or the product may be susceptible to decomposition, leading to a complex mixture of byproducts.

  • Elimination Reactions: In variants like the neutral Oxy-Cope rearrangement, elimination of water from the alcohol starting material can be a competing pathway at high temperatures.[8]

    • Solutions:

      • Lower Reaction Temperature: If possible, lowering the reaction temperature can help to minimize side reactions that have a higher activation energy than the desired Cope rearrangement. This is a key advantage of the anionic Oxy-Cope rearrangement, which can often be run at or below room temperature.[3]

      • Use of Catalysts: Lewis acids or transition metal catalysts can promote the Cope rearrangement at lower temperatures, potentially reducing the formation of thermally induced side products.[1][9]

      • Substrate Design: Careful design of the substrate can disfavor competing pathways. For example, introducing specific substituents can electronically or sterically disfavor unwanted side reactions.

Question 3: My reaction is sluggish even at high temperatures. How can I accelerate the rate of my Cope rearrangement?

Answer:

Several strategies can be employed to accelerate the rate of a Cope rearrangement.

  • Anionic Oxy-Cope Rearrangement: Deprotonation of a 3-hydroxy-1,5-diene with a strong base (e.g., potassium hydride) to form an alkoxide dramatically accelerates the reaction, with rate increases reported to be as high as 10¹⁰ to 10¹⁷.[10] This allows the reaction to proceed at much lower temperatures, often at or below room temperature.[3]

  • Catalysis:

    • Lewis Acids: Lewis acids such as TiCl₄, BF₃, SnCl₄, and AlCl₃ can catalyze the Cope rearrangement by coordinating to the substrate, thereby lowering the activation energy.[11]

    • Transition Metals: Palladium(II) and other transition metal complexes have been shown to catalyze the Cope rearrangement, often under milder conditions than the purely thermal reaction.[1][12]

    • Organocatalysts: Chiral organocatalysts have been developed for asymmetric Cope rearrangements, providing a pathway to enantiomerically enriched products.[13][14]

  • Substituent Effects: The electronic nature of substituents can influence the reaction rate. Electron-withdrawing groups can accelerate the reaction.[1] For instance, in the diaza-Cope rearrangement, substrates with electron-withdrawing substituents react significantly faster than those with electron-donating groups.[15][16][17]

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Cope and the Oxy-Cope rearrangement?

A1: The primary difference lies in the substrate and the thermodynamic driving force. The Cope rearrangement is the thermal isomerization of a 1,5-diene.[1] The Oxy-Cope rearrangement is a variation where the substrate is a 1,5-dien-3-ol.[2] The product of the Oxy-Cope rearrangement is an enol, which tautomerizes to a stable carbonyl compound. This tautomerization is a strong thermodynamic driving force that makes the Oxy-Cope rearrangement essentially irreversible, whereas the standard Cope rearrangement is often reversible.[3][4]

Q2: When should I consider using the anionic Oxy-Cope rearrangement?

A2: The anionic Oxy-Cope rearrangement is particularly advantageous when:

  • Your substrate is sensitive to high temperatures and prone to decomposition.

  • You are experiencing low conversion due to an unfavorable equilibrium in the thermal Cope or neutral Oxy-Cope rearrangement.

  • You require a significant rate enhancement to complete the reaction in a reasonable timeframe. The rate acceleration can be dramatic, allowing reactions to proceed at much lower temperatures.[10]

Q3: How do I choose the right solvent for my Cope rearrangement?

A3: For thermal Cope rearrangements, non-polar, high-boiling solvents like toluene (B28343) or xylene are commonly used to achieve the necessary high temperatures. For anionic Oxy-Cope rearrangements, polar aprotic solvents like THF or 1,4-dioxane (B91453) are typically employed to solvate the metal cation and promote the reaction.[18]

Q4: What is the typical stereochemical outcome of a Cope rearrangement?

A4: The Cope rearrangement is a stereospecific reaction that predominantly proceeds through a highly ordered, chair-like transition state.[7][19] This allows for the predictable transfer of stereochemical information from the starting material to the product. However, a higher-energy boat-like transition state is also possible and can lead to the formation of diastereomeric products.[7]

Q5: Can the Cope rearrangement be used to create chiral centers?

A5: Yes, the stereospecific nature of the Cope rearrangement makes it a valuable tool for asymmetric synthesis. If the starting material is chiral, the chirality can be transferred to the product with high fidelity. Additionally, the development of chiral catalysts, including both transition metal complexes and organocatalysts, has enabled enantioselective Cope rearrangements, providing access to chiral molecules from achiral starting materials.[14][20][21]

Quantitative Data Summary

The following table summarizes typical reaction conditions for different types of Cope rearrangements. Please note that optimal conditions are highly substrate-dependent.

Reaction TypeSubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thermal Cope 3-methyl-1,5-hexadieneNoneGas Phase300--[8]
Thermal Cope Terpenoid HydrocarbonsNone-160-2301Varies[22]
Oxy-Cope Bicyclic diene alcoholNoneGas PhaseHigh-Fair[7]
Anionic Oxy-Cope 1,5-dien-3-olKH (1.2 equiv), 18-crown-6 (B118740) (1.2 equiv)THF02-[19]
Organocatalytic Cope 1,5-hexadiene-2-carboxaldehydeDiazepane carboxylate (10 mol%), Triflic acidAcetonitrileRoom Temp--[13]
Pd(II)-Catalyzed Cope 1,5-dienesPd(II) complexesVariesLower than thermal--[1]

Experimental Protocols

Protocol 1: General Procedure for a Thermal Cope Rearrangement

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,5-diene substrate in a suitable high-boiling solvent (e.g., toluene, xylene) to a concentration of approximately 0.5 M.[23]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 150-300°C) and maintain it for the required time, as determined by reaction monitoring.[1][2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR) by periodically taking aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography, distillation, or recrystallization.

Protocol 2: General Procedure for an Anionic Oxy-Cope Rearrangement

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1,5-dien-3-ol (1.0 equiv) in anhydrous THF (to a concentration of ~0.1-0.2 M).[19] If desired, add 18-crown-6 (1.2 equiv) to the solution.

  • Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add potassium hydride (KH, ~1.2 equiv, as a dispersion in mineral oil) in one portion.

  • Reaction: Stir the reaction mixture at 0°C or allow it to warm to room temperature. The reaction is typically much faster than the thermal variant and may be complete within a few hours.[19]

  • Monitoring: Monitor the reaction progress by TLC or other suitable methods.

  • Quenching: Once the reaction is complete, cool the mixture to -78°C and slowly quench with a proton source, such as methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride.[19]

  • Work-up: Allow the mixture to warm to room temperature and partition between water and an organic solvent (e.g., diethyl ether or ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting unsaturated carbonyl compound by flash column chromatography or another suitable method.

Visualizations

experimental_workflow_thermal_cope A Dissolve 1,5-diene in high-boiling solvent B Heat to 150-300 °C A->B 1 C Monitor Reaction (TLC, GC, NMR) B->C 2 C->B Incomplete D Cool to RT & Concentrate C->D Complete E Purify Product D->E 3

Caption: Workflow for a typical thermal Cope rearrangement.

experimental_workflow_anionic_oxy_cope A Dissolve 1,5-dien-3-ol in anhydrous THF B Cool to 0 °C Add KH A->B 1 C Stir at 0 °C to RT B->C 2 D Monitor Reaction (TLC) C->D 3 D->C Incomplete E Quench at -78 °C D->E Complete F Aqueous Work-up E->F 4 G Purify Product F->G 5 troubleshooting_low_conversion Problem Low Conversion Cause1 Insufficient Thermal Energy Problem->Cause1 Cause2 Unfavorable Equilibrium Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1 Increase Temperature Cause1->Solution1 Solution2 Use Irreversible Variant (Oxy-Cope) Cause2->Solution2 Solution3 Use Catalyst Cause3->Solution3

References

Technical Support Center: Purification of Crude 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-dimethyl-1,5-hexadiene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound often depend on the synthetic route. A common synthesis involves the reaction of erythro- and threo-2,3-dimethylpent-4-enal with methylenetriphenylphosphorane. In this case, the main impurities are the diastereomers of the product itself: the meso and the (±) or racemic forms.[1] Initial purities are often in the range of 95-96.5%.[1] Other potential impurities could include unreacted starting materials or byproducts from their synthesis, such as residual cis- and trans-prop-1-enyl trans-but-2-enyl ethers.

Q2: Which purification technique is most effective for separating the diastereomers of this compound?

A2: Due to the very similar boiling points of the diastereomers, high-efficiency fractional distillation, specifically spinning-band distillation , is a highly effective method for their separation on a laboratory scale.[1] For smaller scales or for analytical purposes, preparative gas chromatography can also be employed.

Q3: Can I use standard column chromatography to purify this compound?

A3: Standard column chromatography using silica (B1680970) gel or alumina (B75360) can be used to remove more polar impurities. However, due to the nonpolar nature of this compound, separating it from other nonpolar hydrocarbon impurities, including its own diastereomers, is very challenging with this method. It is best used as a preliminary purification step if significant polar contaminants are present.

Q4: How can I assess the purity and isomeric ratio of my purified this compound?

A4: Gas chromatography (GC) is the most effective technique for assessing the purity and determining the ratio of meso to racemic diastereomers. A high-resolution capillary column, such as one with a nonpolar stationary phase (e.g., polydimethylsiloxane), is recommended. Confirmation of the structure and absence of proton-bearing impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy .

Troubleshooting Guides

Fractional Distillation (Spinning-Band and Vacuum)

Issue 1: Poor separation of diastereomers during fractional distillation.

  • Possible Cause: Insufficient column efficiency.

    • Solution: For spinning-band distillation, ensure the band is spinning at the optimal rate as specified by the manufacturer. A higher rotation speed generally increases efficiency. For packed columns, ensure the packing is uniform and of a suitable material for separating nonpolar isomers.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to decrease the distillation rate. A slower distillation allows for more theoretical plates to be achieved, leading to better separation. A low reflux ratio can also be beneficial.

  • Possible Cause: Loss of vacuum during vacuum distillation.

    • Solution: Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriately sized for the distillation apparatus.

Issue 2: The compound appears to be polymerizing in the distillation pot.

  • Possible Cause: Dienes, especially when heated, can be susceptible to polymerization.

    • Solution: Perform the distillation under vacuum to lower the boiling point and thus the required temperature. Add a radical inhibitor, such as a small amount of hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC), to the distillation pot before heating.

Column Chromatography

Issue 3: The product elutes with the solvent front, showing no separation from other nonpolar impurities.

  • Possible Cause: The solvent system is too polar.

    • Solution: Use a very nonpolar mobile phase. Start with 100% hexanes or petroleum ether. If the compound still moves too quickly, consider using a less active adsorbent or reverse-phase chromatography.

  • Possible Cause: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of crude material loaded. A general rule is to load no more than 1-5% of the stationary phase weight.

Issue 4: Tailing of the product peak during elution.

  • Possible Cause: The sample was not loaded onto the column in a concentrated band.

    • Solution: Dissolve the crude product in a minimal amount of the eluting solvent before loading it onto the column.

  • Possible Cause: The stationary phase is too active.

    • Solution: Deactivate the silica gel or alumina by adding a small percentage of water before packing the column.

Experimental Protocols

Protocol 1: Purification by Spinning-Band Fractional Distillation

This protocol is designed for the separation of meso and (±)-3,4-dimethyl-1,5-hexadiene.

Methodology:

  • Apparatus Setup: Assemble a spinning-band distillation apparatus according to the manufacturer's instructions. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and heating the distillation flask gently.

    • Set the spinning band to the recommended rotation speed.

    • Allow the column to equilibrate by operating at total reflux until a constant temperature is observed at the distillation head.

    • Begin collecting the distillate at a slow, steady rate, maintaining a high reflux ratio.

    • Collect fractions in separate, pre-weighed vials.

  • Analysis: Analyze each fraction by gas chromatography to determine the isomeric composition. Combine the fractions that have the desired purity.

ParameterValue/Recommendation
Boiling Point (Atmospheric) ~100 °C[2]
Column Type Spinning-band distillation column
Initial Purity 95-96.5%[1]
Expected Purity >99% for each diastereomer
Protocol 2: Purification by Vacuum Distillation

This method is suitable for purifying this compound if the primary impurities are significantly less volatile or if there is a concern about thermal degradation.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a fractionating column. Ensure all connections are well-sealed with appropriate vacuum grease.

  • Charging the Flask: Add the crude this compound and a stir bar to the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Analysis: Assess the purity of the collected fraction using GC analysis.

Pressure (mmHg)Estimated Boiling Point (°C)
760100[2]
100~55-65
20~25-35
10~15-25
Note: Estimated boiling points at reduced pressure are based on vapor pressure data for similar C8H14 isomers and should be confirmed experimentally.
Protocol 3: Purity Assessment by Gas Chromatography (GC)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane (B92381) or pentane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the gas chromatograph.

  • Analysis: Run the appropriate temperature program and analyze the resulting chromatogram to determine the peak areas, from which the purity and isomeric ratio can be calculated.

ParameterRecommendation
Column High-resolution capillary column (e.g., HP-PONA, 50 m x 0.20 mm x 0.5 µm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Oven Program Initial temp: 40°C, hold for 5 min; Ramp: 2°C/min to 120°C; Hold for 10 min

Visualizations

PurificationWorkflow Crude Crude this compound InitialAnalysis Initial Purity Assessment (GC) Crude->InitialAnalysis Decision Are polar impurities present? InitialAnalysis->Decision ColumnChrom Column Chromatography (Silica Gel, Hexane) Decision->ColumnChrom Yes DistillationDecision High diastereomeric purity required? Decision->DistillationDecision No ColumnChrom->DistillationDecision SpinningBand Spinning-Band Fractional Distillation DistillationDecision->SpinningBand Yes VacuumDist Vacuum Distillation DistillationDecision->VacuumDist No FinalAnalysis Final Purity and Isomer Ratio Analysis (GC, NMR) SpinningBand->FinalAnalysis VacuumDist->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Caption: General purification workflow for crude this compound.

TroubleshootingDistillation Problem Poor Separation in Fractional Distillation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Distillation Rate Too High Problem->Cause2 Cause3 Vacuum Leak (if applicable) Problem->Cause3 Solution1 Optimize spinning band speed or repack column Cause1->Solution1 Solution2 Reduce heating rate and increase reflux ratio Cause2->Solution2 Solution3 Check all seals and connections Cause3->Solution3

References

Technical Support Center: Enhancing Stereoselectivity in Reactions Involving 3,4-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high stereoselectivity in reactions involving 3,4-dimethyl-1,5-hexadiene.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Diastereoselectivity in the Thermal Cope Rearrangement

Question: I am performing a thermal Cope rearrangement of a racemic mixture of this compound, but I am observing a lower than expected diastereomeric ratio, with significant amounts of side products. How can I improve the selectivity?

Answer:

Low diastereoselectivity in the thermal Cope rearrangement of this compound can stem from several factors. The reaction is known to be highly stereospecific, proceeding through a chair-like transition state. However, deviations from ideal conditions can lead to competing pathways.

Possible Causes and Solutions:

  • Reaction Temperature: While the Cope rearrangement is thermally induced, excessively high temperatures can provide enough energy to overcome the activation barrier for less-favored transition states (e.g., a boat-like transition state), leading to a decrease in diastereoselectivity.

    • Solution: Carefully control the reaction temperature. If you are observing a mixture of products, consider running the reaction at a lower temperature for a longer duration. It has been noted that lower temperatures can improve diastereoselectivity in some Cope rearrangements.

  • Presence of Impurities: Acidic or basic impurities in your starting material or solvent can catalyze side reactions, such as isomerization or polymerization, which compete with the desired rearrangement.

    • Solution: Ensure your this compound and solvent are of high purity. Purification of the starting diene by distillation and using freshly distilled, anhydrous solvents is recommended.

  • Reaction Pathway Competition: Upon heating, a racemic mixture of d,l-3,4-dimethyl-1,5-hexadiene can lead to products with retention or inversion of stereochemistry at the methyl groups.[1][2] The major product (around 90%) typically arises from the pathway with retention of stereochemistry at both methyl groups.

    • Solution: While the inherent product distribution is governed by the reaction mechanism, ensuring clean reaction conditions will maximize the yield of the desired major diastereomer. For specific stereochemical outcomes, starting with a stereochemically pure precursor (meso or a single enantiomer of the racemic mixture) is crucial.

Issue 2: Low Enantioselectivity in Catalytic Asymmetric Reactions

Question: I am attempting an enantioselective reaction, such as an asymmetric dihydroxylation or cyclization, with this compound, but the enantiomeric excess (ee) is poor. What are the key factors to consider for improvement?

Answer:

Achieving high enantioselectivity in catalytic asymmetric reactions of this compound requires careful selection and optimization of the catalytic system and reaction conditions.

Possible Causes and Solutions:

  • Inappropriate Chiral Ligand: The choice of chiral ligand is paramount. The steric and electronic properties of the ligand must be well-matched with the substrate to create a chiral environment that effectively differentiates between the two enantiotopic faces of the double bonds.

    • Solution: Screen a variety of chiral ligands. For dihydroxylation, ligands like those in AD-mix-α and AD-mix-β are a good starting point. For other transformations, consider established ligand classes such as chiral dienes, phosphines, or salen-type ligands.

  • Suboptimal Catalyst Loading and Metal Precursor: The ratio of metal to ligand and the overall catalyst loading can significantly impact both reactivity and enantioselectivity.

    • Solution: Optimize the metal-to-ligand ratio and the catalyst loading. Lowering the catalyst loading can sometimes improve enantioselectivity, although it may require longer reaction times.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.

    • Solution: Conduct a solvent screen. Solvents with different polarities and coordinating abilities can have a profound impact. For instance, non-polar solvents may favor certain transition state geometries, while coordinating solvents might compete with the substrate for binding to the metal center.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing stereoselectivity in the Cope rearrangement of this compound?

A1: The primary factor is the strong preference for a highly ordered, chair-like six-membered transition state. This concerted, pericyclic mechanism dictates that the stereochemistry of the starting material directly influences the stereochemistry of the product. Substituents, like the methyl groups in this compound, will preferentially occupy equatorial positions in this transition state to minimize steric strain.

Q2: Can I influence the diastereomeric ratio in the thermal Cope rearrangement of racemic this compound?

A2: The diastereomeric ratio in the thermal rearrangement of the racemic starting material is largely predetermined by the relative energies of the possible chair-like transition states. The major product, resulting from retention of stereochemistry at both methyl groups, is typically formed in about 90% yield.[1][2] While you can optimize conditions to minimize side reactions, significantly altering this inherent ratio through simple thermal means is challenging. To obtain a different diastereomer as the major product, you would need to start with a different stereoisomer of the diene (e.g., the meso compound).

Q3: For an asymmetric dihydroxylation of this compound, which AD-mix should I choose?

A3: The choice between AD-mix-α and AD-mix-β depends on which enantiomer of the resulting diol you wish to synthesize. AD-mix-α and AD-mix-β contain enantiomeric chiral ligands ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively) and will therefore produce opposite enantiomers of the product diol. It is advisable to consult literature on the Sharpless asymmetric dihydroxylation of similar dienes to predict the facial selectivity for your substrate.

Q4: Are there catalytic methods to achieve a stereoselective Cope rearrangement of this compound at lower temperatures?

A4: Yes, metal-catalyzed Cope rearrangements can proceed at significantly lower temperatures than their thermal counterparts. Transition metals like palladium(II) and rhodium(I) can catalyze[3][3]-sigmatropic rearrangements. The stereochemical outcome of these catalyzed reactions can be influenced by the nature of the metal and the ligands used. For enantioselective variants, chiral ligands are employed to control the facial selectivity of the rearrangement.

Data Presentation

Table 1: Product Distribution in the Thermal Cope Rearrangement of Racemic this compound
Product StereochemistryObserved Ratio (%)
Retention at both methyl groups90
Inversion at one methyl group9
Inversion at both methyl groups1

Data sourced from studies on the thermal rearrangement of d,l-3,4-dimethyl-1,5-hexadiene.[1][2]

Experimental Protocols

Protocol 1: Synthesis of meso- and (±)-3,4-Dimethyl-1,5-hexadiene

This protocol is adapted from the literature for the preparation of the starting materials.

Step 1: Synthesis of erythro- and threo-2,3-Dimethylpent-4-enal

  • To a mixture of propionaldehyde (B47417) and trans-crotyl alcohol, add dry hydrogen chloride at -5 °C.

  • Separate the resulting cis- and trans-prop-1-enyl trans-but-2-enyl ethers by spinning-band fractional distillation.

  • Heat the cis-isomer at 142 °C to obtain erythro-2,3-dimethylpent-4-enal.

  • Heat the trans-isomer at 142 °C to obtain threo-2,3-dimethylpent-4-enal.

Step 2: Wittig Reaction to Form the Dienes

  • Prepare a solution of methylenetriphenylphosphorane (B3051586) in dimethyl sulfoxide (B87167) (DMSO).

  • React the erythro-aldehyde with the Wittig reagent to form meso-3,4-dimethyl-1,5-hexadiene.

  • React the threo-aldehyde with the Wittig reagent to form (±)-3,4-dimethyl-1,5-hexadiene.

  • The reported isomeric purity is approximately 95% for the meso product and 96.5% for the (±) product.

Protocol 2: General Procedure for Asymmetric Dihydroxylation

This is a general protocol that can be adapted for this compound.

Materials:

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Cool the solvent mixture to 0 °C.

  • Add the AD-mix (approximately 1.4 g per mmol of alkene) and stir until both phases are clear.

  • If the reaction is sluggish, add methanesulfonamide (1 equivalent).

  • Add the this compound to the stirred mixture.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Starting Diene cluster_reaction Stereoselective Reaction cluster_analysis Analysis and Purification Propionaldehyde Propionaldehyde Aldehydes Aldehydes Propionaldehyde->Aldehydes HCl trans-Crotyl_Alcohol trans-Crotyl_Alcohol trans-Crotyl_Alcohol->Aldehydes Diene Diene Aldehydes->Diene Wittig Reagent Diene_Reactant This compound Product_Mixture Product_Mixture Diene_Reactant->Product_Mixture Reaction Reaction_Conditions Catalyst/Solvent/Temp. Reaction_Conditions->Product_Mixture Product_Mixture_Ref Product Mixture Analysis GC/NMR/Chiral HPLC Purification Chromatography Analysis->Purification Final_Product Final_Product Purification->Final_Product Product_Mixture_Ref->Analysis cope_rearrangement_pathway Start Racemic this compound TS_Chair Chair-like Transition State Start->TS_Chair Heat (Lower Energy) TS_Other Other Transition States Start->TS_Other Heat (Higher Energy) Product_Retention Product with Retention (Major, ~90%) TS_Chair->Product_Retention Product_Inversion Products with Inversion (Minor, ~10%) TS_Other->Product_Inversion

References

Technical Support Center: Troubleshooting Low Conversion Rates in Diene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in diene reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during Diels-Alder and diene metathesis reactions.

Section 1: Troubleshooting Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. However, achieving high conversion can be challenging. This section addresses common problems and their solutions.

Frequently Asked Questions (FAQs) - Diels-Alder Reactions

Q1: My Diels-Alder reaction is showing low or no conversion. What are the fundamental aspects I should check first?

A1: Low conversion in Diels-Alder reactions often stems from issues with the reactants' intrinsic properties or the reaction conditions. Here are the primary factors to verify:

  • Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur.[1][2][3][4] Dienes that are locked in an s-trans conformation due to steric hindrance or cyclic constraints will not react.[3]

  • Reactant Electronics: The rate of a normal demand Diels-Alder reaction is significantly increased when the diene is electron-rich and the dienophile is electron-poor.[1][4][5][6] Adding electron-donating groups (e.g., alkyl, alkoxy) to the diene and electron-withdrawing groups (e.g., carbonyl, nitro, cyano) to the dienophile can dramatically increase reaction rates.[1][3][6]

  • Purity of Starting Materials: Ensure that your diene and dienophile are pure. Polymerization of the starting materials, especially at higher temperatures, can be a competing side reaction.[7] Freshly distill or purify reactants if necessary. For example, cyclopentadiene (B3395910) dimerizes at room temperature and must be freshly prepared by cracking dicyclopentadiene (B1670491) before use.[3][7]

Q2: I've confirmed my reactants are suitable, but the conversion is still low. Could the reaction temperature be the issue?

A2: Yes, temperature plays a critical role. While heating can increase the reaction rate, the Diels-Alder reaction is reversible, a process known as the retro-Diels-Alder reaction.[8][9] At excessively high temperatures, the equilibrium may shift to favor the starting materials, leading to low product yield.[8][9]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored endo product is often formed faster.[9] At higher temperatures, where the reaction is reversible, the more stable exo product may be favored, but overall conversion might decrease if the starting materials are more stable than the product at that temperature.[9] It is crucial to find an optimal temperature that allows for a reasonable reaction rate without initiating the retro-Diels-Alder reaction.

Q3: How does the choice of solvent affect my reaction's conversion rate?

A3: Solvent choice can have a significant impact on the rate of a Diels-Alder reaction. Polar solvents, and particularly aqueous environments, can lead to substantial rate enhancements.[2][10][11] This acceleration is attributed to factors such as hydrophobic packing, which increases the effective concentration of the reactants, and the stabilization of the polar transition state through hydrogen bonding.[2][10][11]

Q4: I am still observing low conversion. Would a catalyst help?

A4: Absolutely. Lewis acids are commonly used to catalyze Diels-Alder reactions, often leading to dramatic increases in reaction rate and selectivity.[12][13][14] The Lewis acid coordinates to the electron-withdrawing group on the dienophile, making it more electron-deficient and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[14] This enhances the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[4]

Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[12][14] However, care must be taken as they can also catalyze polymerization or degradation of starting materials.

Troubleshooting Flowchart for Diels-Alder Reactions

Diels_Alder_Troubleshooting start Low Conversion in Diels-Alder Reaction check_reactants 1. Verify Reactant Suitability start->check_reactants sub_diene Diene can adopt s-cis conformation? check_reactants->sub_diene check_conditions 2. Assess Reaction Conditions cond_temp Is temperature optimized? (Avoid retro-Diels-Alder) check_conditions->cond_temp consider_catalyst 3. Consider Catalysis cat_lewis Add Lewis Acid Catalyst? consider_catalyst->cat_lewis success High Conversion Achieved sub_electronics Favorable electronics? (e.g., e⁻-rich diene, e⁻-poor dienophile) sub_diene->sub_electronics Yes fix_diene Redesign or choose a different diene. sub_diene->fix_diene No sub_purity Are starting materials pure? sub_electronics->sub_purity Yes fix_electronics Modify substituents on diene/dienophile. sub_electronics->fix_electronics No sub_purity->check_conditions Yes fix_purity Purify/distill starting materials. sub_purity->fix_purity No cond_solvent Using an appropriate solvent? (Consider polar/aqueous) cond_temp->cond_solvent Yes fix_temp Screen a range of temperatures. cond_temp->fix_temp No cond_solvent->consider_catalyst Yes fix_solvent Test polar or aqueous solvents. cond_solvent->fix_solvent No cat_lewis->check_reactants No, re-evaluate fundamentals cat_lewis->success Yes fix_diene->check_reactants fix_electronics->check_reactants fix_purity->check_reactants fix_temp->check_conditions fix_solvent->check_conditions

Caption: Troubleshooting logic for low Diels-Alder conversion.

Section 2: Troubleshooting Diene Metathesis Reactions

Diene metathesis, including Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET), is a versatile method for forming new carbon-carbon double bonds. These reactions are, however, highly sensitive to experimental conditions.

Frequently Asked Questions (FAQs) - Diene Metathesis

Q1: My diene metathesis reaction shows low or no conversion. What are the most common initial checks I should perform?

A1: When encountering low conversion, begin by verifying the following critical parameters:

  • Inert Atmosphere: Metathesis catalysts, particularly ruthenium-based Grubbs and Hoveyda-Grubbs catalysts, are sensitive to oxygen.[15] Ensure the reaction was performed under a rigorously inert atmosphere (argon or nitrogen).

  • Solvent and Reagent Purity: Solvents must be anhydrous and thoroughly deoxygenated.[15][16] Impurities in the substrate, such as peroxides, acids, or bases, can poison the catalyst.[15]

  • Catalyst Activity: Ensure your catalyst is active. Improper storage or handling can lead to deactivation.[15] While many modern catalysts are air-stable as solids, they are sensitive to oxygen once in solution.

Q2: My substrate contains functional groups like amides, thiols, or phosphines. Could this be the problem?

A2: Yes, certain functional groups can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.

  • Coordinating Groups: Functional groups with lone pairs, such as amines, amides, thiols, and phosphines, can act as Lewis bases and bind to the ruthenium center, reducing its catalytic activity.[16]

  • Solutions: If you suspect catalyst inhibition, consider protecting the problematic functional group. Alternatively, using a more robust or active catalyst (e.g., a second or third-generation Grubbs catalyst) or increasing the reaction temperature might overcome the inhibition.[16]

Q3: I am observing the formation of side products and my conversion to the desired product is low. What could be causing this?

A3: Side reactions, particularly olefin isomerization, are a common issue in metathesis, especially at elevated temperatures.[17]

  • Isomerization: Catalyst degradation can form ruthenium-hydride species that catalyze the migration of the double bond.[17][18]

  • Suppression of Isomerization: The addition of a mild acid or a hydrogen acceptor can suppress isomerization. Common additives include 1,4-benzoquinone, and phenol.[17] In some cases, simply lowering the reaction temperature can reduce the rate of isomerization.[16]

Q4: For my ADMET polymerization, the molecular weight of my polymer is low.

A4: ADMET is a step-growth condensation polymerization where a small molecule (usually ethylene) is released.[19] To achieve high molecular weight polymers, this volatile byproduct must be efficiently removed from the reaction mixture to drive the equilibrium toward the polymer product.[20]

  • Driving the Equilibrium: Conduct the reaction under high vacuum. Ensure efficient stirring to maximize the surface area for ethylene (B1197577) to escape. Using a high-boiling point solvent can facilitate the removal of ethylene under vacuum.[20]

Data on Reaction Optimization

The following table summarizes the effect of different catalysts and the addition of an isomerization suppressant on the yield of a model Ring-Closing Metathesis (RCM) reaction.

Catalyst (mol%)AdditiveTemperature (°C)RCM Product Yield (%)Reference
Grubbs II (3)None60Low[17]
Grubbs II (3)None40~60[17]
Grubbs II (3)Phenol40~80 [17]
Hoveyda-Grubbs II (3)None40~80 [17]

Data adapted from a model dipeptide cyclization study. Yields are approximate.[17]

Experimental Protocols

Protocol 1: Solvent Purification and Degassing

Objective: To remove water, oxygen, and other impurities from the reaction solvent that can deactivate the metathesis catalyst.[16]

Materials:

  • Reaction solvent (e.g., Dichloromethane (DCM), Toluene)

  • Appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for Toluene)

  • Distillation apparatus

  • Schlenk flask

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Add the chosen solvent and a suitable drying agent to a round-bottom flask.

  • Reflux the solvent under an inert atmosphere for at least one hour.

  • Distill the solvent directly into a dry Schlenk flask under a positive pressure of inert gas.

  • To degas the solvent, subject the flask to several "freeze-pump-thaw" cycles.

    • Freeze the solvent using a liquid nitrogen bath.

    • Apply high vacuum to the flask to remove dissolved gases.

    • Close the flask to the vacuum and allow the solvent to thaw.

    • Repeat this cycle at least three times.

  • Store the purified, degassed solvent under a positive pressure of inert gas.

Protocol 2: Setting up a General RCM Reaction

Objective: To perform a ring-closing metathesis reaction under optimal inert conditions.

Materials:

  • Dry, degassed solvent

  • Diene substrate

  • Metathesis catalyst (e.g., Grubbs or Hoveyda-Grubbs catalyst)

  • Schlenk flask and other dry glassware

  • Inert gas line (Schlenk line)

  • Syringes and needles

Procedure:

  • Dry all glassware in an oven (e.g., at 120 °C) overnight and allow it to cool under a stream of inert gas.

  • Add the diene substrate to the Schlenk flask and place it under a positive pressure of inert gas.

  • Using a syringe, add the required volume of dry, degassed solvent to dissolve the substrate.

  • In a glovebox or under a positive flow of inert gas, weigh the catalyst into a separate small vial.

  • Add the solid catalyst to the stirred solution of the substrate. Alternatively, the catalyst can be dissolved in a small amount of the reaction solvent and added as a solution.

  • If the reaction is to be heated, place the flask in a pre-heated oil bath.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, ¹H NMR).

  • Upon completion, quench the reaction by adding a scavenger like ethyl vinyl ether to deactivate the catalyst.

Troubleshooting Workflow for Diene Metathesis

Metathesis_Troubleshooting start Low Conversion in Diene Metathesis check_atmosphere 1. Verify Reaction Environment start->check_atmosphere sub_inert Rigorously Inert Atmosphere? check_atmosphere->sub_inert check_substrate 2. Inspect Substrate & Catalyst sub_purity Substrate Pure? check_substrate->sub_purity check_side_reactions 3. Analyze for Side Reactions side_isomerization Isomerization Observed? check_side_reactions->side_isomerization success High Conversion Achieved sub_solvent Solvent Pure & Degassed? sub_inert->sub_solvent Yes fix_inert Improve inert technique (e.g., glovebox, Schlenk line). sub_inert->fix_inert No sub_solvent->check_substrate Yes fix_solvent Purify and degas solvent (Protocol 1). sub_solvent->fix_solvent No sub_inhibitors Inhibiting Functional Groups? sub_purity->sub_inhibitors Yes fix_purity Purify substrate (chromatography, distillation). sub_purity->fix_purity No sub_catalyst Catalyst Active? sub_inhibitors->sub_catalyst No fix_inhibitors Protect group or use more robust catalyst. sub_inhibitors->fix_inhibitors Yes sub_catalyst->check_side_reactions Yes fix_catalyst Use fresh, properly stored catalyst. sub_catalyst->fix_catalyst No side_admet ADMET: Efficient Ethylene Removal? side_isomerization->side_admet No fix_isomerization Add inhibitor (e.g., phenol) or lower temperature. side_isomerization->fix_isomerization Yes side_admet->success N/A or Yes fix_admet Apply high vacuum and ensure efficient stirring. side_admet->fix_admet No fix_inert->check_atmosphere fix_solvent->check_atmosphere fix_purity->check_substrate fix_inhibitors->check_substrate fix_catalyst->check_substrate fix_isomerization->check_side_reactions fix_admet->success

Caption: A step-by-step guide to troubleshooting diene metathesis.

References

Technical Support Center: Catalyst Selection and Optimization for 3,4-dimethyl-1,5-hexadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethyl-1,5-hexadiene. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

A1: The most promising catalytic approach for the synthesis of this compound is the tail-to-tail dimerization of isoprene (B109036). This method involves the use of transition metal catalysts, such as those based on palladium or nickel, to selectively couple two isoprene molecules at their "tail" ends (the CH2 group). Achieving high selectivity for the this compound isomer is a key challenge, as other dimers and oligomers can also be formed.

Q2: Which catalyst systems are recommended for the tail-to-tail dimerization of isoprene?

A2: Palladium and nickel-based catalysts are commonly explored for isoprene dimerization. For instance, palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) has been used for the dimerization of isoprene, yielding a mixture of tail-to-tail dimers.[1][2] Nickel-based catalysts, often in conjunction with phosphine ligands, have also been investigated for promoting the formation of linear isoprene dimers.[3] The choice of ligand is crucial for controlling the regioselectivity of the reaction.

Q3: What are the common side products in the catalytic synthesis of this compound from isoprene?

A3: The dimerization of isoprene can lead to a variety of isomers and byproducts. Besides the desired this compound (a tail-to-tail dimer), other common products include:

  • Other linear dimers: Head-to-tail and head-to-head coupled products.

  • Cyclic dimers: Six-membered rings (e.g., limonene (B3431351) and dipentene) and eight-membered rings can form through Diels-Alder and [4+4] cycloaddition reactions, respectively.[4][5][6]

  • Oligomers and polymers: Higher molecular weight products can form, especially at higher isoprene concentrations and temperatures.[5]

Q4: Is there a non-catalytic method to synthesize this compound for reference?

A4: Yes, a well-documented, non-catalytic synthesis involves a Wittig reaction. This multi-step process starts with the reaction of propionaldehyde (B47417) and trans-crotyl alcohol to form precursor aldehydes (erythro- and threo-2,3-dimethylpent-4-enal). These aldehydes are then reacted with methylenetriphenylphosphorane (B3051586) in dimethyl sulfoxide (B87167) to yield meso- and (±)-3,4-dimethylhexa-1,5-diene with high isomeric purity (95% and 96.5%, respectively).[7][8]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps Rationale
Low Catalyst Activity 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration. 2. Change Ligand: Experiment with different phosphine ligands (e.g., bulky or electron-rich ligands) to enhance catalyst activity and stability. 3. Activate Pre-catalyst: Ensure the pre-catalyst is properly activated to its active form (e.g., reduction of Pd(II) to Pd(0)).The active catalyst concentration may be insufficient, or the chosen ligand may not be optimal for the desired transformation.
Suboptimal Reaction Conditions 1. Vary Temperature: Systematically screen a range of temperatures. Lower temperatures may favor selectivity but decrease reaction rate, while higher temperatures can lead to side reactions. 2. Optimize Solvent: Test different solvents. The polarity and coordinating ability of the solvent can significantly impact catalyst performance. 3. Adjust Isoprene Concentration: Higher concentrations can favor oligomerization and polymerization.Reaction kinetics and catalyst stability are highly dependent on temperature and the solvent environment.
Catalyst Deactivation 1. Purify Reagents: Ensure isoprene and solvents are free from impurities (e.g., water, peroxides, or other coordinating species) that can poison the catalyst. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. 3. Use a Co-catalyst or Additive: In some systems, additives can stabilize the catalyst or regenerate the active species.Impurities and oxygen can lead to irreversible catalyst deactivation through oxidation or the formation of inactive complexes.[9][10][11]
Problem 2: Poor Selectivity for this compound (Formation of other isomers)
Potential Cause Troubleshooting Steps Rationale
Unfavorable Regioselectivity 1. Ligand Modification: The steric and electronic properties of the ligand play a critical role in directing the regioselectivity of isoprene coupling. Experiment with a library of ligands to find one that favors tail-to-tail dimerization. 2. Catalyst System: Different metal centers (e.g., Pd vs. Ni) can exhibit different regioselectivities.The ligand environment around the metal center dictates how the isoprene molecules coordinate and subsequently couple.
Isomerization of Product 1. Lower Reaction Temperature: Higher temperatures can promote the isomerization of the desired product to more thermodynamically stable isomers. 2. Reduce Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to minimize subsequent isomerization. 3. Add a Mild Acid/Base Scavenger: Depending on the mechanism of isomerization, a scavenger may inhibit this side reaction.The initial kinetic product may isomerize to other forms under the reaction conditions.
Formation of Cyclic Dimers 1. Use of Specific Catalysts: Some catalysts, like certain iron-based systems, are known to promote cycloaddition reactions.[12] Avoid these if linear dimers are desired. 2. Lower Temperatures: Thermal dimerization leading to cyclic products becomes more significant at higher temperatures.[5][6]The reaction pathway can be directed towards linear or cyclic products by careful selection of the catalyst and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Dimerization of Isoprene

This protocol is a general guideline and requires optimization for the selective synthesis of this compound.

  • Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)2, 1 mol%) and the phosphine ligand (e.g., PPh3, 2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add the anhydrous and degassed solvent (e.g., toluene (B28343) or THF) via syringe, followed by the purified isoprene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of isoprene and the distribution of dimer products.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a short pad of silica (B1680970) gel to remove the catalyst. The solvent can be removed under reduced pressure.

  • Purification: The product mixture can be purified by fractional distillation or column chromatography to isolate the desired this compound isomer.

Data Presentation

Table 1: Catalyst Performance in Isoprene Dimerization (Illustrative)

Catalyst SystemLigandSolventTemp (°C)Isoprene Conversion (%)Dimer Selectivity (%)This compound Yield (%)Reference
Pd(OAc)2PPh3Toluene808570 (mixture of linear dimers)Data not specified for this specific isomer[1]
Ni(COD)2PCy3Hexane609065 (mixture of linear dimers)Data not specified for this specific isomer[3]
Fe(PDI)-Neat259297 ([4+4] cyclodimers)0[12]

Note: The yields for the specific this compound isomer are often not reported directly in the literature, as the focus is frequently on the overall dimer distribution. Further analysis would be required to quantify the specific isomer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Purify Isoprene & Solvents catalyst_prep Prepare Catalyst System reagents->catalyst_prep setup Assemble Reaction Under Inert Atmosphere catalyst_prep->setup reaction Run Reaction at Optimized Temperature setup->reaction monitoring Monitor Progress (GC/GC-MS) reaction->monitoring monitoring->reaction Continue quench Quench Reaction & Remove Catalyst monitoring->quench Complete purification Purify by Distillation/Chromatography quench->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: Experimental workflow for the catalytic synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues start Low Yield or Selectivity catalyst_activity Check Catalyst Activity start->catalyst_activity conditions Optimize Reaction Conditions start->conditions deactivation Investigate Catalyst Deactivation start->deactivation regioselectivity Modify Ligand/Catalyst start->regioselectivity isomerization Control Isomerization start->isomerization cycloaddition Suppress Cycloaddition start->cycloaddition inc_loading Increase Loading catalyst_activity->inc_loading change_ligand_yield Change Ligand catalyst_activity->change_ligand_yield vary_temp Vary Temperature conditions->vary_temp opt_solvent Optimize Solvent conditions->opt_solvent purify_reagents Purify Reagents deactivation->purify_reagents inert_atm Use Inert Atmosphere deactivation->inert_atm change_ligand_select Change Ligand regioselectivity->change_ligand_select change_metal Change Metal Center regioselectivity->change_metal lower_temp Lower Temperature isomerization->lower_temp shorter_time Shorter Reaction Time isomerization->shorter_time avoid_catalysts Avoid Specific Catalysts cycloaddition->avoid_catalysts lower_temp_cyclo Lower Temperature cycloaddition->lower_temp_cyclo

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 3,4-Dimethyl-1,5-hexadiene and 1,5-Hexadiene: Reactivity and Thermodynamic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3,4-dimethyl-1,5-hexadiene and its parent compound, 1,5-hexadiene (B165246). The focus is on the profound impact of methyl substitution on the kinetics and thermodynamics of the Cope rearrangement, a fundamental pericyclic reaction in organic synthesis. This analysis is supported by experimental data and detailed protocols to assist researchers in applying these principles to their work.

Structural and Physical Properties

The primary structural difference between the two molecules is the presence of two methyl groups at the C3 and C4 positions in this compound. This substitution pattern significantly influences the stability of the dienes and their rearrangement products. While specific experimental values for the boiling point of this compound can be elusive, its increased molecular weight suggests a higher boiling point compared to 1,5-hexadiene.

Property1,5-HexadieneThis compound
Molar Mass 82.14 g/mol 110.20 g/mol
Boiling Point 59.6 °C~115-116 °C (Predicted/Reported)
Density 0.688 g/cm³0.743 g/cm³ (Predicted)
Structure H₂C=CH-CH₂-CH₂-CH=CH₂H₂C=CH-C(CH₃)-C(CH₃)-CH=CH₂

The Cope Rearrangement: A Comparative Overview

Both 1,5-hexadiene and this compound undergo a-sigmatropic rearrangement, known as the Cope rearrangement, upon heating. This process involves the reorganization of six electrons over a six-membered, chair-like transition state.

For the parent 1,5-hexadiene, the rearrangement is degenerate, meaning the product is identical to the starting material. This results in an equilibrium constant (Keq) of 1, with no net change in the free energy of the system (ΔG° ≈ 0).

In stark contrast, the rearrangement of this compound to 2,6-octadiene (B1174381) is thermodynamically favored. The two methyl groups, initially on sp³-hybridized carbons, move to sp²-hybridized carbons in the product. According to Zaitsev's rule, more substituted alkenes are more stable. The resulting tetrasubstituted double bonds in 2,6-octadiene are significantly more stable than the monosubstituted double bonds in the starting material. This increased stability of the product shifts the equilibrium strongly to the right, making the forward reaction highly favorable.

The methyl substituents lower the activation energy and make the rearrangement of this compound significantly exergonic.

Parameter1,5-HexadieneThis compound
Activation Energy (Ea) ~35.5 kcal/mol~28.7 kcal/mol
Enthalpy of Reaction (ΔH°) 0 kcal/mol-4.8 kcal/mol
Product(s) 1,5-Hexadiene (degenerate)(E,E)-2,6-octadiene, (E,Z)-2,6-octadiene
Equilibrium Position Keq = 1 (No net reaction)Favors product formation

Visualizing the Rearrangement

The following diagrams illustrate the Cope rearrangement for both compounds, highlighting the structural changes and the chair-like transition state.

cluster_1 1,5-Hexadiene (Degenerate Rearrangement) cluster_2 This compound (Favorable Rearrangement) A 1,5-Hexadiene B Transition State A->B Heat (Δ) C 1,5-Hexadiene B->C D This compound E Transition State D->E Heat (Δ) F 2,6-Octadiene E->F

Caption: Cope Rearrangement Pathways.

Experimental Protocol: Gas-Phase Cope Rearrangement

This section details a representative protocol for studying the gas-phase kinetics of the Cope rearrangement for both dienes. This method allows for a direct comparison of their intrinsic reactivity in the absence of solvent effects.

To determine and compare the rate constants and activation parameters for the thermal rearrangement of 1,5-hexadiene and this compound.

  • 1,5-Hexadiene (99%+)

  • This compound (98%+)

  • High-purity nitrogen or argon gas

  • Gas-tight syringes

  • Static vacuum-line apparatus

  • Quartz reaction vessel housed in a high-temperature oven with precise temperature control (±0.1 °C)

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-1)

  • Preparation of Reaction Vessel: The quartz reaction vessel is "seasoned" by pyrolyzing a sample of a hydrocarbon like hexamethylethane to coat the interior walls. This minimizes surface-catalyzed side reactions. The vessel is then evacuated to high vacuum (<10⁻⁴ torr) and heated to the desired reaction temperature.

  • Sample Introduction: A known pressure of the diene (e.g., 1-10 torr) is introduced into the heated vessel from a sample bulb. The pressure is measured using a sensitive pressure transducer.

  • Reaction Monitoring: The reaction is allowed to proceed at a constant temperature (e.g., in the range of 200-250 °C for 1,5-hexadiene; 150-200 °C for this compound). At timed intervals, small aliquots of the gas mixture are withdrawn and quenched.

  • Analysis: The composition of each aliquot is analyzed by gas chromatography (GC). The relative peak areas of the reactant and product(s) are used to determine the extent of the reaction over time.

  • Data Processing: For a first-order reaction, the rate constant (k) is determined from the slope of a plot of ln([Reactant]t/[Reactant]₀) versus time. The experiment is repeated at several different temperatures to generate an Arrhenius plot (ln(k) vs. 1/T). The activation energy (Ea) and pre-exponential factor (A) are then calculated from the slope (-Ea/R) and intercept (ln(A)) of this plot, respectively.

G prep Season and Evacuate Quartz Reaction Vessel heat Heat Vessel to Target Temperature (T) prep->heat inject Inject Diene Sample (1-10 torr) heat->inject react Allow Reaction to Proceed inject->react sample Withdraw Aliquots at Timed Intervals react->sample analyze Analyze Composition by GC-FID sample->analyze plot Plot ln([A]t/[A]₀) vs. Time analyze->plot calc Calculate Rate Constant (k) from Slope plot->calc repeat Repeat at Different Temperatures calc->repeat arrhenius Generate Arrhenius Plot (ln(k) vs. 1/T) repeat->arrhenius final Determine Ea and A arrhenius->final

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The comparison between 1,5-hexadiene and this compound serves as a classic illustration of how subtle structural modifications can lead to dramatic changes in chemical reactivity and thermodynamic stability. The methyl substitutions in this compound lower the activation barrier and create a significant thermodynamic driving force for the Cope rearrangement, transforming a degenerate process into a highly favorable and synthetically useful reaction. This understanding is crucial for designing and controlling complex molecular transformations in organic synthesis and drug development.

Navigating the Transition State Landscape of the Cope Rearrangement: A Comparative Guide to Chair-like and Boat-like Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtleties of pericyclic reactions is paramount for predicting reaction outcomes and designing novel synthetic pathways. The Cope rearrangement, a thermally induced[1][1]-sigmatropic shift of a 1,5-diene, stands as a fundamental reaction in this class. Its stereochemical outcome is predominantly dictated by the geometry of its transition state, which can adopt either a lower-energy chair-like conformation or a higher-energy boat-like conformation. This guide provides an objective comparison of these two transition states, supported by experimental and computational data, to illuminate the factors governing this pivotal rearrangement.

The Cope rearrangement proceeds through a concerted mechanism involving a cyclic redistribution of six electrons. The preference for a chair-like transition state is a long-established principle, primarily due to minimized steric interactions and favorable orbital overlap. However, certain structural constraints or electronic factors can favor the boat-like pathway, leading to different stereochemical products.

Quantitative Comparison of Transition State Energetics

The energy difference between the chair and boat transition states has been a subject of extensive investigation through both experimental kinetics and computational modeling. The following table summarizes key quantitative data from these studies.

ParameterSystemChair-like Transition StateBoat-like Transition StateEnergy Difference (Boat - Chair)Reference
Experimental Activation Enthalpy (ΔH‡) 1,1-dideuterio-1,5-hexadiene33.5 ± 0.5 kcal/mol44.7 ± 2.0 kcal/mol11.2 kcal/mol--INVALID-LINK--
Calculated Energy Difference (CASPT2/6-31G)*1,5-hexadiene--11.4 kcal/mol--INVALID-LINK--
Calculated Relative Energy (DFT) Biogenesis of GermacranesLower EnergyHigher Energy~8.5 kcal/mol--INVALID-LINK--[2]
Inferred from Product Ratio (Ireland-Claisen) Cyclohexenyl Ester (Z-isomer)Minor ProductMajor Product (1:2.6 ratio)Favors Boat--INVALID-LINK--
Inferred from Product Ratio (Ireland-Claisen) Cyclohexenyl Ester (E-isomer)Major Product (5.3:1 ratio)Minor ProductFavors Chair--INVALID-LINK--

Experimental Protocols for Elucidating Transition State Geometry

The determination of the preferred transition state in the Cope rearrangement relies on carefully designed experiments that correlate the stereochemistry of the starting material to that of the product.

The Doering-Roth Experiment: A Landmark Stereochemical Study

One of the most elegant and definitive experimental proofs for the dominance of the chair-like transition state was reported by W. von E. Doering and W. R. Roth.[3] Their experiment involved the thermal rearrangement of the diastereomeric meso- and (±)-3,4-dimethyl-1,5-hexadienes.

Experimental Workflow:

Doering_Roth_Workflow cluster_synthesis Synthesis of Diastereomers cluster_rearrangement Thermal Rearrangement cluster_analysis Product Analysis syn_meso Synthesis of meso-3,4-dimethyl-1,5-hexadiene re_meso Heat meso isomer (e.g., in a sealed tube) syn_meso->re_meso syn_rac Synthesis of (±)-3,4-dimethyl-1,5-hexadiene re_rac Heat (±) isomers (e.g., in a sealed tube) syn_rac->re_rac ana_meso Isolate and identify product stereoisomers (e.g., via GC, NMR) re_meso->ana_meso ana_rac Isolate and identify product stereoisomers (e.g., via GC, NMR) re_rac->ana_rac

Figure 1. Experimental workflow for the Doering-Roth experiment.

Methodology:

  • Synthesis of Starting Materials: The meso- and (±)-3,4-dimethyl-1,5-hexadienes are synthesized with high isomeric purity. A published procedure involves the Wittig reaction of the corresponding erythro- and threo-2,3-dimethylpent-4-enals with methylenetriphenylphosphorane.[4]

  • Thermal Rearrangement: The separated diastereomers are heated in a sealed, inert atmosphere (e.g., a sealed glass tube) to induce the Cope rearrangement. The temperature is typically in the range of 200-300 °C.[2]

  • Product Analysis: The resulting product mixture, consisting of stereoisomers of 2,6-octadiene, is carefully analyzed to determine the stereochemistry of the newly formed double bonds. This is typically achieved using techniques like gas chromatography (GC) for separation and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Results and Interpretation:

  • The meso starting material, proceeding through a chair-like transition state, is predicted to yield predominantly the (E,Z)-2,6-octadiene .

  • The racemic starting material, also via a chair-like transition state, is expected to give a mixture of (E,E)- and (Z,Z)-2,6-octadienes .

The experimental observation of nearly perfect stereospecificity in these conversions strongly supports the preference for a concerted, chair-like transition state.[3]

General Protocol for Kinetic Studies

Kinetic analysis of Cope rearrangements provides quantitative data on activation parameters, which can be compared with computational models.

  • Sample Preparation: A solution of the 1,5-diene substrate in a high-boiling, inert solvent is prepared. An internal standard is often added for accurate quantification.

  • Kinetic Runs: The solution is heated to a constant temperature in a thermostated bath. Aliquots are withdrawn at specific time intervals.

  • Quenching and Analysis: The reaction in each aliquot is quenched by rapid cooling. The concentrations of the reactant and product(s) are determined by a suitable analytical method, such as GC or high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate constants are calculated from the concentration-time data. The experiment is repeated at several temperatures to determine the activation parameters (enthalpy and entropy of activation) using the Arrhenius or Eyring equation.

Mechanistic Pathways and Transition State Geometries

The preference for the chair-like transition state can be rationalized by considering the steric interactions between substituents on the 1,5-diene backbone.

Cope_Transition_States Reactant 1,5-Diene (Ground State) Chair_TS Chair-like Transition State (Lower Energy) Reactant->Chair_TS ΔG‡ (chair) Boat_TS Boat-like Transition State (Higher Energy) Reactant->Boat_TS ΔG‡ (boat) Product Rearranged 1,5-Diene Chair_TS->Product Favored Pathway Boat_TS->Product Disfavored Pathway (Structurally Constrained Systems)

Figure 2. Energy profile of the Cope rearrangement via chair and boat transition states.

As depicted in Figure 2, the activation energy for the chair-like pathway is significantly lower than that for the boat-like pathway in most acyclic systems. The boat conformation suffers from steric repulsion, analogous to the boat conformation of cyclohexane. However, in systems where the 1,5-diene is part of a rigid ring system, the chair transition state may be geometrically inaccessible, forcing the reaction to proceed through the higher-energy boat pathway. An example of this is the expansion of a cyclobutane (B1203170) ring to a cycloocta-1,5-diene.

Conclusion

The stereochemical outcome of the Cope rearrangement is a finely tuned process governed by the subtle energy differences between its possible transition states. For acyclic and unstrained systems, the chair-like transition state is overwhelmingly favored, leading to predictable and highly stereospecific outcomes. This preference is supported by a wealth of experimental data, most notably the classic Doering-Roth experiments, and is corroborated by high-level computational studies. However, the boat-like transition state remains a viable, albeit higher-energy, pathway that becomes significant in structurally constrained molecules. A thorough understanding of these competing pathways is crucial for the strategic design of complex molecules in pharmaceutical and materials science.

References

Validating the Stereospecificity of the Cope Rearrangement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of 1,5-dienes, is a cornerstone of modern organic synthesis, prized for its high degree of stereospecificity.[2][3] This guide provides a comprehensive overview of the experimental validation of this stereospecificity, comparing it with alternative rearrangements and offering detailed experimental protocols for researchers, scientists, and drug development professionals. The reaction's predictability, governed by the principles of orbital symmetry and a well-defined transition state, makes it an invaluable tool in the construction of complex molecular architectures.[3]

The Chair-like Transition State: The Key to Stereospecificity

The Cope rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-electron transition state.[1][4] The stereochemical outcome of the reaction is dictated by the geometry of this transition state. While both chair-like and boat-like transition states are possible, the chair-like conformation is generally favored due to lower steric interactions.[5][6] This preference for a single, well-defined transition state geometry is the fundamental reason for the high stereospecificity of the reaction.

The classic experiments by von Doering and Roth using meso- and (±)-3,4-dimethyl-1,5-hexadiene provided seminal evidence for the chair-like transition state.[1][5] The stereospecific conversion of these diastereomers to (E,Z)- and (E,E)-/(Z,Z)-2,6-octadiene, respectively, could only be rationalized by a concerted reaction proceeding through a chair-like transition state.

Quantitative Analysis of Stereospecificity

The stereospecificity of the Cope rearrangement can be quantified by analyzing the diastereomeric or enantiomeric purity of the product formed from a stereochemically defined starting material. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and quantifying stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to determine the stereochemical composition of the product mixture.

Starting MaterialTransition StateMajor Product(s)Diastereomeric Ratio (approx.)
meso-3,4-dimethyl-1,5-hexadieneChair(E,Z)-2,6-octadiene>99:1
(±)-3,4-dimethyl-1,5-hexadieneChair(E,E)- and (Z,Z)-2,6-octadiene>90:10 (for the pair of enantiomers)

Experimental Protocol: Validation of Stereospecificity

This protocol outlines a general procedure for the thermal Cope rearrangement of a substituted 1,5-diene to validate its stereospecificity.

Materials:

  • Substituted 1,5-diene (e.g., meso-3,4-dimethyl-1,5-hexadiene)

  • High-boiling, inert solvent (e.g., decalin or 1,2,4-trichlorobenzene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for reflux

  • Heating mantle and temperature controller

  • Analytical instruments: Gas Chromatograph with a chiral column (GC), Nuclear Magnetic Resonance Spectrometer (NMR)

Procedure:

  • Preparation: A solution of the 1,5-diene in the inert solvent (e.g., 0.1 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Inert Atmosphere: The reaction vessel is flushed with an inert gas to prevent oxidation of the diene at high temperatures.

  • Heating: The reaction mixture is heated to a temperature sufficient to induce the rearrangement (typically 150-300 °C) and maintained at this temperature for a specified period.[7] Reaction progress can be monitored by taking aliquots and analyzing them by GC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent can be removed under reduced pressure to isolate the product.

  • Analysis: The stereochemical composition of the product is determined by GC analysis on a chiral column and by NMR spectroscopy. Comparison of the product's stereochemistry with that predicted from a chair-like transition state validates the stereospecificity.

Alternative Rearrangements: A Comparative Overview

While the Cope rearrangement is highly effective, other sigmatropic rearrangements can also be employed to form new carbon-carbon bonds with stereochemical control.

RearrangementSubstrateKey FeaturesStereospecificity
Cope Rearrangement 1,5-dieneAll-carbon framework, thermally induced, equilibrium process.[1][2]High, dictated by the preference for a chair-like transition state.[5]
Claisen Rearrangement Allyl vinyl etherInvolves an oxygen atom, generally irreversible due to the formation of a stable carbonyl group.[8]High, also proceeds through a chair-like transition state.[6]
Aza-Cope Rearrangement 1-Aza-1,5-dieneInvolves a nitrogen atom, can be accelerated by the formation of an iminium ion.[4]High, follows similar stereochemical principles to the Cope rearrangement.
Oxy-Cope Rearrangement 3-Hydroxy-1,5-dieneThe product is an enol which tautomerizes to a ketone, driving the reaction to completion.[1][9]High, the anionic version proceeds at much faster rates.[9]

Visualizing the Stereospecificity

The following diagrams illustrate the key concepts in validating the stereospecificity of the Cope rearrangement.

Cope_Stereospecificity_Workflow cluster_start Starting Material cluster_reaction Cope Rearrangement cluster_analysis Product Analysis cluster_validation Validation Start Stereochemically Pure 1,5-Diene Reaction Thermal Rearrangement (e.g., 200-300°C) Start->Reaction Heat Analysis Stereochemical Analysis (GC, NMR) Reaction->Analysis Product Mixture Validation Confirmation of Predicted Stereoisomer Analysis->Validation Data Comparison

Caption: Experimental workflow for validating the stereospecificity of the Cope rearrangement.

Cope_Transition_States cluster_meso meso-3,4-dimethyl-1,5-hexadiene cluster_rac (±)-3,4-dimethyl-1,5-hexadiene Meso Meso Isomer Chair_Meso Chair Transition State Meso->Chair_Meso Favored Pathway Boat_Meso Boat Transition State (Disfavored) Meso->Boat_Meso Rac Racemic Mixture Chair_Rac Chair Transition State Rac->Chair_Rac Favored Pathway Boat_Rac Boat Transition State (Disfavored) Rac->Boat_Rac Product_EZ (E,Z)-Product Chair_Meso->Product_EZ Product_EE_ZZ (E,E)- and (Z,Z)-Products Chair_Rac->Product_EE_ZZ

Caption: Stereochemical pathways of the Cope rearrangement for diastereomeric starting materials.

References

A Researcher's Guide to Rearrangement Reactions: Comparing Experimental Results with Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of molecular rearrangements is paramount. This guide provides an objective comparison between experimental findings and theoretical models for three key rearrangement reactions: the Claisen rearrangement, the Cope rearrangement, and the Wagner-Meerwein rearrangement. By presenting quantitative data, detailed experimental protocols, and visualized reaction pathways, this guide aims to bridge the gap between empirical observation and computational prediction.

Introduction to Rearrangement Reactions

Molecular rearrangements are fundamental processes in organic chemistry where the carbon skeleton of a molecule is restructured. These reactions are pivotal in synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. The predictive power of theoretical and computational chemistry has become an indispensable tool for understanding the mechanisms and energetics of these transformations. This guide focuses on the comparison of experimental data with results obtained from prominent theoretical models, particularly Density Functional Theory (DFT), for the Claisen, Cope, and Wagner-Meerwein rearrangements.

General Workflow for Comparison

The process of comparing experimental results with theoretical models typically follows a structured workflow. This involves conducting the experiment under specific conditions, performing computational modeling of the same reaction, and then analyzing the correlation between the two sets of data.

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow cluster_comp Comparison and Analysis exp_start Define Reaction Conditions (Solvent, Temperature, Catalyst) exp_run Conduct Experiment exp_start->exp_run exp_analyze Analyze Products (Yield, Stereoselectivity) exp_run->exp_analyze exp_kinetics Measure Reaction Kinetics (Rate Constant, Activation Energy) exp_analyze->exp_kinetics compare_data Compare Quantitative Data (Activation Energy, Enthalpy) exp_kinetics->compare_data Experimental Data theory_start Select Computational Method (e.g., DFT, Basis Set) theory_model Model Reactants, Products, and Transition State theory_start->theory_model theory_calc Calculate Thermodynamic and Kinetic Parameters theory_model->theory_calc theory_calc->compare_data Theoretical Data analyze_mech Analyze Mechanistic Insights compare_data->analyze_mech analyze_mech->exp_run Suggest New Experiments refine_model Refine Theoretical Model analyze_mech->refine_model

Caption: A generalized workflow for comparing experimental and theoretical results.

The Claisen Rearrangement

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. It is a powerful tool for forming carbon-carbon bonds.

Reaction Pathway

Claisen_Rearrangement reactant Allyl Vinyl Ether ts Chair-like Transition State reactant->ts product γ,δ-Unsaturated Carbonyl ts->product

Caption: The concerted mechanism of the Claisen rearrangement.

Data Presentation: Experimental vs. Theoretical
ReactionExperimental Activation Energy (kcal/mol)Theoretical Activation Energy (kcal/mol)Computational Method
Claisen Rearrangement of Allyl Vinyl Ether~3029.1 - 32.1B97X-D/6-311+G(d,p)
Benzyl-Claisen RearrangementNot specifiedGood agreement with experimentB3LYP/6-31G(d)

Note: Specific experimental values can vary based on substituents and reaction conditions.

Experimental Protocol: Thermal Claisen Rearrangement of Allyl Phenyl Ether
  • Reactant Preparation: Synthesize allyl phenyl ether by reacting phenol (B47542) with allyl bromide in the presence of a base like potassium carbonate.

  • Reaction Setup: Place the allyl phenyl ether in a high-boiling point solvent, such as N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to reflux (typically around 200-250°C) for several hours.

  • Workup and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the 2-allylphenol (B1664045) product.

Computational Protocol: DFT Calculation of Activation Energy
  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or B97X-D.

  • Basis Set: A Pople-style basis set like 6-31G(d) or a more extensive one like 6-311+G(d,p) is commonly used.

  • Procedure:

    • Optimize the geometries of the reactant (allyl vinyl ether) and the transition state.

    • Perform a frequency calculation on the optimized structures to confirm they are minima (zero imaginary frequencies) or a first-order saddle point (one imaginary frequency for the transition state).

    • The activation energy is calculated as the difference in the electronic energies (including zero-point vibrational energy correction) between the transition state and the reactant.

The Cope Rearrangement

The Cope rearrangement is another[1][1]-sigmatropic rearrangement, involving the isomerization of 1,5-dienes.

Reaction Pathway

Cope_Rearrangement reactant 1,5-Diene ts Chair-like Transition State reactant->ts product Isomeric 1,5-Diene ts->product

Caption: The concerted mechanism of the Cope rearrangement.

Data Presentation: Experimental vs. Theoretical
ReactionExperimental Activation Energy (kcal/mol)Theoretical Activation Energy (kcal/mol)Computational Method
Cope Rearrangement of 1,5-Hexadiene33.534.0B3LYP/6-31G*
Cope Rearrangement of 3-methyl-1,5-hexadiene (B75199)~35.5Not specified-
Experimental Protocol: Thermal Cope Rearrangement of 3-methyl-1,5-hexadiene
  • Reactant: 3-methyl-1,5-hexadiene.

  • Reaction Setup: The neat reactant is sealed in a glass tube under vacuum.

  • Heating: The tube is heated in an oven at a high temperature (e.g., 300°C) for a specific duration.

  • Analysis: The composition of the resulting mixture of 3-methyl-1,5-hexadiene and the rearranged product, 1,5-heptadiene, is determined by gas chromatography (GC).

Computational Protocol: DFT Calculation of Activation Energy

The computational protocol is analogous to that described for the Claisen rearrangement, with the 1,5-diene as the reactant.

The Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a carbocation-mediated 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. A classic example is the acid-catalyzed dehydration of isoborneol (B83184) to camphene (B42988).

Reaction Pathway

Wagner_Meerwein_Rearrangement cluster_0 Reaction Steps A Protonation of Alcohol B Loss of Water to form Secondary Carbocation A->B C 1,2-Alkyl Shift to form Tertiary Carbocation B->C D Deprotonation C->D E Alkene Product D->E

Caption: Stepwise mechanism of the Wagner-Meerwein rearrangement.

Data Presentation: Experimental vs. Theoretical
ReactionExperimental Activation Energy (kJ/mol)Theoretical Activation Energy (kcal/mol)Computational Method
Esterification of camphene to isobornyl acetate31.01Not specified-
Pinacol rearrangement (a related Wagner-Meerwein type)Not specifiedGood agreement with migratory aptitudesPM3

Note: Direct comparison of activation energies for the isoborneol to camphene rearrangement is challenging due to the complexity of the reaction system. The esterification of camphene provides a relevant kinetic benchmark.

Experimental Protocol: Acid-Catalyzed Dehydration of Isoborneol
  • Reactants: Isoborneol and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Setup: The reactants are dissolved in a suitable solvent, such as acetic acid.

  • Heating: The mixture is heated to facilitate the dehydration and rearrangement.

  • Workup and Analysis: The reaction is quenched, and the product, camphene, is isolated and analyzed, often by GC-MS to confirm its structure and purity.

Computational Protocol: Modeling Carbocation Rearrangements
  • Method: DFT methods are commonly employed. Due to the ionic nature of the intermediates, methods that can accurately describe charged species are crucial.

  • Procedure:

    • Model the reactant alcohol, the protonated alcohol, the intermediate carbocations (both secondary and tertiary), and the final alkene product.

    • Locate the transition states for the 1,2-alkyl shift and the deprotonation step.

    • Calculate the relative energies of all species on the reaction pathway to determine the overall activation barrier.

Conclusion

The comparison between experimental results and theoretical models for rearrangement reactions demonstrates the remarkable predictive power of modern computational chemistry. For pericyclic reactions like the Claisen and Cope rearrangements, DFT calculations, particularly with functionals like B3LYP, often provide activation energies that are in excellent agreement with experimental values. This allows for a detailed understanding of the concerted transition states.

For stepwise reactions involving charged intermediates, such as the Wagner-Meerwein rearrangement, computational models can effectively map out the entire reaction pathway, identifying the relative stabilities of intermediates and the barriers between them. While direct quantitative comparison of activation energies can be more complex due to the multi-step nature and solvent effects, theoretical models provide invaluable insights into the underlying mechanisms that govern these fundamental organic transformations. This synergy between experiment and theory continues to drive advances in our understanding and application of rearrangement reactions in chemical synthesis and drug development.

References

A Comparative Guide to Characterization Techniques for 3,4-Dimethyl-1,5-hexadiene and its Cope Rearrangement Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 3,4-dimethyl-1,5-hexadiene and its primary thermal rearrangement products, the isomers of 2,6-octadiene. The Cope rearrangement of this compound is a classic example of a[1][1]-sigmatropic rearrangement, yielding a mixture of stereoisomers of 2,6-octadiene. Accurate characterization of the starting material and the resulting product mixture is crucial for understanding reaction mechanisms, stereoselectivity, and for quality control in synthetic processes.

Key Characterization Techniques at a Glance

The principal methods for analyzing the reactant and products of the this compound Cope rearrangement include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Chiral Chromatography. Each technique provides unique and complementary information regarding the molecular structure, isomeric composition, and functional groups present in the sample.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from various analytical techniques for this compound and its primary rearrangement product, 2,6-octadiene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of the starting material and its isomeric products. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment and spatial arrangement of the atoms.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
meso-3,4-dimethyl-1,5-hexadiene ¹H~5.7dddJ ≈ 17, 10, 7=CH
~5.0m=CH₂
~2.2mCH
~0.9dJ ≈ 7CH₃
¹³C~142=CH
~114=CH₂
~45CH
~15CH₃
rac-3,4-dimethyl-1,5-hexadiene ¹HSimilar to meso
¹³CSimilar to meso
(E,E)-2,6-octadiene ¹H~5.4m=CH
~2.0mCH₂
~1.6dJ ≈ 6CH₃
¹³C~130=CH
~35CH₂
~18CH₃
(E,Z)-2,6-octadiene ¹HDifferentiated shifts for E and Z isomers
¹³CDifferentiated shifts for E and Z isomers
(Z,Z)-2,6-octadiene ¹HDistinct shifts from E isomers
¹³CDistinct shifts from E isomers

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific stereoisomer.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is ideal for separating the volatile components of the reaction mixture and providing information on their molecular weight and fragmentation patterns, which aids in identification.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundVaries with column and conditions11095, 81, 67, 55, 41
(E,E)-2,6-octadieneVaries with column and conditions11095, 81, 67, 55, 41
(E,Z)-2,6-octadieneVaries with column and conditions11095, 81, 67, 55, 41
(Z,Z)-2,6-octadieneVaries with column and conditions11095, 81, 67, 55, 41

Note: Retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate. Isomers will have slightly different retention times, allowing for their separation and quantification.

Table 3: Vibrational Spectroscopy (FTIR and Raman) Data

FTIR and Raman spectroscopy provide information about the functional groups present in the molecules by probing their vibrational modes.

Functional GroupVibrational ModeFTIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
C=C (alkene)Stretching1640-1680 (weak to medium)1640-1680 (strong)
=C-H (alkene)Stretching3010-3095 (medium)3010-3095 (medium)
Bending (out-of-plane)675-1000 (strong)Weak
C-H (alkane)Stretching2850-2960 (strong)2850-2960 (strong)
Bending1350-1470 (medium)1350-1470 (medium)

Note: The exact positions of the absorption bands can provide information about the substitution pattern of the double bonds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer identification.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (either the starting diene or the product mixture) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons and, consequently, the isomeric ratio in a product mixture. Analyze the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C spectra to assign the structure of each component.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the reaction mixture and identify them based on their retention times and mass spectra.

Procedure:

  • Sample Preparation: Dilute a small amount of the reaction mixture in a volatile solvent (e.g., hexane (B92381) or diethyl ether) to a concentration of approximately 100-1000 ppm.

  • Instrumentation: Use a GC system equipped with a capillary column and coupled to a mass spectrometer. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is often suitable for separating hydrocarbon isomers.

  • GC Conditions:

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., split ratio of 50:1) to avoid column overloading.

    • Oven Temperature Program: Start with an initial temperature of 40-50 °C, hold for a few minutes, then ramp the temperature at a rate of 5-10 °C/min to a final temperature of 150-200 °C.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-300.

    • Ion Source Temperature: Set the ion source temperature to 230 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Compare the retention times with those of known standards if available. Analyze the mass spectrum of each peak, paying attention to the molecular ion and the fragmentation pattern, and compare them with a mass spectral library (e.g., NIST) for identification.

Chiral Gas Chromatography (GC)

Objective: To separate the enantiomers of chiral this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the racemic this compound in a suitable solvent (e.g., pentane).

  • Instrumentation: Use a GC equipped with a chiral capillary column. Cyclodextrin-based stationary phases (e.g., β- or γ-cyclodextrin derivatives) are commonly used for separating enantiomers of hydrocarbons.

  • GC Conditions:

    • Injector: Set the injector temperature appropriately for the analyte's volatility.

    • Oven Temperature Program: Isothermal or a slow temperature ramp is often required to achieve baseline separation of enantiomers. The optimal temperature will depend on the specific chiral stationary phase.

    • Carrier Gas: Use hydrogen or helium as the carrier gas.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the two enantiomers and calculate the enantiomeric excess (ee) if applicable.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the characterization process.

Experimental_Workflow cluster_reaction Cope Rearrangement cluster_analysis Characterization Reactant This compound Product 2,6-octadiene isomers Reactant->Product Heat Chiral_GC Chiral GC Reactant->Chiral_GC Enantiomeric Purity NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation GCMS GC-MS Product->GCMS Separation & Identification FTIR_Raman FTIR & Raman Spectroscopy Product->FTIR_Raman Functional Group ID Technique_Comparison cluster_info Information Obtained cluster_tech Characterization Techniques Structure Detailed Structure Isomers Isomer Ratio MolWeight Molecular Weight Fragments Fragmentation Pattern FuncGroups Functional Groups Enantiomers Enantiomeric Separation NMR NMR NMR->Structure NMR->Isomers GCMS GC-MS GCMS->Isomers GCMS->MolWeight GCMS->Fragments VibSpec FTIR/Raman VibSpec->FuncGroups ChiralChrom Chiral Chromatography ChiralChrom->Enantiomers

References

A Researcher's Guide to Kinetic vs. Thermodynamic Control in Substituted Diene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mastering the principles of kinetic versus thermodynamic control is essential for optimizing reaction outcomes, achieving product selectivity, and designing efficient synthetic pathways. When a chemical reaction can yield multiple products, the distribution is often governed by two competing regimes: kinetic control and thermodynamic control. Under kinetic control, the major product is the one that forms the fastest, as it proceeds via the transition state with the lowest activation energy. Conversely, under thermodynamic control, the most stable product, possessing the lowest Gibbs free energy, will be the predominant species. The selection between these pathways is dictated by reaction conditions such as temperature, reaction time, and solvent.

This guide provides an objective comparison of these two reaction pathways, supported by experimental data, detailed protocols, and visual representations to facilitate a deeper understanding of their application in the reactions of substituted dienes.

Core Concepts: Kinetic vs. Thermodynamic Pathways

A fundamental principle in understanding product distribution is that at lower temperatures, reactions are often irreversible. The product that is formed more rapidly (the kinetic product) will be the major product because the system lacks sufficient energy to overcome the activation barrier to form the more stable product, or for the kinetic product to revert to the starting materials. At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions, the product distribution will reflect the thermodynamic stability of the products, with the most stable product being favored.

Case Study 1: Electrophilic Addition of HBr to 1,3-Butadiene (B125203)

The electrophilic addition of hydrogen bromide to 1,3-butadiene is a classic example illustrating the principles of kinetic and thermodynamic control. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the bromide ion at two different positions, leading to the 1,2-adduct and the 1,4-adduct.

Experimental Data
Temperature (°C)1,2-Adduct (%)1,4-Adduct (%)Dominant Control
-80~80~20Kinetic
07129Kinetic
401585Thermodynamic

Data compiled from multiple sources.[1][2][3]

The 1,2-adduct is the kinetic product because the activation energy for its formation is lower. This is attributed to the greater positive charge density on the secondary carbon of the allylic carbocation intermediate compared to the primary carbon. However, the 1,4-adduct is the thermodynamic product because it is the more stable alkene (a disubstituted internal alkene versus a monosubstituted terminal alkene).[4][5] At higher temperatures, the formation of the 1,2-adduct becomes reversible, allowing the system to reach equilibrium and favor the more stable 1,4-adduct.[1][2]

Experimental Protocols

Kinetic Control (-80°C to 0°C):

  • Reaction Setup: A solution of 1,3-butadiene in a non-polar solvent (e.g., hexane) is cooled to the desired low temperature (e.g., -80°C) in a dry ice/acetone bath.

  • Reagent Addition: A stoichiometric equivalent of hydrogen bromide is slowly added to the cooled solution with vigorous stirring.

  • Reaction Time: The reaction is typically allowed to proceed for a short duration to minimize the potential for equilibration.

  • Workup and Analysis: The reaction is quenched, for instance, by the addition of a cold, weak base. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The product ratio is determined using techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

Thermodynamic Control (40°C):

  • Reaction Setup: A solution of 1,3-butadiene in a suitable solvent is warmed to 40°C in a temperature-controlled water bath.

  • Reagent Addition: A stoichiometric equivalent of hydrogen bromide is introduced into the solution.

  • Reaction Time: The reaction mixture is stirred for a prolonged period to ensure that equilibrium is established between the 1,2- and 1,4-adducts.

  • Workup and Analysis: The workup and analysis are performed similarly to the kinetically controlled experiment to determine the final product distribution.

Case Study 2: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, often yields two diastereomeric products: the endo and exo adducts. The endo product is typically formed faster and is thus the kinetic product, a phenomenon attributed to favorable secondary orbital interactions in the transition state. However, the exo product is often more sterically favored and therefore more thermodynamically stable.[6]

Example A: Cyclopentadiene (B3395910) and Maleic Anhydride (B1165640)

The reaction between cyclopentadiene and maleic anhydride is a well-studied example of the Diels-Alder reaction. At room temperature, the reaction rapidly produces the endo adduct.[6][7] Heating the endo adduct can lead to a retro-Diels-Alder reaction, and upon re-formation of the adduct, the more stable exo product can be obtained, although high temperatures are often required.

Experimental Data
Reaction ConditionsMajor ProductType of Control
Room Temperature, short reaction timeendo-adductKinetic
High Temperature (e.g., >150°C), prolonged timeexo-adductThermodynamic
Experimental Protocols

Kinetic Control (Formation of the endo-adduct):

  • Reactant Preparation: Freshly cracked cyclopentadiene is obtained via a retro-Diels-Alder reaction of dicyclopentadiene. Maleic anhydride is dissolved in a suitable solvent, such as ethyl acetate (B1210297).[6]

  • Reaction Setup: The maleic anhydride solution is cooled in an ice bath.

  • Reagent Addition: The freshly prepared cyclopentadiene is added to the cooled maleic anhydride solution with swirling. The reaction is often exothermic.

  • Product Isolation: The endo-adduct typically crystallizes from the solution upon cooling. The crystals are collected by vacuum filtration.

  • Characterization: The product can be characterized by its melting point and ¹H NMR spectroscopy, which can distinguish between the endo and exo isomers based on the coupling constants of the bridgehead protons.

Thermodynamic Control (Formation of the exo-adduct):

  • Reaction Setup: The isolated endo-adduct is dissolved in a high-boiling point solvent (e.g., xylene).

  • Equilibration: The solution is heated to a high temperature (e.g., reflux) for an extended period to allow the retro-Diels-Alder reaction to occur and establish equilibrium.

  • Product Isolation: Upon cooling, the more stable exo-adduct will crystallize from the solution.

  • Analysis: The product mixture can be analyzed by ¹H NMR spectroscopy to determine the ratio of endo to exo isomers.

Example B: Furan (B31954) and Maleic Anhydride

The Diels-Alder reaction with furan is particularly interesting because the aromaticity of the furan ring is disrupted during the reaction. This makes the retro-Diels-Alder reaction more facile, occurring at lower temperatures compared to the cyclopentadiene example.[8] In this reaction, the endo adduct is the kinetic product, but the reaction is readily reversible, even at moderate temperatures. The exo adduct is the more thermodynamically stable product.[8][9]

Experimental Data
Reaction ConditionsMajor ProductType of Control
Low Temperature, short reaction timeendo-adductKinetic
40°C, 48 hours in acetonitrile (B52724)exo-adduct (exclusively)Thermodynamic

Data from Master Organic Chemistry.[8]

Experimental Protocols

Kinetic Control (Observation of the endo-adduct):

  • Reaction Setup: Furan and maleic anhydride are mixed in a suitable solvent (e.g., diethyl ether or acetonitrile) at a low temperature (e.g., 0°C).

  • Analysis: The reaction can be monitored by ¹H NMR spectroscopy at early time points to observe the initial formation of the endo-adduct. Isolating the pure endo-adduct can be challenging due to its rapid reversion to starting materials.

Thermodynamic Control (Formation of the exo-adduct):

  • Reaction Setup: Dissolve maleic anhydride in a solvent like ethyl acetate or acetonitrile in a vial. Add furan to the solution.[9]

  • Equilibration: Seal the vial and allow the reaction to proceed at a moderate temperature (e.g., 40°C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[8]

  • Product Isolation: The exo-adduct will crystallize from the solution over time. The crystals can be isolated by filtration.

  • Characterization: The isolated product can be identified as the exo-adduct via ¹H NMR spectroscopy.

Summary and Implications

The principles of kinetic and thermodynamic control are powerful tools in synthetic chemistry. By carefully selecting reaction conditions, particularly temperature and reaction time, researchers can selectively favor the formation of a desired product. For reactions of substituted dienes, this control is evident in both electrophilic additions and cycloaddition reactions. A thorough understanding of the reaction mechanism and the relative stabilities of the intermediates and products is crucial for predicting and manipulating the reaction outcome. The experimental data and protocols presented in this guide offer a practical framework for applying these principles in a laboratory setting.

References

A Comparative Guide to 3,4-Dimethyl-1,5-hexadiene and Other Substituted Dienes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-dimethyl-1,5-hexadiene and other substituted dienes, focusing on their applications in key synthetic reactions. While direct quantitative comparisons are often nuanced and depend on specific reaction conditions, this document summarizes available experimental data and established principles to inform the rational design of synthetic routes.

I. Synthesis of this compound

The stereoisomers of this compound, meso and racemic (±), can be synthesized from erythro- and threo-2,3-dimethylpent-4-enal, respectively. This is achieved through a Wittig reaction, which offers high isomeric purity.

Table 1: Isomeric Purity of Synthesized this compound

IsomerStarting AldehydeIsomeric Purity (%)
mesoerythro-2,3-dimethylpent-4-enal95
(±)threo-2,3-dimethylpent-4-enal96.5

II. The Cope Rearrangement: A Stereospecific Transformation

This compound is a classic substrate for studying the Cope rearrangement, a-sigmatropic shift that occurs upon heating. The reaction is highly stereospecific, with the stereochemistry of the starting diene dictating the stereochemistry of the resulting octa-2,6-diene (B1211299) product. This stereospecificity provides strong evidence for a concerted, chair-like transition state.

Table 2: Stereospecificity of the Cope Rearrangement of this compound Isomers

Starting DieneProduct
meso-3,4-dimethyl-1,5-hexadiene(2E,6E)-octa-2,6-diene
(±)-3,4-dimethyl-1,5-hexadiene(2E,6Z)-octa-2,6-diene

Cope_Rearrangement cluster_meso meso Isomer cluster_racemic Racemic (±) Isomer meso_start meso-3,4-dimethyl-1,5-hexadiene meso_product (2E,6E)-octa-2,6-diene meso_start->meso_product  Δ   rac_start (±)-3,4-dimethyl-1,5-hexadiene rac_product (2E,6Z)-octa-2,6-diene rac_start->rac_product  Δ  

III. The Diels-Alder Reaction: A Comparison of Diene Reactivity

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the diene is a critical factor in the success of this reaction. While specific kinetic data for this compound in Diels-Alder reactions is not available, we can infer its reactivity relative to other dienes based on established principles of substituent effects.

Electron-donating groups on the diene generally increase the rate of a normal-electron-demand Diels-Alder reaction by raising the energy of the Highest Occupied Molecular Orbital (HOMO).

Table 3: Qualitative Comparison of Substituted Diene Reactivity in Diels-Alder Reactions

DieneSubstituent EffectExpected Reactivity Relative to Butadiene
1,3-ButadieneUnsubstituted (baseline)-
Isoprene (2-methyl-1,3-butadiene)Electron-donating (inductive)Higher
2,3-Dimethyl-1,3-butadieneTwo electron-donating groupsSignificantly Higher
This compound Non-conjugated, requires isomerization for Diels-AlderNot a direct participant

It is important to note that this compound is a non-conjugated diene and therefore not a direct participant in the Diels-Alder reaction. However, its Cope rearrangement product, octa-2,6-diene, is a conjugated diene and can undergo subsequent Diels-Alder reactions.

Logical_Relationship Start This compound Cope Cope Rearrangement (Δ) Start->Cope Conjugated_Diene Octa-2,6-diene (Conjugated Diene) Cope->Conjugated_Diene Diels_Alder Diels-Alder Reaction Conjugated_Diene->Diels_Alder Cycloadduct Cyclohexene Derivative Diels_Alder->Cycloadduct

IV. Experimental Protocols

A. Synthesis of meso- and (±)-3,4-Dimethyl-1,5-hexadiene

This protocol is adapted from the synthesis of the individual stereoisomers.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of methylenetriphenylphosphorane in anhydrous DMSO.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the appropriate aldehyde (erythro- for meso-diene, threo- for (±)-diene) in DMSO to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., pentane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting diene by fractional distillation to obtain the product with high isomeric purity.

B. General Protocol for Diels-Alder Reaction of a Substituted Diene

This is a generalized protocol that can be adapted for various substituted dienes and dienophiles.

Materials:

  • Substituted diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Dienophile (e.g., maleic anhydride)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heat source

Procedure:

  • In a clean, dry round-bottom flask, dissolve the diene in the chosen anhydrous solvent.

  • Add the dienophile to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction temperature and time will vary depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes upon cooling, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the product by NMR, IR, and mass spectrometry.

Experimental_Workflow cluster_synthesis Diene Synthesis cluster_reaction Cycloaddition Reaction cluster_analysis Analysis start Starting Materials reaction Reaction (e.g., Wittig) start->reaction workup Workup & Purification reaction->workup diene Substituted Diene workup->diene cycloaddition Reaction (e.g., Diels-Alder) diene->cycloaddition dienophile Dienophile dienophile->cycloaddition cyclo_workup Workup & Purification cycloaddition->cyclo_workup kinetics Kinetic Analysis (optional) cycloaddition->kinetics product Cycloadduct cyclo_workup->product spectroscopy Spectroscopic Characterization (NMR, IR, MS) product->spectroscopy

V. Conclusion

This compound serves as a valuable substrate for studying stereospecific rearrangements and, through its Cope rearrangement product, provides access to conjugated dienes for subsequent transformations like the Diels-Alder reaction. While direct comparative kinetic data for this compound is limited, understanding the electronic and steric effects of substituents on dienes allows for a qualitative assessment of their relative reactivity. The provided protocols offer a starting point for the synthesis and application of this and other substituted dienes in a research setting.

A Comparative Guide to Confirming the Isomeric Purity of Synthesized 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the rigorous confirmation of a compound's isomeric purity is a critical checkpoint for ensuring reproducibility, safety, and efficacy. The synthesis of 3,4-dimethyl-1,5-hexadiene can yield a mixture of diastereomers (meso and racemic (±)) and potential positional isomers. This guide provides an objective comparison of key analytical techniques to distinguish and quantify these isomers, complete with detailed experimental protocols and expected data.

The primary isomers of concern during the synthesis of this compound are its diastereomers, arising from the two chiral centers at C3 and C4. Additionally, depending on the synthetic route, positional isomers such as 2,5-dimethyl-2,4-hexadiene (B125384) or 2,5-dimethyl-1,5-hexadiene (B165583) could be present as impurities.[1][2] Effective analytical methodology is therefore essential to confirm the stereochemical and regiochemical outcome of the synthesis.

Comparison of Key Analytical Techniques

The most powerful and commonly employed techniques for assessing the isomeric purity of alkenes are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[3] Each method offers distinct advantages for the structural elucidation of this compound and its isomers.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.Nuclei within a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment.Absorption of infrared radiation by molecules, causing vibrations of specific bonds at characteristic frequencies.[4]
Best Suited For Quantifying the ratio of volatile isomers (diastereomers and positional isomers) with high sensitivity.[5]Unambiguous structural determination and differentiation of diastereomers through analysis of chemical shifts and coupling constants.[6]Identifying the presence of specific functional groups (e.g., terminal alkenes) and distinguishing between some classes of isomers (e.g., cis/trans).[4][7]
Key Advantage Excellent separation capabilities for isomers with different boiling points and polarities, providing high-resolution quantitative data.[8]Provides detailed structural information, allowing for the definitive identification of each isomer present in a mixture.[9]Rapid, non-destructive, and excellent for confirming the presence of the alkene functional groups.[10]
Limitation Co-elution of isomers can occur, requiring careful column and method optimization. Identification relies on retention time matching with standards.[8]Lower sensitivity compared to GC-FID. Quantitative analysis requires careful experimental setup (e.g., sufficient relaxation delay).[3]Often insufficient for distinguishing between structurally similar isomers like diastereomers or certain positional isomers on its own.[10]

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below.

Gas Chromatography (GC) Protocol

This protocol is designed to separate the diastereomers of this compound and potential positional isomers. The choice of a mid-polarity capillary column is crucial for resolving compounds with similar boiling points.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like Carbowax 20M for enhanced separation of isomers.[5]

  • Sample Preparation : Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection :

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Carrier Gas : Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector :

    • FID Temperature: 280 °C

  • Data Analysis : Identify isomers based on their retention times. Quantify the relative amounts of each isomer by calculating the peak area percentage. Assume an equal response factor for all isomers.

Quantitative ¹H NMR Spectroscopy Protocol

Quantitative ¹H NMR (qNMR) is a powerful tool for determining the isomeric ratio without the need for chromatographic separation.

  • Instrumentation : High-field NMR spectrometer (≥400 MHz recommended for optimal signal dispersion).[3]

  • Sample Preparation :

    • Accurately weigh approximately 15-20 mg of the synthesized product.

    • Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

    • Add an internal standard with a known concentration if absolute quantification is desired.

  • Experimental Parameters :

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (a delay of 30 seconds is generally sufficient for accurate quantification).

    • Acquisition Time: ≥ 3 seconds.

    • Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[3]

  • Data Analysis :

    • Carefully phase and baseline correct the spectrum.

    • Identify distinct, well-resolved signals corresponding to the vinylic protons (~5.0-6.0 ppm) or methyl protons for each isomer.[6][11]

    • Integrate the signals for each distinct isomer.

    • Calculate the molar ratio by comparing the integral values, normalized for the number of protons each signal represents.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR provides a rapid confirmation of the key functional groups present and can help identify certain types of isomeric impurities.

  • Instrumentation : FTIR Spectrometer.

  • Sample Preparation :

    • For liquid samples, a small drop can be placed between two NaCl or KBr plates (neat film).

    • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and use an appropriate liquid cell.

  • Data Acquisition :

    • Scan Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Average 16-32 scans to obtain a good quality spectrum.

  • Data Analysis :

    • Identify characteristic alkene peaks: C=C-H stretch (>3000 cm⁻¹), C=C stretch (~1640 cm⁻¹), and out-of-plane C-H bending peaks (1000-900 cm⁻¹ for terminal alkenes).[4][10]

    • Compare the obtained spectrum with reference spectra for known hexadiene isomers. The presence or absence of peaks can indicate specific isomeric forms.[12] For instance, conjugated dienes like 2,5-dimethyl-2,4-hexadiene would show a different C=C stretching frequency compared to the isolated diene system in the target molecule.[13]

Summary of Expected Analytical Data

The following table summarizes the expected quantitative data for this compound and potential isomeric impurities. Note that specific values can vary based on experimental conditions.

CompoundGC Retention Time¹H NMR Key Signals (δ, ppm in CDCl₃)FTIR Key Frequencies (cm⁻¹)
This compound (meso / racemic)Expected to be closely eluting but separable peaks. The more stable conformer may elute first.Vinylic Protons: ~5.7-5.9 (m), ~5.0-5.1 (m)Allylic Protons: ~2.1-2.3 (m)Methyl Protons: ~0.9-1.0 (d)C=C-H Stretch: ~3080sp³ C-H Stretch: <3000C=C Stretch: ~1640=C-H Bend: ~995, ~910
2,5-dimethyl-1,5-hexadiene Likely to have a different retention time due to different structure and boiling point.Vinylic Protons: ~4.6-4.7 (s)Allylic Protons: ~2.0 (s)Methyl Protons: ~1.7 (s)C=C-H Stretch: ~3075sp³ C-H Stretch: <3000C=C Stretch: ~1650=C-H Bend: ~890
2,5-dimethyl-2,4-hexadiene Retention time will differ significantly due to conjugation and higher substitution.Vinylic Protons: ~5.5-5.7 (m)Methyl Protons: ~1.7 (s)sp² C-H Stretch: ~3020sp³ C-H Stretch: <3000C=C Stretch (conjugated): ~1670, ~1610

Mandatory Visualization

The logical workflow for confirming the isomeric purity of a synthesized sample of this compound is outlined below. This process ensures a comprehensive and conclusive analysis.

Isomer_Purity_Workflow start Synthesized This compound ftir FTIR Analysis start->ftir Quick functional group check gcms GC-MS Initial Screen start->gcms Initial purity & mass check quant_nmr Quantitative ¹H NMR start->quant_nmr Definitive structural quantification check_functional_groups Correct Functional Groups? (Alkene peaks present) ftir->check_functional_groups check_mass Correct Molecular Ion? (m/z = 110.11) gcms->check_mass check_functional_groups->gcms Yes reassess Re-evaluate Synthesis / Impurity Structure check_functional_groups->reassess No quant_gc Quantitative GC-FID check_mass->quant_gc Yes check_mass->reassess No compare_data Compare GC and NMR Quantitative Results quant_gc->compare_data quant_nmr->compare_data pure Isomeric Purity Confirmed compare_data->pure Results Consistent & Purity ≥ 95% impure Further Purification Required compare_data->impure Results Inconsistent or Purity < 95%

Caption: Workflow for the confirmation of isomeric purity.

References

A Comparative Analysis of 3,4-dimethyl-1,5-hexadiene and Other Leading Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide offers an objective comparison of 3,4-dimethyl-1,5-hexadiene with other widely utilized crosslinking agents. This document synthesizes available data on performance to assist in the selection of the most suitable agent for specific research and development applications.

Introduction to Crosslinking and the Role of Dienes

Crosslinking is a fundamental process in polymer science, creating a three-dimensional network that enhances the mechanical, thermal, and chemical properties of polymers. The choice of a crosslinking agent is critical in tailoring the final characteristics of the material. Diene-based crosslinkers, such as this compound, offer unique advantages due to the reactivity of their double bonds, which can participate in various polymerization and crosslinking reactions. This guide will focus on the comparative performance of this compound against established crosslinking agents: Divinylbenzene (DVB), Trimethylolpropane trimethacrylate (TMPTMA), and Pentaerythritol tetraacrylate (PETA).

While comprehensive performance data for this compound as a crosslinking agent is limited in publicly available literature, this guide will draw upon its known chemical properties and data from analogous compounds, such as 1,5-hexadiene (B165246), to provide a comparative framework. One study noted that the addition of a small amount of 1,5-hexadiene as a crosslinking agent in the synthesis of an ultra-high molecular weight alkene polymer led to an increase in the shear stability of the polymer solution.[1]

Comparative Performance Data

The selection of a crosslinking agent significantly impacts the final properties of a polymer network. The following tables summarize key performance indicators for polymers crosslinked with Divinylbenzene (DVB), Trimethylolpropane trimethacrylate (TMPTMA), and Pentaerythritol tetraacrylate (PETA). Due to a lack of specific experimental data, the performance of this compound is qualitatively assessed based on its chemical structure and general principles of polymer chemistry.

Table 1: Thermal Stability of Crosslinked Polymers

Crosslinking AgentPolymer MatrixOnset Decomposition Temperature (TGA, °C)Glass Transition Temperature (DSC, Tg, °C)Char Yield (%)
This compound Alkene PolymerData not availableData not availableData not available
Divinylbenzene (DVB)Polystyrene~377 - 407[2][3]Not observed (highly crosslinked)[3]Increases with DVB content[2]
Trimethylolpropane trimethacrylate (TMPTMA)Data not availableData not availableData not availableData not available
Pentaerythritol tetraacrylate (PETA)PolycarboxylateEnhanced thermal stability noted[4]Data not availableData not available

Table 2: Mechanical Properties of Crosslinked Polymers

Crosslinking AgentPolymer MatrixTensile StrengthElongation at BreakYoung's Modulus
This compound Alkene PolymerIncreased shear stability observed[1]Data not availableData not available
Divinylbenzene (DVB)PolystyreneIncreases with DVB contentDecreases with DVB contentIncreases with DVB content
Trimethylolpropane trimethacrylate (TMPTMA)Poly(methyl methacrylate)Generally lower than DVB-crosslinked PMMAHigher than DVB-crosslinked PMMALower than DVB-crosslinked PMMA
Pentaerythritol tetraacrylate (PETA)Poly(ethylene oxide)Increases with PETA concentrationDecreases with PETA concentrationIncreases with PETA concentration

Table 3: Chemical Resistance of Crosslinked Polymers

Crosslinking AgentPolymer MatrixSolvent SwellingResistance to Acid/Base
This compound Alkene PolymerExpected to decrease with crosslinkingExpected to be good for non-polar solvents
Divinylbenzene (DVB)PolystyreneDecreases significantly with increasing DVB contentExcellent
Trimethylolpropane trimethacrylate (TMPTMA)Data not availableData not availableData not available
Pentaerythritol tetraacrylate (PETA)Poly(ethylene oxide)Swelling ratio decreases with increasing PETA concentrationGood

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for key experiments used to characterize crosslinked polymers.

Determination of Gel Content and Swell Ratio (ASTM D2765)

Objective: To determine the gel content (insoluble fraction) and swell ratio of crosslinked ethylene (B1197577) plastics, which are indicative of the degree of crosslinking.[5]

Methodology:

  • A precisely weighed sample of the crosslinked polymer is extracted with a suitable solvent (e.g., xylene or decahydronaphthalene) at an elevated temperature for a specified duration.[6][7]

  • The insoluble portion is then dried to a constant weight.

  • The gel content is calculated as the percentage of the insoluble portion relative to the initial sample weight.

  • The swell ratio is determined by measuring the weight of the swollen insoluble portion before drying and comparing it to the weight of the dried insoluble portion.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) (ASTM D3418)

Objective: To evaluate the thermal stability of the crosslinked polymer by determining its decomposition temperature and glass transition temperature.[8]

Methodology (TGA):

  • A small, accurately weighed sample of the crosslinked polymer is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss begins.[3]

Methodology (DSC):

  • A small, weighed sample is sealed in a DSC pan.

  • The sample is subjected to a controlled temperature program (heating and cooling cycles).

  • The heat flow to the sample is measured relative to a reference.

  • The glass transition temperature (Tg) is observed as a step change in the heat flow curve.

Mechanical Properties Testing (Tensile Testing)

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the crosslinked polymer.

Methodology:

  • Standardized test specimens (e.g., dog-bone shape) are prepared from the crosslinked polymer.

  • The specimen is mounted in a universal testing machine.

  • A tensile load is applied at a constant rate of extension until the specimen fractures.

  • The load and displacement are recorded throughout the test.

  • Stress-strain curves are generated from the data to determine the key mechanical properties.

Chemical Resistance Testing (ASTM D543)

Objective: To evaluate the resistance of the crosslinked polymer to various chemical reagents.[9]

Methodology:

  • Pre-weighed and dimensioned specimens of the crosslinked polymer are immersed in the test chemical for a specified time and at a controlled temperature.

  • After immersion, the specimens are removed, cleaned, and re-weighed and their dimensions are re-measured.

  • Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are determined to assess the chemical resistance.[10]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key performance parameters of crosslinked polymers.

Experimental_Workflow_Crosslinking_Characterization cluster_sample_prep Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis start Polymer Synthesis with Crosslinker cure Curing/Polymerization start->cure specimen Specimen Preparation cure->specimen gel_swell Gel Content & Swell Ratio specimen->gel_swell thermal Thermal Analysis (TGA/DSC) specimen->thermal mechanical Mechanical Testing (Tensile) specimen->mechanical chemical Chemical Resistance specimen->chemical gel_data Crosslink Density gel_swell->gel_data thermal_data Stability & Tg thermal->thermal_data mech_data Strength & Modulus mechanical->mech_data chem_data Resistance Profile chemical->chem_data end end gel_data->end Comparative Analysis thermal_data->end mech_data->end chem_data->end

Caption: Workflow for the characterization of crosslinked polymers.

Logical Relationship of Crosslinker Properties

The chemical structure of a crosslinking agent dictates the resulting properties of the polymer network. The following diagram illustrates the logical relationships between the characteristics of the crosslinking agent and the final performance of the crosslinked material.

Crosslinker_Properties_Relationship cluster_crosslinker Crosslinker Characteristics cluster_network Network Structure cluster_performance Material Performance functionality Functionality (e.g., di-, tri-, tetra-) density Crosslink Density functionality->density flexibility Molecular Flexibility (e.g., aliphatic vs. aromatic) mobility Chain Mobility flexibility->mobility reactivity Reactivity of Functional Groups homogeneity Network Homogeneity reactivity->homogeneity thermal_stability Thermal Stability density->thermal_stability mechanical_strength Mechanical Strength density->mechanical_strength chemical_resistance Chemical Resistance density->chemical_resistance homogeneity->mechanical_strength mobility->mechanical_strength (affects ductility)

Caption: Influence of crosslinker characteristics on material performance.

Conclusion

The selection of an appropriate crosslinking agent is a critical decision in the development of polymeric materials with tailored properties. While Divinylbenzene, Trimethylolpropane trimethacrylate, and Pentaerythritol tetraacrylate are well-characterized crosslinkers with a breadth of available performance data, the potential of this compound remains an area requiring further investigation. Its diene structure suggests it could impart unique properties, and the limited data on similar compounds indicates a positive influence on properties like shear stability.

This guide provides a framework for comparison and detailed experimental protocols to enable researchers to conduct their own evaluations. Further studies are warranted to fully elucidate the performance of this compound and determine its suitability for various applications in research, drug development, and beyond.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethyl-1,5-hexadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3,4-Dimethyl-1,5-hexadiene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this chemical.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a chemical fume hood. All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling and storage areas. Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

In the event of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. The contaminated absorbent material must then be collected in a sealed, properly labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

Due to the limited availability of specific safety data for this compound, information from structurally similar flammable hydrocarbons has been included for hazard assessment.

PropertyValueNotes
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Boiling Point Approximately 115-116 °C
Density Approximately 0.75 g/cm³
Flash Point Data not available. Estimated to be < 23 °C.Based on similar flammable dienes. Treat as highly flammable.
Toxicity Data (LD₅₀/LC₅₀) Data not available.Assume moderate toxicity via inhalation, ingestion, and skin contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection, storage, and disposal.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, chemically compatible, and clearly labeled waste container.

  • The container should be made of a material that will not react with or be degraded by the chemical, such as glass or a suitable plastic.

  • Ensure the container has a secure, tight-fitting lid to prevent the escape of flammable vapors.

2. Waste Segregation and Labeling:

  • Label the waste container clearly with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

  • Do not mix this waste with other waste streams, particularly with incompatible materials such as oxidizers, acids, or bases.

  • Keep a log of the approximate volume of waste added to the container.

3. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • The storage area must be away from heat sources, direct sunlight, and any potential ignition sources.

  • Ensure the storage area has secondary containment to capture any potential leaks.

4. Final Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution's environmental health and safety (EHS) department, arrange for its disposal.

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • The primary method for the disposal of flammable organic solvents like this compound is high-temperature incineration by a licensed facility.

Disposal Workflow Diagram

cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal a Generate this compound Waste b Collect in a Labeled, Compatible Container a->b c Segregate from Incompatible Wastes b->c d Store in a Designated, Ventilated Area c->d e Contact EHS or Licensed Waste Contractor d->e f Arrange for Pickup and Transport e->f g High-Temperature Incineration f->g

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our planet.

Navigating the Safe Handling of 3,4-Dimethyl-1,5-hexadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Handling of 3,4-Dimethyl-1,5-hexadiene necessitates stringent adherence to safety protocols to mitigate risks associated with its presumed flammability and potential health hazards. Engineering controls are the first line of defense and should include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Emergency safety showers and eyewash stations should be readily accessible.

A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this chemical. The following table summarizes the recommended PPE based on the hazards of similar compounds.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical splash goggles and a face shieldTo protect against potential splashes that can cause serious eye irritation.[2]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which may cause irritation.[1]
Body Flame-retardant lab coat and protective clothingTo protect against skin exposure and in case of fire.[3]
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo be used when ventilation is inadequate or in case of a spill to prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials & Verify Labels prep_setup->prep_materials handle_transfer Transfer Chemical Carefully prep_materials->handle_transfer Begin Experiment handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_observe Monitor Reaction handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware & Surfaces handle_observe->cleanup_decontaminate Complete Experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE Correctly cleanup_dispose->post_remove_ppe Finalize post_wash Wash Hands Thoroughly post_remove_ppe->post_wash post_document Document Experiment post_wash->post_document

A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused or waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable organic compounds.

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.

Disposal Procedures:

  • All chemical waste must be disposed of through the institution's designated hazardous waste management program.[2][4]

  • Do not pour this compound down the drain or dispose of it with general laboratory trash.

  • Ensure all waste containers are securely closed and stored in a designated waste accumulation area, away from ignition sources and incompatible materials.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, and if safe to do so, increase ventilation by opening sashes in the fume hood.

  • Contain: For small spills, use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the liquid.[4]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

By adhering to these guidelines, laboratory professionals can significantly reduce the risks associated with handling this compound, fostering a safer research environment. Always prioritize seeking out a substance-specific SDS from the chemical supplier for the most comprehensive safety information.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。